For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Fumaric Acid from Maleic Anhydride This technical guide provides a comprehensive overview of the synthesis of fumaric acid from maleic anhydride, with a focus on the core r...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Synthesis of Fumaric Acid from Maleic Anhydride
This technical guide provides a comprehensive overview of the synthesis of fumaric acid from maleic anhydride, with a focus on the core reaction mechanism. The process is primarily a two-step chemical transformation: the hydrolysis of maleic anhydride to maleic acid, followed by the cis-trans isomerization of maleic acid to the more stable fumaric acid. This document details the mechanistic pathways, experimental protocols, and quantitative data associated with this important industrial reaction.
Core Reaction Principles
The synthesis of fumaric acid from maleic anhydride proceeds in two key stages:
Hydrolysis of Maleic Anhydride: Maleic anhydride readily undergoes hydrolysis in the presence of water to form maleic acid, the cis-isomer of butenedioic acid. This reaction is typically rapid, especially with heating.[1][2]
cis-trans Isomerization of Maleic Acid: The central step in the synthesis is the isomerization of maleic acid to fumaric acid. Fumaric acid, the trans-isomer, is thermodynamically more stable than maleic acid due to reduced steric hindrance between the carboxylic acid groups.[3] This conversion can be achieved through several methods, including thermal treatment, acid catalysis, or other catalytic systems.
Reaction Mechanism: Acid-Catalyzed Isomerization
While thermal isomerization is possible, the reaction rate is significantly enhanced by the presence of a catalyst, most commonly a strong mineral acid such as hydrochloric acid.[4][5] The proposed mechanism for the acid-catalyzed isomerization involves the following steps:
Protonation: A proton from the acid catalyst associates with one of the carbonyl oxygen atoms of the carboxylic acid groups in maleic acid. This is more likely than protonation of the carbon-carbon double bond, as studies using deuterium chloride have shown no deuterium exchange with the vinyl protons.
Formation of a Carbocation Intermediate: The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This facilitates the delocalization of the pi electrons from the carbon-carbon double bond, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate has a single bond between the central carbon atoms.
Rotation Around the C-C Single Bond: With the double bond character temporarily removed, free rotation can occur around the central carbon-carbon single bond. This allows the molecule to adopt the sterically less hindered trans conformation.
Deprotonation and Reformation of the Double Bond: The catalyst proton is eliminated, and the carbon-carbon double bond is reformed, resulting in the formation of fumaric acid.
This mechanism is favored as it explains the catalytic role of the acid and the stereochemical outcome of the reaction.
Logical Relationship of the Acid-Catalyzed Isomerization
Caption: Acid-catalyzed isomerization of maleic acid to fumaric acid.
Quantitative Data Summary
The efficiency of the isomerization of maleic acid to fumaric acid is influenced by various factors, including the catalyst used, reaction temperature, and reaction time. Below is a summary of quantitative data from different studies.
Catalyst
Temperature (°C)
Reaction Time (min)
Initial Maleic Acid Concentration (mol/L)
Conversion/Yield (%)
Reference
Hydrochloric Acid
99.9
Not specified
0.885
Not specified
Thiourea
60
60
0.502
~90
None (Hydrothermal)
190-220
0-240
35-100% (mass fraction)
up to 92
Molten Maleic Anhydride
130
960
50% (by weight)
79.7
Experimental Protocols
Acid-Catalyzed Isomerization of Maleic Acid
This protocol is based on a typical laboratory procedure using hydrochloric acid as the catalyst.
In a round-bottom flask equipped with a magnetic stir bar, combine maleic acid (e.g., 2.0 g), deionized water (e.g., 3.0 mL), and concentrated hydrochloric acid (e.g., 2.5 mL).
Attach a reflux condenser to the flask and place the apparatus in a heating mantle.
Heat the mixture to reflux with constant stirring. A precipitate of fumaric acid should begin to appear as the reaction progresses.
Continue refluxing for a specified period (e.g., 20 minutes).
After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The precipitation of fumaric acid will become more pronounced upon cooling.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold deionized water to remove any residual maleic acid and HCl.
Recrystallize the crude fumaric acid from hot water to purify it.
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 100 °C).
Weigh the final product to determine the yield and characterize it by measuring its melting point.
Non-Catalytic Hydrothermal Isomerization
This method avoids the use of a catalyst and relies on high temperature and pressure.
Materials:
Maleic acid
Deionized water
High-pressure batch reactor
Stirring mechanism
Temperature controller
Filtration apparatus
Drying oven
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
Prepare a high-concentration aqueous solution of maleic acid (e.g., 60% by mass).
Place the solution into a high-pressure batch reactor.
Seal the reactor and heat it to the desired temperature (e.g., 190-220 °C) with stirring.
Maintain the reaction at the set temperature for the desired duration (e.g., 0-4 hours).
After the reaction time, cool the reactor to room temperature.
Open the reactor and collect the reaction mixture, which will be a slurry containing precipitated fumaric acid.
Separate the solid fumaric acid from the liquid phase by filtration.
Wash the collected solid with deionized water.
Dry the product in an oven at 100 °C.
Analyze the product and the filtrate using HPLC to determine the concentrations of fumaric acid, maleic acid, and any byproducts like malic acid.
Experimental Workflow Diagram
Caption: General experimental workflow for fumaric acid synthesis.
Concluding Remarks
The synthesis of fumaric acid from maleic anhydride is a well-established industrial process. The core of this process, the isomerization of maleic acid to fumaric acid, can be achieved through various methods, with acid catalysis being a common and efficient approach. Understanding the underlying mechanism of this cis-trans isomerization is crucial for optimizing reaction conditions to maximize yield and purity. The choice between catalytic and non-catalytic methods may depend on factors such as energy costs, catalyst separation, and environmental considerations, with hydrothermal synthesis offering a catalyst-free alternative. This guide provides the foundational knowledge for researchers and professionals working on the development and optimization of processes involving fumaric acid.
An In-depth Technical Guide to the Fumaric Acid Biosynthesis Pathway in Rhizopus oryzae
Audience: Researchers, scientists, and drug development professionals. Executive Summary Rhizopus oryzae, a filamentous fungus, is a prominent microorganism for the industrial production of fumaric acid.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rhizopus oryzae, a filamentous fungus, is a prominent microorganism for the industrial production of fumaric acid. This dicarboxylic acid serves as a valuable platform chemical with broad applications in the polymer, food, and pharmaceutical industries. The biosynthesis of fumaric acid in R. oryzae is a complex process, primarily involving a cytosolic reductive tricarboxylic acid (TCA) branch. This guide provides a comprehensive technical overview of the core metabolic pathways, key enzymatic players, regulatory mechanisms, and quantitative aspects of fumaric acid production in R. oryzae. Detailed experimental protocols and visual representations of the pathways are included to facilitate further research and development in this field.
Core Metabolic Pathways for Fumaric Acid Biosynthesis
The primary route for high-yield fumaric acid production in Rhizopus oryzae is the reductive TCA branch, which is located in the cytosol[1]. This pathway allows for a theoretical yield of 2 moles of fumarate per mole of glucose. Concurrently, the conventional oxidative TCA cycle operates in the mitochondria for energy production.
Cytosolic Reductive TCA Branch
The cytosolic pathway begins with the carboxylation of pyruvate to form oxaloacetate. This is followed by the reduction of oxaloacetate to malate, and finally, the dehydration of malate to fumarate. The key enzymes involved in this pathway are:
Pyruvate Carboxylase (PYC): Catalyzes the conversion of pyruvate to oxaloacetate.
Malate Dehydrogenase (MDH): Catalyzes the reversible conversion of oxaloacetate to L-malate.
Fumarase (FUM): Catalyzes the reversible hydration/dehydration of L-malate to fumarate.
Mitochondrial Oxidative TCA Cycle
The mitochondrial TCA cycle is the primary energy-generating pathway in the cell. While it also involves fumarate as an intermediate, its primary role is not the net production and accumulation of fumaric acid. Fumarase in the mitochondria primarily catalyzes the hydration of fumarate to L-malate as part of the cycle[2].
Role of the Urea Cycle
Recent studies suggest that the urea cycle may also contribute to fumaric acid production, particularly under nitrogen starvation conditions[3]. The urea cycle can generate fumarate as a byproduct, which could then be transported out of the mitochondria and contribute to the cytosolic pool.
Key Enzymes and Their Regulation
The efficiency of the fumaric acid biosynthesis pathway is largely dependent on the activity and regulation of its key enzymes.
Pyruvate Carboxylase (PYC): This anaplerotic enzyme channels pyruvate towards the reductive TCA branch. Its activity is crucial for initiating the pathway.
Malate Dehydrogenase (MDH): Cytosolic MDH facilitates the conversion of oxaloacetate to malate. The equilibrium of this reaction is important for maintaining the flux towards fumarate.
Fumarase (FUMR): R. oryzae possesses both mitochondrial and cytosolic fumarase isoforms. The cytosolic fumarase is considered a key enzyme for fumaric acid accumulation[4]. Its activity is influenced by the carbon-to-nitrogen ratio in the medium. Under nitrogen-limiting conditions, which are favorable for fumaric acid production, the activity of cytosolic fumarase increases significantly[4]. The Km values for L-malic acid and fumaric acid for a recombinant R. oryzae fumarase have been reported as 0.46 mM and 3.07 mM, respectively.
Quantitative Data on Fumaric Acid Production
The production of fumaric acid by R. oryzae is influenced by various factors, including the strain, carbon and nitrogen sources, pH, and fermentation mode. The following tables summarize key quantitative data from various studies.
This section provides detailed methodologies for key experiments relevant to the study of fumaric acid biosynthesis in R. oryzae.
Fungal Strain and Culture Conditions
Strain: Rhizopus oryzae ATCC 20344 is a commonly used strain for fumaric acid production.
Pre-culture Medium (g/L): Glucose 40, KH₂PO₄ 0.1, MgSO₄·7H₂O 0.5, ZnSO₄·7H₂O 0.0176, FeSO₄·7H₂O 0.00498. The initial pH is adjusted to 4.0.
Production Medium (g/L): Glucose 40, Urea 0.2, KH₂PO₄ 0.1, MgSO₄·7H₂O 0.5, ZnSO₄·7H₂O 0.0176, FeSO₄·7H₂O 0.00498. Ammonia can be used as a neutralizing agent.
Cultivation: Cultures are typically grown in conical flasks on a rotary shaker at 35°C. For larger scale production, fermenters are used.
Subcellular Fractionation
To separate cytosolic and mitochondrial fractions for enzyme assays and metabolic studies, the following protocol can be adapted:
Harvest fungal mycelia by filtration and wash with a suitable buffer (e.g., PBS).
Resuspend the mycelia in a hypotonic lysis buffer and incubate on ice.
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
Perform differential centrifugation to separate the cellular components. A low-speed centrifugation (e.g., 720 x g) pellets nuclei and unlysed cells.
The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.
The final supernatant represents the cytosolic fraction.
Enzyme Assays
This assay measures PC activity by coupling the production of oxaloacetate to the cleavage of acetyl-CoA by citrate synthase, which releases free CoA. The free CoA is then detected colorimetrically.
Prepare a reaction mixture containing buffer and L-malic acid in a quartz cuvette.
Initiate the reaction by adding the enzyme solution.
Monitor the increase in absorbance at 240 nm.
One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute.
Analytical Methods for Fermentation Broth
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying fumaric acid and other organic acids (e.g., malic acid, succinic acid) and sugars (e.g., glucose) in the fermentation broth.
Column: A common choice is a Bio-Rad Aminex HPX-87H column.
Mobile Phase: Typically, a dilute acid solution, such as 5 mM H₂SO₄, is used.
Detector: A refractive index (RI) detector is commonly employed.
Visualizing the Pathways and Workflows
Fumaric Acid Biosynthesis Pathway in R. oryzae
Caption: Metabolic pathways for fumaric acid biosynthesis in R. oryzae.
Experimental Workflow for Enzyme Activity Determination
Caption: General workflow for determining enzyme activity from subcellular fractions.
Conclusion
The biosynthesis of fumaric acid in Rhizopus oryzae is a well-studied yet complex metabolic process with significant industrial relevance. The cytosolic reductive TCA branch serves as the primary production pathway, with the enzymes pyruvate carboxylase, malate dehydrogenase, and fumarase playing pivotal roles. Optimizing fumaric acid production requires a deep understanding of the interplay between the cytosolic and mitochondrial pathways, the regulation of key enzymes, and the influence of environmental factors such as nitrogen availability and pH. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and engineer this pathway for enhanced production of this valuable platform chemical. Future research may focus on metabolic engineering strategies to redirect carbon flux more efficiently towards the cytosolic reductive pathway and to further elucidate the role of the urea cycle in fumarate accumulation.
The Pivotal Role of Fumaric Acid in the Mitochondrial Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the multifaceted role of fumaric acid (fumarate) within the mitochondrial Krebs cycle. Beyond its c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of fumaric acid (fumarate) within the mitochondrial Krebs cycle. Beyond its canonical function as a metabolic intermediate, this document elucidates its significance as a signaling molecule, its implications in pathology, and its relevance as a therapeutic target. This guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development endeavors.
Fumarate: A Central Intermediate in the Krebs Cycle
Fumarate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1][2] Located in the mitochondrial matrix, the Krebs cycle oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to produce reducing equivalents (NADH and FADH₂) for the electron transport chain, thereby fueling ATP synthesis.
Fumarate's position in the cycle is defined by two sequential enzymatic reactions:
Formation from Succinate : Fumarate is formed through the oxidation of succinate, a reaction catalyzed by Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[3][4] This enzyme is unique as it is the only one that participates in both the Krebs cycle and oxidative phosphorylation.[4] During this reaction, a molecule of flavin adenine dinucleotide (FAD) is reduced to FADH₂.
Conversion to Malate : Fumarate is then hydrated to form L-malate, a reversible reaction catalyzed by the enzyme Fumarase (or Fumarate Hydratase, FH). This step prepares the substrate for the final reaction of the cycle, the regeneration of oxaloacetate.
Quantitative Data
Understanding the quantitative aspects of these reactions is critical for metabolic modeling and drug development. The following tables summarize key kinetic parameters for the enzymes that metabolize fumarate and the typical concentrations of Krebs cycle intermediates.
Table 1: Enzyme Kinetic Parameters
Enzyme
Substrate
Organism/Tissue
K_m
V_max
Source
Succinate Dehydrogenase
Succinate
Mouse Liver (Periportal Hepatocytes)
1.2 ± 0.8 mM
29 ± 2 µmol/cm³/min
Succinate Dehydrogenase
Succinate
Mouse Liver (Pericentral Hepatocytes)
1.4 ± 1.0 mM
21 ± 2 µmol/cm³/min
Succinate Dehydrogenase
Succinate
Submitochondrial Particles
410 ± 55 µM
Not specified
Fumarase
Fumarate
E. coli
0.48 mM
827 µM/min/mg
Fumarase
Fumarate
Bencyclan Hydrogenfumarate as substrate
1.3 x 10⁻³ M
Not specified
Fumarase
L-Malate
Not specified
Not specified
Not specified
Note: K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max. V_max (maximum velocity) represents the maximum rate of the reaction.
Table 2: Mitochondrial Metabolite Concentrations
Metabolite
Concentration (mM)
Cellular Context
Source
Citrate
0.5 - 1.2
Various
Isocitrate
0.02 - 0.05
Various
α-Ketoglutarate
0.32
Various
Succinyl-CoA
0.23
Various
Succinate
0.1 - 0.5
Various
Fumarate
0.05 - 0.1
Various
Malate
0.3 - 0.7
Various
Oxaloacetate
0.001 - 0.01
Various
Note: Concentrations can vary significantly depending on the cell type, metabolic state, and analytical method used.
Core Experimental Protocols
Accurate measurement of fumarate levels and the activity of related enzymes is fundamental for research in this area. Below are detailed methodologies for key experiments.
Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is based on the principle that SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of a chromogenic probe.
Principle:
Succinate + Electron Acceptor (colored) --(SDH)--> Fumarate + Reduced Acceptor (colorless or different color)
Materials:
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
SDH Substrate Mix (containing succinate)
Electron Acceptor Probe (e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT)
Tissue or cell homogenates, or isolated mitochondria
96-well clear flat-bottom plate
Spectrophotometric multiwell plate reader
Procedure:
Sample Preparation:
Tissues: Homogenize ~10 mg of tissue in 100-200 µL of ice-cold SDH Assay Buffer.
Cells: Homogenize ~1x10⁶ cells in 100 µL of ice-cold SDH Assay Buffer.
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.
Collect the supernatant for the assay.
Standard Curve Preparation:
Prepare a standard curve using a known concentration of a reduced electron acceptor (e.g., reduced DCIP) to quantify the amount of product generated.
Assay Reaction:
Add 5-50 µL of sample supernatant to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.
Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Acceptor Probe according to the manufacturer's instructions (e.g., from a commercial kit).
Add 50 µL of the Reaction Mix to each sample well.
Measurement:
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in a kinetic mode.
Record absorbance readings every 5 minutes for a period of 10-30 minutes at 25°C or 37°C.
Calculation:
Determine the change in absorbance per minute (ΔA/min).
Use the standard curve to convert the ΔA/min to the amount of substrate converted or product formed per minute.
Express the SDH activity in units per milligram of protein (U/mg). One unit is typically defined as the amount of enzyme that generates 1.0 µmole of product per minute.
Protocol for Fumarase Activity Assay (Spectrophotometric)
This protocol measures the activity of fumarase by monitoring the formation of fumarate from L-malate, which results in an increase in absorbance at 240 nm due to the double bond in fumarate.
One unit is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25°C.
Protocol for Quantification of Fumarate by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of fumarate in biological samples using liquid chromatography-tandem mass spectrometry.
Principle:
Fumarate is separated from other metabolites by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
Biological sample (cell pellet, tissue, plasma)
Internal standard (e.g., ¹³C₄-fumarate)
Extraction solvent (e.g., 80:20 methanol:water)
Fumarase inhibitor (e.g., citric acid for plasma samples)
LC-MS/MS system
Procedure:
Sample Preparation:
Cell/Tissue: Flash-freeze the sample in liquid nitrogen. Homogenize the frozen sample in a cold extraction solvent containing the internal standard.
Plasma: To prevent enzymatic conversion of fumarate to malate, collect blood in tubes containing a fumarase inhibitor like citric acid.
Vortex the homogenate vigorously.
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
Collect the supernatant containing the metabolites.
LC-MS/MS Analysis:
Inject the extracted sample into the LC-MS/MS system.
Liquid Chromatography: Separate metabolites using a suitable column (e.g., a HILIC or reversed-phase column) and gradient.
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for fumarate (e.g., m/z 115 -> 71) and its internal standard.
Data Analysis:
Create a standard curve by analyzing known concentrations of fumarate.
Quantify the amount of fumarate in the sample by comparing the peak area ratio of endogenous fumarate to the internal standard against the standard curve.
Normalize the results to the initial sample amount (e.g., per mg of protein or per 10⁶ cells).
Fumarate Signaling Pathways and Logic Diagrams
Beyond its metabolic role, fumarate acts as a crucial signaling molecule, particularly when it accumulates due to genetic defects in the Fumarase (FH) gene. This accumulation defines fumarate as an "oncometabolite."
Fumarate's Position in the Krebs Cycle
The following diagram illustrates the central position of fumarate in the mitochondrial Krebs cycle.
Caption: Fumarate's formation and conversion within the Krebs cycle.
Fumarate and the HIF-1α "Pseudohypoxia" Pathway
In cells with deficient Fumarase (FH), fumarate accumulates to high levels. This excess fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including Prolyl Hydroxylases (PHDs). PHDs are responsible for hydroxylating the Hypoxia-Inducible Factor 1-alpha (HIF-1α), marking it for degradation in the presence of oxygen. Fumarate-mediated inhibition of PHDs leads to the stabilization of HIF-1α even under normal oxygen conditions (normoxia), a state known as "pseudohypoxia." This triggers a hypoxic gene expression program that can drive tumorigenesis.
Fumarate is an electrophilic molecule that can react non-enzymatically with cysteine residues on proteins, a post-translational modification known as "succination." A key target of succination is Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2. Succination of Keap1 prevents it from targeting Nrf2 for degradation. This leads to the accumulation and activation of Nrf2, which then drives the expression of antioxidant and cytoprotective genes. While this can be protective in some contexts, chronic activation in cancer can promote cell survival and resistance to therapy.
Caption: Fumarate succinates Keap1, leading to Nrf2 activation.
Implications for Drug Development
The central role of fumarate in metabolism and signaling makes it and its associated enzymes attractive targets for therapeutic intervention.
Oncology : In cancers characterized by FH deficiency, the accumulation of fumarate is a key driver of malignancy. Strategies to target the downstream consequences of fumarate accumulation, such as inhibiting the HIF or Nrf2 pathways, are under investigation. Furthermore, understanding the metabolic vulnerabilities of FH-deficient cells may reveal novel therapeutic targets.
Immunology and Inflammatory Diseases : Fumaric acid esters, such as dimethyl fumarate (DMF), are approved treatments for multiple sclerosis and psoriasis. Their mechanism of action is partly attributed to the activation of the Nrf2 pathway, which exerts anti-inflammatory and antioxidant effects. This highlights the potential for modulating fumarate signaling to treat a range of immune-mediated disorders.
Cardioprotection : Studies have shown that increasing fumarate levels can be cardioprotective, largely through the activation of the Nrf2 pathway. This suggests that fumarate derivatives could be developed as agents to protect the heart from ischemia-reperfusion injury.
Conclusion
Fumaric acid is far more than a simple metabolic intermediate in the Krebs cycle. Its production and consumption are tightly regulated, and its accumulation serves as a powerful signaling event that can profoundly alter cell physiology and contribute to disease. For researchers and drug developers, a deep, quantitative understanding of fumarate metabolism, coupled with robust methods for its measurement and the analysis of its signaling pathways, is essential for uncovering new biological insights and developing the next generation of targeted therapies.
Physicochemical Properties of Fumaric Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the cellular tricarboxylic acid (TCA) cycle and is widely utilized in the ph...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the cellular tricarboxylic acid (TCA) cycle and is widely utilized in the pharmaceutical, food, and chemical industries.[1][2] Its physicochemical properties in aqueous solutions are of paramount importance for its application in drug formulation and development, where it can serve as an excipient or be part of an active pharmaceutical ingredient (API) salt or ester.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of fumaric acid in water, detailed experimental protocols for their determination, and their implications for pharmaceutical development.
Core Physicochemical Properties
Fumaric acid's properties are largely dictated by its structure as a trans-isomer of butenedioic acid, which imparts greater stability compared to its cis-isomer, maleic acid. This stability is reflected in its higher melting point and lower water solubility.
Solubility in Aqueous Solution
Fumaric acid is characterized by its limited solubility in cold water, which significantly increases with temperature. This temperature-dependent solubility is a critical factor in processes like crystallization for purification and in the design of controlled-release formulations. The presence of co-solvents such as ethanol can also influence its solubility.
Table 1: Aqueous Solubility of Fumaric Acid at Various Temperatures
Temperature (°C)
Solubility ( g/100 mL)
Reference(s)
15.5
0.428
20
0.700
25
0.63
100
9.8 - 9.97
Acidity and pKa Values
As a dicarboxylic acid, fumaric acid undergoes a two-step dissociation in water. The acid dissociation constants, pKa1 and pKa2, are crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and interaction with other molecules in a formulation.
Table 2: Dissociation Constants (pKa) of Fumaric Acid in Water at 25°C
Parameter
Value
Reference(s)
pKa1
3.02 - 3.03
pKa2
4.38 - 4.54
Potentiometrically Determined pKa1
2.86 ± 0.04
Potentiometrically Determined pKa2
4.26 ± 0.04
Thermal Stability
Fumaric acid exhibits high thermal stability, a desirable characteristic for manufacturing processes that involve heat, such as melt extrusion or drying. It sublimes at temperatures above 200°C and melts with decomposition at higher temperatures. Thermogravimetric (TGA) and Differential Scanning Calorimetry (DSC) analyses show that it begins to volatilize around 172°C, with a strong endothermic peak corresponding to sublimation at approximately 273°C under a nitrogen atmosphere. It shows no significant thermal decomposition below this temperature.
Table 3: Thermal Properties of Fumaric Acid
Property
Value (°C)
Conditions/Notes
Reference(s)
Sublimation Temperature
~200
Begins to sublime
Decomposition Temperature
>230
Forms maleic anhydride
Melting Point
~287
In a closed tube/capillary
Endothermic Peak (Sublimation)
273
Under flowing N₂
Experimental Protocols
Accurate determination of these physicochemical properties is essential for quality control and formulation development. The following sections detail standard methodologies.
Determination of Aqueous Solubility (Stirred-Flask Method)
This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
Preparation: An excess amount of solid fumaric acid is added to a known volume of deionized water in a sealed, thermostatically controlled flask.
Equilibration: The flask is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Withdrawal and Filtration: Once equilibrium is achieved, agitation is stopped to allow undissolved solids to settle. A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
Quantification: The concentration of fumaric acid in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.
Calculation: The solubility is expressed in grams per 100 mL of water ( g/100 mL) or moles per liter (mol/L). The experiment is repeated at different temperatures to determine the temperature-solubility profile.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable substances.
Methodology:
System Calibration: A potentiometer and pH electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).
Sample Preparation: A precise amount of fumaric acid is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. To ensure an inert environment, the solution can be purged with nitrogen before and during the titration.
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point is where all the first protons have been neutralized, and the second is where all the second protons have been neutralized. The pKa1 is the pH at the midpoint to the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points. Specialized software can be used to calculate the pKa values from the titration data.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, sublimation, and decomposition.
Methodology:
Sample Preparation: A small, accurately weighed amount of fumaric acid (typically 2-10 mg) is placed into an appropriate sample pan (e.g., aluminum).
Instrument Setup (DSC): The DSC instrument is calibrated for temperature and enthalpy. The sample and a reference pan (usually empty) are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen). The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting or sublimation) and exothermic events are recorded as peaks.
Instrument Setup (TGA): The TGA instrument is calibrated for mass and temperature. The sample pan is placed on a sensitive microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere. The instrument records the change in mass as a function of temperature.
Data Analysis:
DSC Thermogram: Shows endothermic peaks corresponding to sublimation (~273°C) and melting (~287°C).
TGA Thermogram: Shows mass loss as a function of temperature. For fumaric acid, a significant mass loss corresponding to sublimation will be observed, starting around 172°C and becoming rapid above 200°C.
Mandatory Visualizations
Dissociation of Fumaric Acid
The following diagram illustrates the two-step dissociation of fumaric acid in an aqueous solution.
Caption: Stepwise dissociation of fumaric acid in aqueous solution.
Experimental Workflow
This diagram outlines a logical workflow for the comprehensive physicochemical characterization of fumaric acid.
Caption: Workflow for physicochemical characterization of fumaric acid.
Crystal Structure of Fumaric Acid and its Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fumaric acid (trans-butenedioic acid), a key intermediate in the citric acid cycle, is a widely used excipient in pharmaceutical formulations....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid (trans-butenedioic acid), a key intermediate in the citric acid cycle, is a widely used excipient in pharmaceutical formulations. Its solid-state properties, particularly its crystal structure and polymorphism, are of paramount importance as they can significantly influence the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the crystal structure of fumaric acid and its known polymorphs, detailing their crystallographic properties, methods of preparation, and characterization techniques.
Polymorphism of Fumaric Acid
Fumaric acid is known to exist in at least two polymorphic forms, the commercially common monoclinic form, often designated as α-fumaric acid or Form I, and a less common triclinic form, referred to as β-fumaric acid or Form II. The arrangement of molecules in the crystal lattice and the intermolecular interactions, primarily hydrogen bonding, differ between these polymorphs, leading to distinct physicochemical properties.
Crystallographic Data of Fumaric Acid Polymorphs
The crystallographic parameters of the two primary polymorphs of fumaric acid are summarized in the table below for direct comparison. These data have been determined through single-crystal X-ray diffraction studies.
Parameter
α-Fumaric Acid (Form I)
β-Fumaric Acid (Form II)
Crystal System
Monoclinic
Triclinic
Space Group
P2₁/c
P-1
a (Å)
7.619
5.264
b (Å)
15.014
7.618
c (Å)
6.686
4.487
α (˚)
90
106.85
β (˚)
112.0
86.33
γ (˚)
90
134.94
Volume (ų)
707.9
120.9
Z
6
1
Density (calculated) (g/cm³)
1.635
1.598
Note: Z is the number of molecules per unit cell.
In the monoclinic α-form, fumaric acid molecules are linked by hydrogen bonds between their carboxylic acid groups, forming infinite chains. These chains are then further arranged into sheets. The triclinic β-form also features hydrogen-bonded chains of molecules.
Experimental Protocols
Preparation of α-Fumaric Acid (Monoclinic, Form I)
The monoclinic form of fumaric acid is the thermodynamically more stable form at ambient conditions and is typically obtained by crystallization from a solvent.
Materials:
Fumaric acid (reagent grade)
Solvent (e.g., water, ethanol, or a mixture thereof)
Crystallization vessel (beaker or flask)
Heating plate with magnetic stirring
Filtration apparatus (e.g., Büchner funnel and flask)
Drying oven
Procedure:
Dissolution: Prepare a saturated solution of fumaric acid in the chosen solvent at an elevated temperature (e.g., 60-80 °C) with continuous stirring until all the solid has dissolved.
Slow Cooling: Cover the crystallization vessel to prevent rapid evaporation of the solvent and allow the solution to cool down slowly to room temperature. Slow cooling is crucial for the formation of well-defined single crystals.
Crystallization: As the solution cools, the solubility of fumaric acid decreases, leading to the formation of crystals.
Isolation: Once crystallization is complete, isolate the crystals from the mother liquor by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
Drying: Dry the crystals in an oven at a temperature below their melting point (the melting point of fumaric acid is approximately 287 °C) until a constant weight is achieved.
Preparation of β-Fumaric Acid (Triclinic, Form II)
The triclinic polymorph of fumaric acid is a metastable form and is typically obtained through sublimation.
Materials:
α-Fumaric acid (crystalline powder)
Sublimation apparatus (e.g., a Kugelrohr apparatus or a custom-made glass setup with a cold finger)
Vacuum pump
Heating mantle or oil bath
Procedure:
Apparatus Setup: Place a small amount of α-fumaric acid in the sublimation apparatus.
Vacuum Application: Evacuate the apparatus to a low pressure using a vacuum pump.
Heating: Gently heat the sample under vacuum. The temperature should be carefully controlled to induce sublimation without causing decomposition. A temperature range of 150-200 °C is typically employed.
Deposition: The sublimed fumaric acid vapor will deposit as fine, needle-like crystals on the cold surface of the apparatus (e.g., the cold finger).
Collection: After a sufficient amount of sublimate has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Harvesting: Carefully scrape the crystalline β-fumaric acid from the cold surface.
Physicochemical Characterization of Polymorphs
A combination of analytical techniques is essential for the comprehensive characterization of fumaric acid polymorphs.
X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the crystal structure of a material. It provides precise information about the unit cell dimensions, space group, and atomic positions within the crystal lattice. A suitable single crystal is required for this analysis.
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying crystalline phases and analyzing the polymorphic purity of a sample. Each polymorph exhibits a unique diffraction pattern, which serves as a fingerprint for its identification.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to study polymorphic transitions. Each polymorph will have a distinct melting endotherm. Metastable forms may exhibit complex thermal behavior, such as melting followed by recrystallization into a more stable form.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymorphs and to identify any desolvation or decomposition processes.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecules in the crystal. Differences in the crystal packing and hydrogen bonding between polymorphs lead to subtle but measurable shifts in the vibrational spectra, which can be used for their differentiation.
Logical Workflow for Polymorph Investigation
The following diagram illustrates a typical workflow for the preparation and characterization of fumaric acid polymorphs.
Workflow for the preparation and characterization of fumaric acid polymorphs.
Conclusion
The existence of polymorphism in fumaric acid necessitates a thorough understanding and characterization of its different crystalline forms, especially in the context of pharmaceutical development. The monoclinic (α) and triclinic (β) polymorphs exhibit distinct crystal structures and, consequently, different physicochemical properties. The careful selection and control of the desired polymorphic form are critical for ensuring the consistent quality, stability, and performance of pharmaceutical products containing fumaric acid. The experimental protocols and characterization techniques outlined in this guide provide a solid framework for researchers and scientists working with this important pharmaceutical excipient.
Exploratory
Fumaric Acid Derivatives: A Technical Guide to Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals Introduction Fumaric acid, a naturally occurring dicarboxylic acid, and its ester derivatives have garnered significant attention in the scientific and medi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, and its ester derivatives have garnered significant attention in the scientific and medical communities for their therapeutic potential in treating a range of inflammatory and autoimmune disorders.[1][2] Initially used for the treatment of psoriasis, the applications of fumaric acid esters (FAEs) have expanded to include relapsing forms of multiple sclerosis (MS).[1][2] This technical guide provides an in-depth overview of the core chemical properties of key fumaric acid derivatives, their pharmacokinetics, and a detailed exploration of their primary mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways.
Core Fumaric Acid Derivatives
The most clinically relevant fumaric acid derivatives include dimethyl fumarate (DMF), its active metabolite monomethyl fumarate (MMF), and the prodrug diroximel fumarate (DRF).[3] DMF is the primary active component in several approved medications. However, it is rapidly hydrolyzed in the body to MMF, which is believed to mediate most of the systemic therapeutic effects. DRF is a newer prodrug designed to convert to MMF with potentially improved gastrointestinal tolerability.
Chemical and Physical Properties
The chemical and physical properties of fumaric acid and its key derivatives are summarized in the tables below. These properties influence their solubility, reactivity, and pharmacokinetic profiles.
Table 1: General Properties of Fumaric Acid and its Derivatives
Upon oral administration, DMF is not detected in the systemic circulation. It undergoes rapid pre-systemic hydrolysis by esterases in the gastrointestinal tract and blood to its active metabolite, MMF. MMF reaches peak plasma concentrations approximately 2 to 2.5 hours after administration. Diroximel fumarate is also rapidly cleaved by esterases to yield MMF and an inactive metabolite, hydroxyethyl succinimide (HES). The primary route of elimination for MMF is through exhalation as carbon dioxide, with minor amounts excreted in urine and feces.
Key Signaling Pathways and Mechanisms of Action
Fumaric acid derivatives exert their therapeutic effects through multiple mechanisms, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2).
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumaric acid esters, being electrophiles, can react with cysteine residues on Keap1 via a Michael addition reaction. This covalent modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Figure 1: Nrf2 Signaling Pathway Activation by Fumaric Acid Esters.
Glutathione Depletion
As reactive α,β-unsaturated esters, DMF and diethyl fumarate (DEF) can rapidly react with and deplete intracellular glutathione (GSH), a major cellular antioxidant. This depletion is concentration-dependent. The monoesters, MMF and monoethyl fumarate (MEF), are significantly less reactive with GSH. The initial depletion of GSH by diesters can trigger a cellular stress response, including the induction of heme oxygenase-1, which contributes to their immunomodulatory effects. Astrocytes, for example, can recover their GSH levels within a few hours after the removal of the fumaric acid diesters.
HCA2 Receptor Activation
Monomethyl fumarate is an agonist of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), a G-protein coupled receptor. Activation of HCA2 is implicated in both the therapeutic effects and some side effects, such as flushing, associated with fumarate treatment. HCA2 is expressed on various immune cells, including neutrophils and macrophages, as well as on epidermal Langerhans cells and keratinocytes. The activation of HCA2 can lead to the production of prostaglandins D2 and E2, which mediate the flushing response. In the context of neuroinflammation, HCA2 activation on neutrophils has been shown to reduce their adhesion to endothelial cells and their migration into the central nervous system in animal models of MS.
Figure 2: HCA2 Receptor Signaling Pathway Activated by Monomethyl Fumarate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of fumaric acid derivatives. Below are outlines of key experimental protocols.
In Vitro Glutathione Depletion Assay
This protocol is designed to quantify the effect of fumaric acid esters on intracellular glutathione levels.
Cell Culture: Astroglia-rich primary cultures or other relevant cell lines (e.g., HepG2) are cultured under standard conditions.
Treatment: Cells are incubated with varying concentrations of fumaric acid derivatives (e.g., 10 µM for DMF and DEF, and up to 10 mM for MMF and MEF) for a specified time (e.g., 60 minutes).
Cell Lysis: After incubation, cells are washed and lysed to release intracellular components.
GSH Quantification: The concentration of reduced glutathione (GSH) in the cell lysate is determined using a commercially available GSH assay kit, often based on the reaction of GSH with a chromogenic substrate that can be measured spectrophotometrically.
Data Analysis: GSH levels in treated cells are compared to those in vehicle-treated control cells to determine the percentage of GSH depletion.
Figure 3: Experimental Workflow for In Vitro Glutathione Depletion Assay.
Nrf2 Nuclear Translocation Analysis
This experiment aims to visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with fumaric acid esters.
Cell Culture and Treatment: Human neuroblastoma cells (e.g., BE(2)-M17) or other suitable cell lines are cultured and treated with DMF or MMF (e.g., 10 µM) for various time points (e.g., 2 and 4 hours).
Cell Fractionation: Following treatment, cells are harvested, and cytoplasmic and nuclear fractions are separated using a cell fractionation kit.
Western Blotting: Protein concentrations of each fraction are determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for Nrf2 and loading controls for each fraction (e.g., tubulin for cytoplasm, lamin B1 for nucleus).
Imaging and Quantification: The membrane is incubated with a secondary antibody conjugated to a detectable enzyme or fluorophore, and the protein bands are visualized. The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to the loading control to assess the extent of nuclear translocation.
In Vivo Efficacy Study in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis.
Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide, in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
Treatment: Mice are treated with the fumaric acid derivative (e.g., DMF) or vehicle control, typically by oral gavage, starting at the time of immunization or at the onset of clinical signs.
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
Histopathology: At the end of the experiment, spinal cords are collected, sectioned, and stained (e.g., with Luxol fast blue for myelin and hematoxylin and eosin for inflammatory infiltrates) to assess demyelination and inflammation.
Flow Cytometry: Immune cells can be isolated from the central nervous system and lymphoid organs and analyzed by flow cytometry to characterize the immune cell populations affected by the treatment.
Conclusion
Fumaric acid derivatives represent a significant class of therapeutic agents with well-defined chemical properties and complex biological activities. Their primary mechanisms of action, centered on the activation of the Nrf2 antioxidant pathway and modulation of the HCA2 receptor, provide a strong rationale for their use in inflammatory and autoimmune diseases. A thorough understanding of their chemical characteristics, pharmacokinetic profiles, and the experimental methodologies used to elucidate their effects is essential for the continued development and optimization of this important class of drugs. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this field.
The Emerging Roles of Fumarate Beyond the Tricarboxylic Acid Cycle: A Technical Guide for Researchers
Abstract Fumarate, a well-established intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with profound biological functions extending far beyond its canonical role in mitocho...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
Fumarate, a well-established intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with profound biological functions extending far beyond its canonical role in mitochondrial metabolism. Accumulating evidence indicates that fluctuations in intracellular fumarate levels, often resulting from genetic alterations in the fumarate hydratase (FH) gene, can act as a potent oncometabolite and a modulator of diverse cellular processes. This technical guide provides an in-depth exploration of the non-TCA cycle functions of fumarate, with a particular focus on its roles in epigenetic reprogramming, post-translational modifications, and the regulation of key signaling pathways. We present a comprehensive overview of the molecular mechanisms by which fumarate exerts these effects, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks involved. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of fumarate's multifaceted role in cellular physiology and pathology, and to facilitate further investigation into its therapeutic potential.
Introduction
Historically confined to the realm of central carbon metabolism, fumarate's significance has been dramatically re-evaluated in recent years. The discovery that germline mutations in the gene encoding fumarate hydratase (FH) predispose individuals to hereditary leiomyomatosis and renal cell cancer (HLRCC) was a pivotal moment, establishing a direct link between a metabolic enzyme and oncogenesis.[1][2] Subsequent research has elucidated that the accumulation of fumarate in FH-deficient cells is not a mere metabolic byproduct but a potent signaling molecule that drives tumorigenesis and other pathological states.[3][4]
This guide will delve into the primary mechanisms through which fumarate exerts its influence outside of the TCA cycle:
Epigenetic Reprogramming: Fumarate acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases.[5] This inhibition leads to widespread changes in the epigenetic landscape, altering gene expression patterns that can promote cellular transformation.
Protein Succination: Fumarate can non-enzymatically react with cysteine residues on proteins in a process termed "succination." This irreversible post-translational modification can alter protein function, impacting various cellular pathways, including antioxidant responses and signaling cascades.
Signaling Pathway Modulation: Fumarate accumulation directly impacts key signaling pathways, most notably the hypoxia-inducible factor (HIF) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical regulators of cellular stress responses, angiogenesis, and metabolism.
Immune Response Regulation: Emerging evidence highlights a role for fumarate in modulating both innate and adaptive immunity, with implications for autoimmune diseases and cancer immunotherapy.
This document will provide a detailed technical overview of these functions, presenting quantitative data in structured tables, outlining experimental methodologies for their study, and illustrating the involved signaling pathways using Graphviz diagrams.
Epigenetic Reprogramming by Fumarate
A central mechanism by which fumarate exerts its non-TCA cycle functions is through the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA. By structurally mimicking α-KG, elevated fumarate levels can effectively block the activity of these enzymes, leading to significant epigenetic alterations.
Inhibition of Histone and DNA Demethylases
Fumarate has been shown to inhibit several key families of α-KG-dependent dioxygenases involved in epigenetic regulation:
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are responsible for removing methyl groups from lysine residues on histones, a critical process for regulating chromatin structure and gene expression.
Ten-Eleven Translocation (TET) enzymes: These enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.
The inhibition of these enzymes by fumarate leads to a state of hypermethylation on both histones and DNA, which can result in the silencing of tumor suppressor genes and the activation of oncogenic pathways.
Quantitative Data on Enzyme Inhibition
The inhibitory potential of fumarate on various α-KG-dependent dioxygenases has been quantified in numerous studies. The following table summarizes key inhibitory concentrations (IC50) and inhibition constants (Ki).
Enzyme Family
Specific Enzyme
Substrate
Fumarate IC50 / Ki
Reference
Histone Demethylases (KDMs)
KDM2A
H3K36me2 peptide
IC50: ~1.5 mM
KDM4A
H3K9me3 peptide
IC50: ~0.5 mM
KDM6A
H3K27me3 peptide
IC50: ~1 mM
DNA Demethylases (TETs)
TET1
5mC-containing DNA
IC50: ~2.5 mM
TET2
5mC-containing DNA
IC50: ~1 mM
Prolyl Hydroxylases (PHDs)
PHD2
HIF-1α peptide
Ki: ~50 µM
Table 1: Inhibitory constants of fumarate for α-KG-dependent dioxygenases.
Experimental Protocol: In Vitro Histone Demethylase Activity Assay
This protocol describes a method to measure the activity of JmjC domain-containing histone demethylases and assess their inhibition by fumarate.
Prepare the reaction mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, histone H3 peptide substrate (e.g., 10 µM), and varying concentrations of fumarate (e.g., 0-5 mM).
Initiate the reaction: Add the recombinant histone demethylase (e.g., 100 nM) to each well to start the reaction.
Incubate: Incubate the plate at 37°C for 1 hour.
Stop the reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
Detect formaldehyde: Add the formaldehyde detection reagent to each well and incubate at 37°C for 10-20 minutes to allow color development. The amount of formaldehyde produced is proportional to the demethylase activity.
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 412 nm for Nash reagent) using a microplate reader.
Data analysis: Calculate the percentage of inhibition for each fumarate concentration and determine the IC50 value.
Protein Succination: A Novel Post-Translational Modification
Fumarate can covalently modify cysteine residues in proteins through a non-enzymatic Michael addition reaction, resulting in the formation of S-(2-succino)cysteine (2SC). This irreversible modification, known as succination, can lead to conformational changes and alter the function of the modified proteins.
Targets and Consequences of Succination
A growing number of proteins have been identified as targets for succination, with diverse functional consequences:
Kelch-like ECH-associated protein 1 (KEAP1): Succination of KEAP1, a key negative regulator of the Nrf2 antioxidant pathway, disrupts its ability to promote the degradation of Nrf2. This leads to the stabilization and activation of Nrf2 and the subsequent upregulation of antioxidant response genes.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Succination of GAPDH has been shown to inhibit its glycolytic activity.
Iron Regulatory Protein 2 (IRP2): Succination of IRP2 impairs its ability to regulate iron metabolism.
Enzymes of the respiratory chain: Succination of key proteins in the electron transport chain can lead to mitochondrial dysfunction.
Quantitative Data on Protein Succination
The extent of protein succination can vary significantly depending on the cellular context and fumarate concentration.
Cell/Tissue Type
Condition
Fold Increase in Succinated Proteins
Reference
3T3-L1 adipocytes
High glucose
~3-fold
FH-deficient cells
-
Significant increase
Diabetic rat muscle
-
~3.5-fold
Table 2: Examples of increased protein succination in different models.
Experimental Protocol: Detection of Protein Succination by Mass Spectrometry
This protocol outlines a general workflow for the identification of succinated proteins using mass spectrometry.
Materials:
Cell or tissue lysates
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protein extraction and denaturation: Extract proteins from cell or tissue samples and denature them using a suitable buffer (e.g., 8 M urea).
Reduction and alkylation: Reduce disulfide bonds with DTT and alkylate free cysteine residues with IAA.
Proteolytic digestion: Digest the proteins into peptides using trypsin.
LC-MS/MS analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
Database searching: Search the acquired MS/MS spectra against a protein database to identify the peptides. The search parameters should be set to include the mass shift corresponding to the 2SC modification (+116.01 Da) on cysteine residues.
Data analysis and validation: Manually validate the identified succinated peptides and quantify their abundance.
Modulation of Signaling Pathways
Fumarate accumulation directly impinges on several critical signaling pathways, leading to widespread changes in cellular behavior.
The Hypoxia-Inducible Factor (HIF) Pathway
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. This hydroxylation marks HIF-α for proteasomal degradation. In FH-deficient cells, the accumulation of fumarate competitively inhibits PHDs, leading to the stabilization of HIF-α even in the presence of oxygen (a state known as "pseudo-hypoxia"). Stabilized HIF-α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumorigenesis.
Caption: Fumarate-mediated stabilization of HIF-1α.
The Nrf2 Antioxidant Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with KEAP1, which targets it for ubiquitination and proteasomal degradation. As mentioned previously, fumarate can succinate specific cysteine residues on KEAP1, leading to a conformational change that prevents its interaction with Nrf2. This results in the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Fumarate-induced activation of the Nrf2 pathway.
Quantitative Data on Nrf2 Pathway Activation
The activation of the Nrf2 pathway by fumarate and its derivatives has been demonstrated in various experimental systems.
Cell Line
Treatment
Fold Increase in Nrf2 Target Gene Expression (mRNA)
Reference
Mouse Ovary
Dimethylfumarate (DMF)
Nrf2: 1.5-fold, NQO1: 1.84-fold
Human Retinal Endothelial Cells
DMF (50 µM)
HO-1: Significant increase
Mouse Brain (cortex)
DMF (300 mg/kg)
Nqo1: ~3-fold, Hmox1: ~2.5-fold
Table 3: Quantitative analysis of Nrf2 pathway activation by fumarate derivatives.
Experimental Protocol: Nrf2 Activation Assay
This protocol describes a method to assess Nrf2 activation by measuring the expression of its target genes using quantitative real-time PCR (qRT-PCR).
Materials:
Cell culture reagents
Fumarate or dimethylfumarate (DMF)
RNA extraction kit
cDNA synthesis kit
qRT-PCR master mix
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)
Real-time PCR system
Procedure:
Cell treatment: Culture cells to the desired confluency and treat them with fumarate or DMF at various concentrations and for different time points. Include a vehicle-treated control.
RNA extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
cDNA synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the Nrf2 target genes and the housekeeping gene.
Data analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control.
Fumarate and the Immune Response
Recent studies have uncovered a complex and context-dependent role for fumarate in regulating the immune system.
Innate Immunity
In macrophages, fumarate has been shown to have both pro- and anti-inflammatory effects. At early time points of macrophage activation, fumarate accumulation can contribute to a pro-inflammatory response. Conversely, it can also inhibit inflammasome activation. Furthermore, loss of FH and subsequent fumarate accumulation can induce the release of mitochondrial DNA into the cytosol, which activates the cGAS-STING pathway, leading to the production of type I interferons.
Caption: Fumarate-induced activation of the cGAS-STING pathway.
Adaptive Immunity
Fumarate and its derivatives, such as dimethyl fumarate (DMF), have been shown to modulate T cell and B cell responses. DMF is an approved treatment for multiple sclerosis, an autoimmune disease, and is thought to exert its therapeutic effects in part by shifting the T cell response towards a more anti-inflammatory phenotype.
Experimental Protocol: Analysis of cGAS-STING Pathway Activation
This protocol describes a method to assess the activation of the cGAS-STING pathway by measuring the phosphorylation of key signaling proteins and the expression of downstream target genes.
Materials:
Cell culture reagents
Fumarate or a cell-permeable derivative
Protein lysis buffer
Phosphatase and protease inhibitors
Antibodies against phosphorylated and total STING, TBK1, and IRF3
Western blotting reagents and equipment
RNA extraction kit, cDNA synthesis kit, and qRT-PCR reagents (as in section 4.4)
Primers for interferon-stimulated genes (e.g., IFNB1, CXCL10)
Procedure:
Cell treatment: Treat cells with fumarate or its derivative for the desired time.
Protein analysis (Western Blot):
Lyse the cells and prepare protein extracts.
Perform SDS-PAGE and transfer the proteins to a membrane.
Probe the membrane with antibodies against phosphorylated and total STING, TBK1, and IRF3 to assess their activation status.
Gene expression analysis (qRT-PCR):
Extract RNA, synthesize cDNA, and perform qRT-PCR as described in section 4.4, using primers for interferon-stimulated genes to measure the transcriptional output of the pathway.
Conclusion and Future Directions
The expanding repertoire of fumarate's biological functions outside the TCA cycle has profound implications for our understanding of cellular metabolism, signaling, and disease pathogenesis. The role of fumarate as an oncometabolite that drives epigenetic and signaling alterations in cancer is now well-established, opening up new avenues for therapeutic intervention. The development of drugs that can modulate fumarate levels or target the downstream pathways affected by its accumulation holds significant promise for the treatment of FH-deficient cancers and potentially other malignancies characterized by metabolic reprogramming.
Furthermore, the immunomodulatory properties of fumarate and its derivatives are of great interest for the treatment of autoimmune diseases and for enhancing anti-tumor immunity. Future research should focus on further elucidating the precise molecular mechanisms by which fumarate regulates immune cell function and on exploring the therapeutic potential of targeting these pathways.
The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the multifaceted roles of this intriguing metabolite. A deeper understanding of fumarate's non-canonical functions will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.
Fumaric Acid Esters: A Deep Dive into their Therapeutic Potential in Multiple Sclerosis
A Technical Guide for Researchers and Drug Development Professionals Abstract Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have emerged as a signif...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have emerged as a significant oral therapeutic option for relapsing-remitting multiple sclerosis (MS). Their efficacy in reducing relapse rates and mitigating lesion development, as demonstrated in pivotal clinical trials, is underpinned by a unique dual mechanism of action encompassing both immunomodulatory and neuroprotective effects. The primary molecular target of FAEs is the transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), a master regulator of the cellular antioxidant response. This technical guide provides an in-depth exploration of the signaling pathways modulated by FAEs, a comprehensive summary of the quantitative data from key clinical trials, and detailed protocols for essential experimental techniques used to elucidate their therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for multiple sclerosis.
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the autoimmune-mediated destruction of myelin, the protective sheath surrounding nerve fibers, which leads to a cascade of debilitating neurological symptoms. Oxidative stress and inflammation are key drivers of the pathology in MS, contributing to demyelination, axonal damage, and disease progression[1][2][3].
Fumaric acid esters (FAEs) were initially utilized for the treatment of psoriasis and have since been repurposed for MS due to their potent immunomodulatory and anti-inflammatory properties[4][5]. The oral formulation, dimethyl fumarate (DMF), and its more recent iteration, diroximel fumarate (DRF), which is rapidly converted to the active metabolite monomethyl fumarate (MMF), have demonstrated significant efficacy and a manageable safety profile in large-scale clinical trials. This guide will delve into the molecular mechanisms, clinical evidence, and experimental methodologies that form the basis of FAEs' therapeutic role in MS.
Mechanism of Action: The Nrf2-Antioxidant Response Element Pathway
The principal mechanism of action of FAEs in MS is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby defending cells against oxidative stress.
Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. FAEs, being electrophilic compounds, interact with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).
The upregulation of these antioxidant enzymes helps to neutralize reactive oxygen species (ROS), thereby mitigating the oxidative stress that contributes to neuronal damage in MS. In addition to its antioxidant effects, Nrf2 activation has been shown to exert anti-inflammatory effects by modulating the activity of immune cells.
Beyond the Nrf2 pathway, FAEs are also believed to exert immunomodulatory effects through Nrf2-independent mechanisms. These include the induction of a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 cytokine profile and effects on various immune cell populations, such as a reduction in circulating T cells and B cells.
Clinical Efficacy: Summary of Pivotal Trials
The clinical efficacy of FAEs in relapsing-remitting MS has been robustly established in two large, randomized, placebo-controlled Phase 3 trials: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting MS). More recently, the EVOLVE-MS-1 study has provided data on the efficacy and safety of diroximel fumarate.
Data from the DEFINE and CONFIRM Trials (Dimethyl Fumarate)
The following tables summarize the key efficacy endpoints from the DEFINE and CONFIRM trials, which evaluated two dosing regimens of dimethyl fumarate (240 mg twice daily [BID] and 240 mg three times daily [TID]) against placebo over a two-year period.
Table 1: Annualized Relapse Rate (ARR) at 2 Years
Trial
Treatment Group
ARR
Reduction vs. Placebo
p-value
DEFINE
Placebo
0.36
-
-
DMF 240 mg BID
0.17
53%
<0.001
DMF 240 mg TID
0.19
48%
<0.001
CONFIRM
Placebo
0.40
-
-
DMF 240 mg BID
0.22
44%
<0.001
DMF 240 mg TID
0.20
51%
<0.001
Table 2: MRI Lesion Activity at 2 Years
Trial
MRI Endpoint
Treatment Group
Reduction vs. Placebo
p-value
DEFINE
New or Enlarging T2 Lesions
DMF 240 mg BID
85%
<0.001
DMF 240 mg TID
74%
<0.001
Gadolinium-enhancing (Gd+) Lesions
DMF 240 mg BID
90%
<0.001
DMF 240 mg TID
74%
<0.001
CONFIRM
New or Enlarging T2 Lesions
DMF 240 mg BID
71%
<0.001
DMF 240 mg TID
73%
<0.001
Gadolinium-enhancing (Gd+) Lesions
DMF 240 mg BID
74%
<0.001
DMF 240 mg TID
65%
<0.001
Table 3: Disability Progression at 2 Years (12-week confirmed)
Trial
Treatment Group
Proportion with Progression
Risk Reduction vs. Placebo
p-value
DEFINE
Placebo
27%
-
-
DMF 240 mg BID
16%
38%
0.005
DMF 240 mg TID
18%
34%
0.01
CONFIRM
Placebo
17%
-
-
DMF 240 mg BID
13%
21%
0.25
DMF 240 mg TID
13%
24%
0.20
An integrated analysis of the DEFINE and CONFIRM studies showed that DMF (BID) significantly reduced the risk of 12-week confirmed disability progression by 32% compared with placebo.
Data from the EVOLVE-MS-1 Trial (Diroximel Fumarate)
The EVOLVE-MS-1 trial was an open-label, Phase 3 study evaluating the safety and efficacy of diroximel fumarate (DRF) 462 mg BID over 96 weeks.
Table 4: Efficacy Outcomes in the EVOLVE-MS-1 Trial
Efficacy Endpoint
Result
Adjusted Annualized Relapse Rate (ARR)
0.13 (a reduction of 81.6% from the year prior to study entry)
Relapse-Free Patients at 96 Weeks
82.4%
Gadolinium-enhancing (Gd+) Lesion Reduction at 96 Weeks
72.2% reduction in mean number of lesions
Patients without Confirmed Disability Progression at 96 Weeks
90.2%
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of fumaric acid esters.
Western Blot Analysis for Nrf2 and Keap1
This protocol is designed to assess the protein levels of Nrf2 and its inhibitor Keap1 in cell lysates, providing evidence of Nrf2 stabilization.
Cell Culture and Treatment: Culture cells (e.g., astrocytes, microglia, or peripheral blood mononuclear cells [PBMCs]) to desired confluency and treat with various concentrations of DMF or MMF for specified time points.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine relative protein expression levels.
Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
Materials:
Cell line stably transfected with an ARE-luciferase reporter construct (e.g., SH-SY5Y-ARE-luc)
96-well white, flat-bottom plates
DMF or MMF
Luciferase assay reagent
Luminometer
Procedure:
Cell Seeding: Plate the ARE-luciferase reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of DMF or MMF for a specified duration (e.g., 24 hours). Include a vehicle control.
Cell Lysis: After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.
Substrate Addition: Add the luciferase substrate to each well.
Luminescence Measurement: Immediately measure the luminescence in each well using a luminometer.
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a parallel assay with a viability dye). Express the results as fold induction of luciferase activity over the vehicle control.
Conclusion
Fumaric acid esters represent a significant advancement in the oral treatment of relapsing-remitting multiple sclerosis. Their unique mechanism of action, centered on the activation of the Nrf2 antioxidant pathway, addresses the key pathological drivers of MS: oxidative stress and inflammation. The robust clinical trial data for dimethyl fumarate and diroximel fumarate underscore their efficacy in reducing disease activity and slowing disability progression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular effects of FAEs and to explore their potential in other neurodegenerative and inflammatory conditions. As our understanding of the intricate cellular and molecular processes in MS continues to evolve, FAEs will undoubtedly remain a cornerstone of therapy and a subject of ongoing scientific inquiry.
Historical methods for the isolation and discovery of fumaric acid
An In-depth Technical Guide on the Historical Methods for the Isolation and Discovery of Fumaric Acid Introduction Fumaric acid, a naturally occurring dicarboxylic acid, is a pivotal intermediate in cellular metabolism,...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Historical Methods for the Isolation and Discovery of Fumaric Acid
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a pivotal intermediate in cellular metabolism, specifically in the citric acid cycle (Krebs cycle).[1][2][3] Its discovery and the subsequent development of isolation and synthesis methods have paved the way for its widespread application in the food, pharmaceutical, and polymer industries.[4][5] This technical guide provides a comprehensive overview of the historical methodologies employed in the discovery, isolation, and synthesis of fumaric acid, tracing its journey from natural plant extracts to early chemical synthesis and microbial fermentation.
Early Discovery: Isolation from Natural Sources
The history of fumaric acid begins with its isolation from the plant kingdom. The compound derives its name from Fumaria officinalis (common fumitory), the plant from which it was first isolated. This early work in the 19th century marked the initial discovery of the acid as a natural product.
Experimental Protocol: Extraction from Fumaria officinalis
While detailed protocols from the earliest isolations are scarce, modern extraction methods provide insight into the probable principles used. The process leverages the acidic nature of fumaric acid and its solubility characteristics.
Objective: To isolate fumaric acid from the dried aerial parts of Fumaria officinalis.
Methodology:
Preparation of Plant Material: The aerial parts of Fumaria officinalis are harvested, dried, and ground into a fine powder to maximize the surface area for extraction.
Solvent Extraction: The powdered plant material is subjected to extraction, typically using a polar solvent. Maceration with an ethanol-water mixture is a common method. The mixture is agitated for a set period (e.g., 60 minutes) to allow the soluble compounds, including fumaric acid, to dissolve into the solvent.
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the crude extract, is then concentrated under reduced pressure to evaporate the solvent, yielding a concentrated extract.
Acid-Base Purification: The extract is redissolved in water and acidified (e.g., with HCl) to ensure that all carboxylate salts are converted to the less water-soluble carboxylic acid form.
Crystallization: Fumaric acid's relatively low solubility in cold water is exploited for purification. The acidified aqueous solution is cooled, causing the fumaric acid to crystallize out.
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold water to remove residual soluble impurities, and then dried. Further purification can be achieved by recrystallization from hot water or dilute acid.
Early Chemical Synthesis and Discovery
The early 19th century also saw the discovery of fumaric acid through chemical manipulation of other organic acids. These methods were crucial for understanding its chemical nature and its relationship to other compounds.
Dehydration of Malic Acid
A pivotal moment in the history of fumaric acid was its preparation from malic acid. In 1817, Henri Braconnot discovered that fumaric acid could be produced by the dry distillation of malic acid. This reaction involves the dehydration of malic acid.
Later research refined this process, showing that heating malic acid to around 150°C was effective. The presence of mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) was also found to catalyze the conversion.
Experimental Protocol: Fumaric Acid from Malic Acid
Objective: To synthesize fumaric acid by the acid-catalyzed dehydration of malic acid.
Methodology:
Reaction Setup: Malic acid is placed in a round-bottom flask equipped with a condenser.
Catalyst Addition: A catalytic amount of concentrated hydrochloric acid is added to the flask.
Heating: The mixture is heated in an oil bath to approximately 140-150°C. The reaction is allowed to proceed for several hours.
Isolation: As the reaction proceeds, fumaric acid, being poorly soluble in the reaction mixture, precipitates as a solid.
Purification: Upon cooling, the solid mass is collected. It is then triturated (ground) with cold water to dissolve any unreacted malic acid and other soluble byproducts.
Filtration and Drying: The crude fumaric acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be used for further purification.
Isomerization of Maleic Acid
The discovery that fumaric acid and maleic acid are cis-trans isomers (both with the formula C₄H₄O₄) was a significant theoretical advance. This understanding led to methods for producing fumaric acid (the trans isomer) from maleic acid (the cis isomer).
Thermal and Catalytic Isomerization
Maleic acid can be converted to the more stable fumaric acid by heating. This isomerization is often catalyzed by acids. This process became the cornerstone of modern industrial production, where maleic acid is readily available from the hydrolysis of maleic anhydride, a product of the catalytic oxidation of butane or benzene.
Experimental Protocol: Isomerization of Maleic Acid to Fumaric Acid
Objective: To convert maleic acid to fumaric acid via acid-catalyzed isomerization.
Methodology:
Dissolution: A concentrated aqueous solution of maleic acid is prepared in a round-bottom flask.
Acidification: A strong acid, such as concentrated hydrochloric acid, is added to the solution.
Reflux: The solution is heated to boiling under reflux for a period (e.g., 30-60 minutes). A reflux condenser is used to prevent the evaporation of the solvent.
Crystallization: Fumaric acid is significantly less soluble in water than maleic acid. As the isomerization proceeds, solid fumaric acid crystals precipitate from the hot solution.
Cooling and Isolation: The reaction mixture is cooled, first to room temperature and then in an ice bath, to maximize the crystallization of the product.
Filtration and Washing: The fumaric acid crystals are collected by vacuum filtration. The crystals are washed with small portions of cold deionized water to remove any remaining maleic acid and catalyst.
Drying: The purified fumaric acid is dried in an oven or desiccator.
Parameter
Value/Condition
Reference
Starting Material
Maleic Acid
Isomerization Method
Heating in aqueous solution
Catalyst
Mineral acids (e.g., HCl), Thiourea
Key Principle for Separation
Low water solubility of fumaric acid
Microbial Fermentation
In the early 20th century, a new biotechnological route for fumaric acid production was discovered. In 1911, Felix Ehrlich found that the fungus Rhizopus nigricans could produce fumaric acid. This opened the door to fermentation-based production, which became commercially viable in the 1940s before being largely supplanted by petrochemical methods.
The fermentation process typically uses a carbohydrate source like glucose. Strains of the fungus Rhizopus, particularly R. arrhizus and R. oryzae, are known to be efficient producers.
General Protocol for Fermentative Production
Objective: To produce fumaric acid using a submerged culture of Rhizopus arrhizus.
Methodology:
Inoculum Preparation: A pure culture of Rhizopus arrhizus is grown in a suitable seed medium to build up a sufficient biomass for inoculation.
Fermentation Medium: A production medium is prepared containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The medium is sterilized in a fermenter.
Inoculation and Fermentation: The sterile medium is inoculated with the prepared fungal culture. The fermentation is carried out under controlled conditions.
Temperature: Optimized for fungal growth and acid production.
pH: Controlled by the addition of a neutralizing agent like calcium carbonate (CaCO₃), as the accumulation of acid would otherwise inhibit the process.
Aeration: A supply of sterile air is required as the process is aerobic.
Recovery and Purification:
Biomass Separation: After fermentation, the fungal biomass is separated from the broth by filtration.
Acidification: The fermentation broth, which contains calcium fumarate, is acidified with a strong acid (e.g., sulfuric acid). This precipitates calcium sulfate and converts the soluble fumarate salt into the less soluble free fumaric acid.
Crystallization and Isolation: The acidified broth is cooled to crystallize the fumaric acid, which is then collected by filtration, washed, and dried.
Fumaric acid pKa values and buffering capacity in biological systems
An In-depth Technical Guide to Fumaric Acid: pKa Values and Buffering Capacity in Biological Systems For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to Fumaric Acid: pKa Values and Buffering Capacity in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physicochemical properties of fumaric acid, specifically its acid dissociation constants (pKa) and buffering capacity. It further explores the compound's roles in biological systems, distinguishing between its metabolic function as an intermediate and the significant pharmacological activities of its ester derivatives.
Physicochemical Properties of Fumaric Acid
Fumaric acid, or trans-butenedioic acid, is a dicarboxylic acid that plays a central role in cellular metabolism. Its structure features two carboxylic acid groups on opposite sides of a carbon-carbon double bond, which dictates its chemical properties.
Acid Dissociation Constants (pKa)
As a diprotic acid, fumaric acid undergoes a two-step dissociation in aqueous solutions. The two pKa values represent the pH at which each carboxylic group is 50% dissociated. These values are critical for understanding the molecule's charge and reactivity in different biological compartments.
The dissociation equilibria are as follows:
H₂A ⇌ HA⁻ + H⁺ (pKa₁)
HA⁻ ⇌ A²⁻ + H⁺ (pKa₂)
Fumaric acid's two-step dissociation process.
The accepted pKa values for fumaric acid at or near 25°C are summarized below.
These values indicate that the first proton is more readily donated (lower pKa) than the second. The proximity of the two carboxyl groups influences their acidity; after the first group deprotonates to form a negatively charged carboxylate, it becomes electrostatically more difficult to remove the second proton from the same molecule.[3]
Buffering Capacity of Fumaric Acid
A buffer solution resists pH change upon the addition of an acid or base. The effectiveness of a buffer is quantified by its buffering capacity (β) and is maximal at a pH equal to its pKa. The optimal buffering range for any acid is generally considered to be pKa ± 1 pH unit.
Parameter
Optimal Buffering Range
Based on pKa₁
pH 2.03 - 4.03
Based on pKa₂
pH 3.44 - 5.44
Given these ranges, fumaric acid is an effective buffer in acidic conditions. However, in most biological systems, where the physiological pH is tightly regulated around 7.4, fumaric acid exists almost entirely in its fully deprotonated fumarate (A²⁻) form. Consequently, it does not serve as a significant direct physiological buffer in the blood or cytoplasm. Its primary biological relevance stems from its metabolic and signaling roles.
Role and Relevance in Biological Systems
While not a direct pH buffer at physiological conditions, fumarate is a critical molecule in cellular bioenergetics and, through its derivatives, a potent modulator of signaling pathways relevant to drug development.
Metabolic Intermediate in the Tricarboxylic Acid (TCA) Cycle
Fumarate is a key intermediate in the TCA (or Krebs) cycle, a central metabolic pathway for energy production. It is formed from the oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently hydrated to form malate by the enzyme fumarase.
Fumarate as an intermediate in the TCA cycle.
Pharmacological Actions of Fumaric Acid Esters (FAEs)
Fumaric acid esters (FAEs), particularly Dimethyl Fumarate (DMF), are clinically significant prodrugs used in the treatment of multiple sclerosis (MS) and psoriasis. In vivo, DMF is rapidly hydrolyzed by esterases into its active metabolite, monomethyl fumarate (MMF). MMF is responsible for the therapeutic immunomodulatory and neuroprotective effects.
A primary mechanism of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway. Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. MMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
Activation of the Nrf2 antioxidant pathway by MMF.
MMF also exerts anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, including pro-inflammatory cytokines. By inhibiting NF-κB, MMF reduces the production of these inflammatory mediators, thereby dampening the autoimmune response seen in diseases like MS.
Inhibition of the pro-inflammatory NF-κB pathway by MMF.
Experimental Protocols
Accurate determination of pKa and buffering capacity is fundamental for research and drug development. Standardized methodologies are outlined below.
Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Materials:
Fumaric acid solution (e.g., 0.01 M)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Calibrated pH meter and electrode
Magnetic stirrer and stir bar
Burette (Class A)
Beaker
Procedure:
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
Preparation: Pipette a known volume (e.g., 50 mL) of the fumaric acid solution into a beaker with a stir bar.
Initial Measurement: Place the pH electrode in the solution and record the initial pH.
Titration: Add small, precise increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.
Data Collection: Continue the titration well past the second equivalence point (indicated by a sharp change in pH).
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the two equivalence points (V_eq1 and V_eq2). The pKa values are the pH values at half these volumes (V_eq1 / 2 and (V_eq1 + V_eq2) / 2). Alternatively, the pKa values can be found from the points of minimum slope on a first-derivative plot (ΔpH/ΔV vs. V).
Workflow for pKa determination by potentiometric titration.
Protocol: Measurement of Buffering Capacity (β)
This protocol directly measures the resistance of the fumaric acid buffer to pH changes.
Materials:
Fumaric acid buffer solution prepared at a specific pH (e.g., pH 3.0 or 4.4) and concentration.
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M).
Calibrated pH meter, stirrer, burette, beaker.
Procedure:
Preparation: Place a known volume (e.g., 50 mL) of the prepared fumaric acid buffer into a beaker and measure the initial pH (pH_initial).
Titration (Base): Add a small, known volume of standardized NaOH. Record the new, stable pH.
Titration (Acid): Using a fresh sample of the same buffer, add a small, known volume of standardized HCl. Record the new, stable pH.
Calculation: The buffer capacity (β) is calculated using the formula:
β = ΔB / |ΔpH|
Where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the resulting change in pH. The result is expressed in moles/L per pH unit.
Conclusion
Fumaric acid is a dicarboxylic acid with two distinct pKa values (≈3.03 and ≈4.44), which define its buffering capacity in acidic environments. While its direct role as a physiological buffer at pH 7.4 is negligible, its importance in biological systems is paramount. As a central metabolite in the TCA cycle, it is fundamental to cellular energy production. Furthermore, its ester derivatives, particularly Dimethyl Fumarate, are potent pharmacological agents that modulate the immune system through complex signaling pathways, including the activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway. A thorough understanding of these distinct roles is critical for professionals in metabolic research and drug development.
Spectroscopic Characterization of Fumaric Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and is widely used in the food, pharmaceutical, and chemical industries.[1] Its chemical str...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and is widely used in the food, pharmaceutical, and chemical industries.[1] Its chemical structure and properties make it a valuable molecule in drug development and material science.[2] Accurate and comprehensive characterization of fumaric acid is crucial for quality control, formulation development, and research applications. This guide provides a detailed overview of the spectroscopic characterization of fumaric acid using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, including experimental protocols, data interpretation, and workflow visualizations.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups in a molecule based on their absorption of infrared radiation.[2] The FTIR spectrum of fumaric acid provides a unique "fingerprint" that can be used for its identification and quality assessment.
1.1. Experimental Protocol: FTIR Analysis
A common method for solid sample analysis is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Instrumentation:
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).
Sample Preparation and Data Acquisition:
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the empty ATR setup.
Place a small amount of powdered fumaric acid sample directly onto the ATR crystal.
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Acquire the FTIR spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[3]
After data acquisition, clean the ATR crystal thoroughly.
1.2. FTIR Spectral Data and Interpretation
The FTIR spectrum of fumaric acid is characterized by several key absorption bands corresponding to specific vibrational modes of its functional groups.
Quantum Mechanical Blueprint: Unraveling the Molecular Structure of Fumaric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the quantum mechanical calculations used to determine the molecular st...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum mechanical calculations used to determine the molecular structure of fumaric acid. Fumaric acid, a key intermediate in the citric acid cycle, possesses a deceptively simple chemical formula (C4H4O4) that belies a rich conformational landscape and electronic structure.[1][2] Understanding its precise molecular geometry is crucial for applications in drug development, polymer science, and food chemistry.[3][4][5] This document delves into the theoretical methodologies, presents key quantitative data, and visualizes the computational workflows involved in its structural elucidation.
Theoretical Foundation and Computational Approaches
The determination of fumaric acid's molecular structure relies on solving the time-independent Schrödinger equation for the molecule. Due to the complexity of this many-body problem, various approximations and computational methods are employed. The most common and effective of these are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
DFT methods, particularly with hybrid functionals like B3LYP, have proven to be a robust and computationally efficient approach for predicting the geometric and vibrational properties of molecules like fumaric acid. MP2, a post-Hartree-Fock method, offers a higher level of theory by including electron correlation effects more explicitly, often leading to more accurate results, albeit at a greater computational cost. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, is also a critical factor that influences the accuracy of the calculations.
Computational Protocols
The following outlines a typical computational workflow for determining the molecular structure of fumaric acid.
Geometry Optimization
The primary step involves finding the minimum energy conformation of the molecule. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Protocol:
Initial Structure: An initial guess for the molecular geometry of fumaric acid is constructed. This can be based on experimental data or standard bond lengths and angles.
Level of Theory and Basis Set Selection: A computational model is chosen, for example, B3LYP with the 6-311++G(d,p) basis set.
Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to systematically search for the energy minimum.
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed at the optimized geometry.
Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and normal modes.
Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is calculated from the vibrational frequencies and is often added to the electronic energy to obtain a more accurate total energy.
Quantitative Molecular Structure Data
The following tables summarize the key geometric parameters of fumaric acid calculated at different levels of theory and compared with experimental data where available. Fumaric acid has several conformers, with the most stable ones being planar. The data presented here corresponds to the most stable, C2h symmetry conformer.
Table 1: Bond Lengths (Å) of Fumaric Acid
Bond
B3LYP/6-311++G(d,p)
MP2/cc-pVTZ
Experimental (GED)
C=C
1.338
1.341
1.356(0.016)
C-C
1.482
1.480
1.486(0.004)
C=O
1.213
1.218
1.202(0.002)
C-O
1.361
1.365
1.341(0.006)
O-H
0.971
0.974
-
C-H
1.085
1.087
-
Table 2: Bond Angles (°) of Fumaric Acid
Angle
B3LYP/6-311++G(d,p)
MP2/cc-pVTZ
Experimental (GED)
C=C-C
123.4
123.2
121.8(1.2)
C-C=O
124.9
125.1
124.4(1.1)
C-C-O
111.8
111.5
112.1(1.0)
O=C-O
123.3
123.4
-
C-O-H
107.9
107.5
-
H-C=C
119.8
119.9
-
Table 3: Dihedral Angles (°) of Fumaric Acid
Dihedral Angle
B3LYP/6-311++G(d,p)
MP2/cc-pVTZ
Experimental (GED)
H-C=C-H
180.0
180.0
180.0 (fixed)
O=C-C=C
180.0
180.0
180.0 (fixed)
H-O-C=O
0.0
0.0
-
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the computational procedures described in this guide.
Caption: Computational workflow for determining the optimized molecular structure of fumaric acid.
Caption: Logical relationship between theoretical inputs and calculated molecular properties.
Conclusion
Quantum mechanical calculations provide a powerful and indispensable tool for the detailed characterization of molecular structures. For fumaric acid, methods like DFT and MP2, coupled with appropriate basis sets, yield geometric parameters that are in good agreement with experimental findings. The computational protocols outlined in this guide offer a systematic approach to obtaining reliable structural data. This information is fundamental for understanding the chemical reactivity, biological activity, and material properties of fumaric acid and its derivatives, thereby aiding in the rational design of new drugs and materials.
Fumaric Acid: A Pivotal Metabolite in Plant Bioenergetics and Carbon Sequestration
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant player in plant metabolism, ext...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant player in plant metabolism, extending far beyond its canonical role in energy production. Recent research highlights its function as a substantial transient carbon storage molecule, rivaling starch and soluble sugars in certain species under specific conditions. Its accumulation is intricately linked to photosynthetic activity, nitrogen metabolism, and stress responses, presenting novel avenues for crop improvement and the development of plant-derived therapeutics. This guide provides a comprehensive overview of the multifaceted roles of fumaric acid in plant metabolism and carbon storage, detailing experimental protocols for its quantification and outlining key metabolic and signaling pathways.
Introduction
Fumaric acid is a dicarboxylic acid that serves as a crucial intermediate in the mitochondrial TCA cycle, a fundamental metabolic pathway for cellular respiration in all aerobic organisms.[1][2] In plants, the TCA cycle not only generates ATP and reducing equivalents but also provides carbon skeletons for a myriad of biosynthetic processes.[3][4] While its role in central metabolism is well-established, the recognition of fumaric acid as a major form of fixed carbon storage in C3 plants has opened new perspectives on plant carbon economy.[5] This guide delves into the technical details of fumaric acid's function, quantification, and metabolic regulation in plants, providing a valuable resource for researchers in plant science and professionals exploring natural product-based drug discovery.
Fumaric Acid in Plant Metabolism
The Tricarboxylic Acid (TCA) Cycle
Fumaric acid is formed from succinate through the action of succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to malate by the enzyme fumarase (fumarate hydratase). This reversible reaction is essential for the cyclical nature of the pathway, which ultimately leads to the oxidation of acetyl-CoA to CO2, generating ATP, NADH, and FADH2.
Fumaric Acid as a Carbon Storage Molecule
In several C3 plants, including the model organism Arabidopsis thaliana and agronomically important crops like soybean, fumaric acid can accumulate to high levels in leaves, often exceeding the concentrations of starch and soluble sugars. Its levels exhibit diurnal changes, increasing during the day and decreasing at night, which is characteristic of a transient storage compound. This stored carbon can be mobilized to support growth and respiration during the night, effectively buffering the plant's carbon supply. The accumulation of fumaric acid is influenced by factors such as plant age and light intensity.
Quantitative Data on Fumaric Acid Accumulation
The concentration of fumaric acid can vary significantly between plant species and under different environmental conditions. The following tables summarize key quantitative data from published studies.
Plant Species
Tissue
Condition
Fumaric Acid Concentration (mg/g FW)
Reference
Arabidopsis thaliana
Rosette Leaves
Continuous Light
Can exceed starch and soluble sugars
Arabidopsis thaliana
Rosette Leaves
High Light Intensity
Increased accumulation
Glycine max (Soybean)
Leaves
Not Specified
Significant quantities
Experimental Condition
Plant Species
Tissue
Fold Change in Fumaric Acid
Reference
Increased Light Intensity
Arabidopsis thaliana
Leaves
Increase
Alkali Stress
Leymus chinensis
Roots and Leaves
Increase
GhSDH1-1 Gene Silencing
Gossypium hirsutum (Cotton)
Not Specified
Decrease
Experimental Protocols
Accurate quantification of fumaric acid is crucial for understanding its metabolic dynamics. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fumaric Acid Quantification
This method is highly sensitive and specific for the analysis of organic acids.
Protocol:
Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
Extraction: Incubate a known weight of the powdered tissue (e.g., 50-100 mg) in a solution of 1 N methanolic-HCl.
Derivatization: Heat the mixture to convert organic acids, including fumaric acid, to their corresponding methyl esters.
Phase Separation: After cooling, add a non-polar solvent like hexane to extract the methyl esters.
GC-MS Analysis: Inject an aliquot of the hexane phase into a gas chromatograph coupled with a mass spectrometer.
Quantification: Identify and quantify the dimethyl ester of fumaric acid based on its retention time and mass spectrum, using a standard curve prepared with pure fumaric acid.
Enzymatic Assay for Fumaric Acid Quantification
This method relies on the enzymatic conversion of fumaric acid to malate, which is then quantified.
Protocol:
Sample Extraction: Homogenize plant tissue in a suitable buffer and centrifuge to obtain a clear supernatant.
Initial Malate Measurement: In a cuvette, combine the sample extract with a reaction mixture containing glycylglycine buffer, L-glutamic acid, and NAD+. Measure the initial absorbance at 340 nm. Add L-malate dehydrogenase (L-MDH) and glutamate-oxaloacetate transaminase (GOT) to convert endogenous L-malate to L-aspartate, with a stoichiometric reduction of NAD+ to NADH. Record the change in absorbance until the reaction is complete.
Fumaric Acid Conversion: Add fumarase to the cuvette. This enzyme specifically converts fumaric acid in the sample to L-malate.
Final Malate Measurement: The newly formed L-malate will be converted to L-aspartate by the enzymes already present, leading to a further increase in NADH and a corresponding increase in absorbance at 340 nm.
Calculation: The amount of fumaric acid is calculated based on the second increase in absorbance, using a standard curve.
Fumaric Acid in Signaling and Stress Response
Emerging evidence suggests that fumaric acid is not just a metabolite but also a signaling molecule.
Interaction with Other Metabolic Pathways
The accumulation of fumaric acid is interconnected with other metabolic pathways. For instance, in starch-deficient mutants of Arabidopsis, higher levels of fumaric acid accumulate, suggesting a compensatory mechanism for carbon storage. Furthermore, fumaric acid levels are linked to nitrogen availability, indicating a role in coordinating carbon and nitrogen metabolism.
Role in Stress Response
Plants can alter their fumaric acid levels in response to environmental stresses such as drought, disease, and nutrient imbalances. Under alkali stress, for example, Leymus chinensis shows increased levels of fumaric acid in both roots and leaves, suggesting its involvement in tolerance mechanisms.
Implications for Drug Development
The modulation of fumaric acid metabolism in plants has potential implications for drug development. Dimethyl fumarate (DMF), a fumaric acid ester, is an approved drug for treating multiple sclerosis and psoriasis. Its mechanism of action involves the activation of the Nrf2 antioxidant response pathway. Understanding how plants regulate fumaric acid accumulation could lead to the discovery of novel plant-derived compounds with similar therapeutic activities. Furthermore, engineering plants to overproduce fumaric acid or its derivatives could provide a sustainable source for these valuable pharmaceuticals.
Conclusion
Fumaric acid is a metabolite of central importance in plant biology, with dual roles in energy metabolism and carbon storage. Its dynamic accumulation in response to environmental cues highlights its significance in plant growth, development, and stress adaptation. The methodologies and pathways described in this guide provide a framework for further research into this fascinating molecule. A deeper understanding of fumaric acid metabolism in plants holds promise for enhancing crop resilience and for the development of new therapeutic agents.
Fumaric Acid in Fungi: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the central metabolic pathway of most organisms, the tricarboxy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the central metabolic pathway of most organisms, the tricarboxylic acid (TCA) cycle.[1] Its industrial applications are vast, ranging from its use as a food and beverage acidulant to a monomer in the synthesis of polyester resins and a component in certain pharmaceutical formulations.[2][3] While chemical synthesis from petroleum-derived maleic anhydride has been the dominant production method, there is a renewed and growing interest in biotechnological production via fungal fermentation.[3][4] This approach offers a sustainable alternative utilizing renewable feedstocks.
Filamentous fungi, particularly those of the genus Rhizopus, are exceptional natural producers of fumaric acid, capable of accumulating it to high concentrations. This technical guide provides an in-depth overview of the primary fungal sources of fumaric acid, the underlying biosynthetic pathways, and the experimental methodologies used for its study and quantification.
Fungal Sources of Fumaric Acid
Numerous fungal species can produce fumaric acid, but a select few, primarily from the Rhizopus genus, are known for their high-yield capabilities, making them subjects of extensive research for industrial-scale fermentation.
Primary Fumaric Acid Producers: The Genus Rhizopus
Species within the genus Rhizopus are the most prolific natural producers of fumaric acid. Strains of Rhizopus oryzae (often considered synonymous with Rhizopus delemar) and Rhizopus arrhizus are highlighted as the most effective producers and are widely used in both laboratory and industrial settings. These fungi can efficiently convert simple sugars like glucose into fumaric acid, often with high yields and titers. Other notable species include Rhizopus nigricans and Rhizopus formosa, though quantitative data for these are less commonly reported.
Other Fungal Producers
While Rhizopus species are preeminent, other fungi also produce fumaric acid, albeit typically in lower quantities.
Aspergillus Species : Strains like Aspergillus niger and Aspergillus terreus are known to produce fumaric acid. A. niger, in particular, is a robust organism for industrial fermentations and is genetically amenable, making it a target for metabolic engineering to enhance fumaric acid production.
Other Genera : Species from the genera Mucor, Cunninghamella, and Cirinella have also been identified as fumaric acid producers. The thermophilic fungus Myceliophthora thermophila has been successfully engineered to produce significant amounts of fumaric acid.
Quantitative Data on Fumaric Acid Production
The production of fumaric acid is highly dependent on the fungal strain, fermentation strategy (batch, fed-batch, continuous), and process conditions. The following table summarizes reported production metrics from various studies.
Fungal Species
Strain
Fermentation Type
Titer (g/L)
Yield (g/g glucose)
Productivity (g/L/h)
Reference(s)
Rhizopus oryzae
ATCC 20344
Batch
32.1
-
0.32 (approx. 7.7 g/L/day)
Rhizopus oryzae
-
Continuous (Immobilized)
-
0.93
-
Rhizopus arrhizus
NRRL 1526
Batch
86.3
0.67
0.60
Rhizopus arrhizus
NRRL 1526
Fed-Batch
195.4
-
-
Rhizopus oryzae
CICC 40351
SSF*
12.54
-
-
Rhizopus oryzae
-
Extractive Fermentation
34.23
0.46
0.57
Myceliophthora thermophila
Engineered
Fed-Batch
17.0
-
-
*SSF: Simultaneous Saccharification and Fermentation from xylo-oligosaccharides manufacturing waste residue.
Fumaric Acid Biosynthetic Pathways in Fungi
In fungi, fumaric acid is synthesized via two distinct metabolic pathways located in different cellular compartments: the oxidative tricarboxylic acid (TCA) cycle in the mitochondria and a reductive TCA pathway in the cytosol. While the mitochondrial TCA cycle produces fumarate as an intermediate, it is the cytosolic reductive pathway that is responsible for the overproduction and excretion of fumaric acid observed in high-yielding strains.
Oxidative TCA Cycle (Mitochondria) : This is the canonical pathway for cellular respiration where acetyl-CoA is oxidized to produce energy (ATP) and reducing equivalents (NADH, FADH2). Fumarate is an intermediate in this cycle, but it is not typically accumulated or excreted.
Reductive TCA Pathway (Cytosol) : This is the primary route for fumaric acid overproduction. The pathway begins with the carboxylation of pyruvate (a product of glycolysis) to form oxaloacetate. This reaction is catalyzed by pyruvate carboxylase and requires CO2, often supplied in fermentation by the addition of calcium carbonate. Oxaloacetate is then reduced to malate by malate dehydrogenase, and finally, malate is dehydrated to fumarate by the enzyme fumarase. This cytosolic fumarate can then be exported from the cell.
Enzymatic Assay for Fumaric Acid Detection in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Fumaric acid (trans-butenedioic acid) is a naturally occurring dicarboxylic acid that plays a role in the Krebs cycle. It is also widely utiliz...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid (trans-butenedioic acid) is a naturally occurring dicarboxylic acid that plays a role in the Krebs cycle. It is also widely utilized in the food and beverage industry as an acidulant, flavor enhancer, and antimicrobial agent.[1] Accurate quantification of fumaric acid is crucial for quality control, regulatory compliance, and formulation development. While chromatographic methods like high-performance liquid chromatography (HPLC) are commonly employed for this purpose, enzymatic assays offer a rapid, specific, and cost-effective alternative, particularly for routine analysis and high-throughput screening.
This application note provides a detailed protocol for the enzymatic determination of fumaric acid in various food samples. The method is based on the enzymatic conversion of fumaric acid to L-malic acid, which is then quantified spectrophotometrically.
Principle of the Assay
The enzymatic assay for fumaric acid involves a two-step enzymatic reaction.[2][3]
Conversion of Fumaric Acid to L-Malic Acid: The enzyme fumarase (fumarate hydratase, EC 4.2.1.2) catalyzes the reversible hydration of fumaric acid to L-malic acid. By ensuring the reaction goes to completion, the amount of L-malic acid formed is directly proportional to the initial amount of fumaric acid in the sample.
Quantification of L-Malic Acid: The L-malic acid produced is then quantified using a commercially available L-malic acid assay kit. This step involves the oxidation of L-malic acid to oxaloacetate by L-malate dehydrogenase (L-MDH), with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is measured and is stoichiometric with the amount of L-malic acid, and therefore the original fumaric acid concentration.
The enzymatic reaction pathway is illustrated below:
Figure 1: Enzymatic reaction pathway for fumaric acid detection.
Carrez clarification reagents (optional, for sample cleanup)
pH meter
Spectrophotometer capable of measuring absorbance at 340 nm
Cuvettes (1 cm path length)
Micropipettes and tips
Vortex mixer
Centrifuge
Experimental Protocols
Preparation of Reagents
Fumarase Solution: Prepare a stock solution of fumarase in deionized water or the buffer provided in the L-malic acid kit. The optimal concentration should be determined empirically, but a starting concentration of 10-20 U/mL is recommended.
L-Malic Acid Kit Reagents: Prepare the reagents from the commercial L-malic acid kit according to the manufacturer's instructions. This typically includes a buffer solution, NAD+ solution, and L-malate dehydrogenase (L-MDH) solution.
Fumaric Acid Standards: Prepare a stock solution of fumaric acid (e.g., 1 g/L) in deionized water. From this stock, prepare a series of working standards with concentrations ranging from 0.01 g/L to 0.5 g/L.
Sample Preparation
The sample preparation method will vary depending on the food matrix. The goal is to obtain a clear, aqueous extract containing the fumaric acid.
General Experimental Workflow:
Figure 2: General experimental workflow for fumaric acid analysis.
a) Liquid Samples (e.g., Fruit Juices, Beverages):
Degas carbonated beverages by sonication or vigorous stirring.
Centrifuge turbid samples (e.g., 10,000 x g for 10 minutes) to remove suspended solids.
Filter the supernatant through a 0.45 µm syringe filter.
Dilute the clear sample with deionized water to bring the fumaric acid concentration within the linear range of the assay. A dilution factor of 1:10 is often a good starting point.[2]
b) Solid Samples (e.g., Baked Goods, Confectionery):
Homogenize a known weight of the sample (e.g., 5-10 g) with a known volume of deionized water or a suitable extraction buffer (e.g., 50 mL).
Heat the mixture in a water bath (e.g., 60°C for 30 minutes) with occasional stirring to facilitate extraction.
Allow the mixture to cool to room temperature and then centrifuge (e.g., 10,000 x g for 15 minutes).
Filter the supernatant. If the extract is colored or contains interfering substances, a clarification step with Carrez reagents may be necessary.
Dilute the clear extract as needed.
c) Semi-Solid and High-Fat Samples (e.g., Dairy Products, Desserts):
Weigh a representative sample (e.g., 5-10 g) into a beaker.
Add a known volume of hot deionized water (e.g., 50 mL at 70-80°C) and mix thoroughly to disperse the sample.
Cool the mixture to room temperature and transfer to a volumetric flask. Make up to the mark with deionized water.
For high-fat samples, a fat removal step may be required. This can be achieved by cooling the extract to solidify the fat, followed by filtration or centrifugation.
Clarify the extract if necessary and dilute to the appropriate concentration.
Assay Procedure
The following protocol is a general guideline and may need to be optimized based on the specific L-malic acid kit used.
Pipette the following into separate cuvettes:
Blank: Sample diluent (deionized water)
Standards: Fumaric acid working standards
Samples: Prepared sample extracts
Add the buffer and NAD+ solution from the L-malic acid kit to each cuvette. Mix well and incubate for a few minutes at room temperature.
Read the initial absorbance (A1) of each cuvette at 340 nm.
Start the first reaction by adding the L-MDH solution to each cuvette. Mix and incubate until the reaction is complete (typically 5-10 minutes). This reaction measures the endogenous L-malic acid in the sample.
Read the absorbance (A2) of each cuvette at 340 nm. The difference (A2 - A1) corresponds to the L-malic acid concentration.
Start the second reaction by adding the fumarase solution to each cuvette. Mix and incubate until the reaction is complete (typically 15-20 minutes).
Read the final absorbance (A3) of each cuvette at 340 nm. The difference (A3 - A2) corresponds to the fumaric acid concentration.
Calculation
Calculate the change in absorbance for the standards and samples for both the L-malic acid and fumaric acid reactions.
Plot a standard curve of the change in absorbance (ΔA = A3 - A2) for the fumaric acid standards versus their known concentrations.
Determine the concentration of fumaric acid in the samples from the standard curve.
Remember to account for any dilution factors used during sample preparation.
Fumaric Acid (g/L) = (Concentration from curve) x (Dilution factor)
Data Presentation
The performance of the enzymatic assay for fumaric acid has been validated in various beverage matrices.[2] The following tables summarize the expected performance characteristics.
Table 1: Linearity of the Fumaric Acid Assay in Different Beverages
Matrix
Linearity Range (g/L)
Correlation Coefficient (r²)
Model Wine Solution
0 - 1.5
0.999
White Wine
0 - 1.5
0.998
Red Wine
0 - 1.5
0.999
White Grape Juice
0 - 1.5
0.999
Table 2: Recovery of Fumaric Acid in Spiked Beverage Samples
Matrix
Spiked Concentration (g/L)
Average Recovery (%)
Model Wine Solution
0.6
~100
White Wine
0.6
~100
Red Wine
0.6
~100
White Grape Juice
0.6
~100
Troubleshooting and Considerations
High Endogenous L-Malic Acid: In samples with high concentrations of L-malic acid (e.g., some fruit juices), the NAD+ may be depleted during the first reaction. In such cases, it may be necessary to increase the concentration of NAD+ in the assay or use a smaller sample volume.
Matrix Interference: Colored compounds or other substances in the sample extract can interfere with the spectrophotometric measurement. A sample blank (without the addition of L-MDH and fumarase) can be used to correct for background absorbance. Clarification steps during sample preparation are also crucial.
Enzyme Activity: Ensure the activity of the fumarase and L-MDH enzymes is optimal. Store enzymes according to the manufacturer's instructions.
pH: The pH of the reaction mixture is critical for enzyme activity. Use the buffer provided in the L-malic acid kit to maintain the optimal pH.
Conclusion
The enzymatic assay described provides a reliable and efficient method for the determination of fumaric acid in a variety of food and beverage samples. Its high specificity, coupled with a straightforward protocol, makes it an excellent tool for quality control and research applications. While the primary validation has been performed on beverages, the provided sample preparation guidelines can be adapted for a wider range of food matrices, offering a versatile solution for fumaric acid analysis.
Synthesis of Dimethyl Fumarate via Fischer Esterification of Fumaric Acid
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for the synthesis of dimethyl fumarate from fumaric acid through a Fi...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of dimethyl fumarate from fumaric acid through a Fischer esterification reaction. Dimethyl fumarate (DMF) is an important pharmaceutical compound used in the treatment of multiple sclerosis and psoriasis.[1][2] The synthesis involves the reaction of fumaric acid with methanol in the presence of a catalytic amount of sulfuric acid. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product. All quantitative data regarding reaction parameters and expected yields are summarized for clarity.
Introduction
Dimethyl fumarate is the methyl ester of fumaric acid.[2][3] The primary route for its synthesis on a laboratory and industrial scale is the Fischer esterification of fumaric acid with methanol, catalyzed by a strong acid.[4] This reaction is reversible, and an excess of the alcohol (methanol) is typically used to drive the equilibrium towards the formation of the ester. Sulfuric acid is a commonly employed catalyst for this process. The reaction is initially heterogeneous due to the limited solubility of fumaric acid in methanol but becomes homogeneous as the reaction progresses and the intermediate, monomethyl fumarate, is formed.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of dimethyl fumarate.
Materials:
Fumaric acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated solution)
Distilled water
Magnesium sulfate or sodium sulfate (anhydrous)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Beakers
Erlenmeyer flasks
Büchner funnel and flask
Filter paper
Rotary evaporator
Crystallizing dish
Melting point apparatus
NMR spectrometer
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fumaric acid and an excess of methanol.
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
Reflux: Heat the reaction mixture to reflux (approximately 65°C) with continuous stirring. The reaction is typically carried out for a period of 1.5 to 48 hours, depending on the scale and desired conversion. The initially cloudy suspension should become a clear solution as the reaction proceeds.
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the dimethyl fumarate. The product can be allowed to crystallize under stirring for several hours to maximize the yield.
Isolation of Crude Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acid and unreacted starting materials.
Neutralization and Extraction (Optional): The filtrate can be concentrated, and the residue can be neutralized with a saturated sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
Purification: The crude dimethyl fumarate can be further purified by recrystallization from a methanol/water mixture or other suitable organic solvents.
Drying: Dry the purified crystals under vacuum to obtain the final product. The drying can be performed at a temperature of about 23 to 27°C and a pressure of 80 to 100 mbar.
Characterization: Confirm the identity and purity of the synthesized dimethyl fumarate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by determining its melting point (103.5 °C).
Data Presentation
The following tables summarize the quantitative data for the synthesis of dimethyl fumarate based on various reported conditions.
Table 1: Reaction Conditions for Dimethyl Fumarate Synthesis
Parameter
Value
Reference
Fumaric Acid:Methanol Ratio (kg:L)
1 : 5.7 to 1 : 8.6
Sulfuric Acid:Fumaric Acid (molar ratio)
0.01:1 to 0.50:1
Reaction Temperature
55°C to 75°C
Reaction Time
1.5 to 48 hours
Table 2: Purification and Yield
Parameter
Value
Reference
Crystallization Temperature
0°C to 30°C
Recrystallization Solvent
Methanol/Water
Reported Yield
83%
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of dimethyl fumarate.
Caption: Workflow for the synthesis of dimethyl fumarate.
Safety Precautions
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
Perform the reaction in a well-ventilated area, preferably a fume hood.
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: Fumaric Acid as a Crosslinking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction: Fumaric acid, a naturally occurring dicarboxylic acid, is an effective and biocompatible crosslinking agent for synthesizing polymers f...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fumaric acid, a naturally occurring dicarboxylic acid, is an effective and biocompatible crosslinking agent for synthesizing polymers for biomedical applications.[1] Found in the human body as an intermediate in the Krebs cycle, its low toxicity and biodegradability make it an attractive alternative to other crosslinking agents.[1] Fumaric acid and its derivatives can be used to form robust polymer networks through two primary mechanisms: esterification reactions with hydroxyl-containing polymers or free-radical polymerization across its unsaturated double bonds.[1][2] The resulting crosslinked polymers, particularly hydrogels, are widely explored for applications in drug delivery, tissue engineering, and regenerative medicine.[3]
These notes provide detailed protocols for synthesizing and characterizing fumaric acid-crosslinked polymers, summarize key quantitative data, and illustrate relevant workflows and mechanisms.
Key Applications in Drug Development and Biomedical Research
Fumarate-based polymers offer tunable physical, mechanical, and degradation properties, making them suitable for a variety of biomedical applications:
Controlled Drug Delivery: Hydrogels crosslinked with fumaric acid can serve as depots for the sustained release of therapeutics. The release kinetics can be controlled by altering the crosslinking density, which in turn modulates the swelling behavior and degradation rate of the polymer matrix.
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polymers allows for the creation of scaffolds that support cell adhesion, proliferation, and tissue regeneration. These scaffolds can mimic the natural extracellular matrix (ECM) and degrade over time, allowing for neotissue ingrowth.
Injectable, In-Situ Forming Hydrogels: Fumarate-based macromers can be designed to be injectable liquids that crosslink within the body to form a solid gel. This allows for minimally invasive procedures for localized drug delivery or tissue repair. The gelation can be triggered by various mechanisms, including redox reactions or photo-polymerization.
Experimental Workflows and Mechanisms
The synthesis of fumaric acid-crosslinked polymers typically involves the preparation of a polymer solution, addition of the crosslinking agent, and initiation of the crosslinking reaction, followed by purification and characterization.
Caption: Workflow for polymer synthesis using fumaric acid.
The primary chemical mechanism for crosslinking hydroxyl-containing polymers like Poly(vinyl alcohol) (PVA) with fumaric acid is esterification. The carboxyl groups (-COOH) of fumaric acid react with the hydroxyl groups (-OH) of the polymer to form ester linkages (-COO-), creating a stable three-dimensional network.
Caption: Fumaric acid crosslinks polymer chains via esterification.
Experimental Protocols
Protocol 1: Synthesis of Fumaric Acid-Crosslinked Carboxymethylcellulose/Poly(vinyl alcohol) (CMC/PVA) Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel using fumaric acid to crosslink a blend of CMC and PVA. The crosslinking occurs via ester formation between the carboxyl groups of fumaric acid and the hydroxyl groups of PVA and CMC.
Materials:
Carboxymethylcellulose (CMC)
Poly(vinyl alcohol) (PVA)
Fumaric acid (FA)
Deionized water
Procedure:
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear.
CMC Solution Preparation: Prepare a 2% (w/v) CMC solution by dissolving CMC powder in deionized water at room temperature with vigorous stirring.
Blending: Mix the PVA and CMC solutions in a 1:1 volume ratio. Stir the blend thoroughly for 1 hour to ensure homogeneity.
Crosslinking Agent Addition: Add fumaric acid to the CMC/PVA blend. The amount of fumaric acid can be varied (e.g., 5%, 10%, 15% by weight of the total polymer content) to control the degree of crosslinking.
Casting and Curing: Pour the resulting solution into a petri dish and place it in an oven at 80°C for 4-6 hours to induce crosslinking and evaporate the solvent.
Purification: After curing, immerse the resulting hydrogel film in deionized water for 24 hours to remove any unreacted fumaric acid and polymer chains.
Drying: Dry the purified hydrogel at 40°C until a constant weight is achieved.
This protocol details the synthesis of a biodegradable PEGF macromer and its subsequent crosslinking into a hydrogel using a redox initiation system. This system is suitable for injectable applications where gelation occurs in situ.
Materials:
Poly(ethylene glycol) (PEG, various molecular weights)
Fumaryl chloride (FuCl) or Fumaric acid
Dicyclohexylcarbodiimide (DCC) (if using fumaric acid)
Ammonium persulfate (APS)
N,N,N',N'-tetramethylethylenediamine (TMED)
Dichloromethane (DCM)
Deionized water
Procedure:Part A: Synthesis of PEGF Macromer
Dissolve PEG and fumaric acid in a suitable solvent like DCM.
Add DCC as an esterification promoting agent and stir the reaction at room temperature for 24-48 hours.
Filter the solution to remove the dicyclohexylurea byproduct.
Precipitate the PEGF macromer by adding the filtrate to cold diethyl ether.
Collect the precipitate and dry it under vacuum.
Part B: Redox-Initiated Crosslinking
Prepare a solution of the PEGF macromer in deionized water (e.g., 20% w/v).
Prepare separate aqueous solutions of the redox initiators: APS (oxidant) and TMED (accelerator).
To initiate gelation, mix the PEGF solution with the APS solution, followed immediately by the addition of the TMED solution.
The mixture will begin to gel rapidly at room temperature. The gelation time can be controlled by adjusting the concentration of the initiators.
Caption: Workflow of an injectable in-situ forming hydrogel system.
Quantitative Data Summary
The properties of fumaric acid-crosslinked polymers are highly dependent on the formulation. The tables below summarize key data from published studies.
Table 1: Effect of Fumaric Acid Concentration on CMC/PVA Hydrogel Properties
Fumaric Acid (wt%)
Swelling Ratio (g/g)
Gel Content (%)
Reference
5
~50
~80
10
~40
~85
15
~30
~90
Note: Swelling ratio and gel content are inversely related to the crosslinker concentration. Increased fumaric acid leads to a more densely crosslinked network, which restricts water absorption but increases the fraction of insoluble polymer.
Table 2: Properties of Fumaric Acid-Crosslinked PVA Films
Fumaric Acid (wt%)
Water Absorption (%)
Tensile Strength (MPa)
Elongation at Break (%)
Reference
0 (Pure PVA)
117
~45
~250
2
~100
~50
~220
8
65
~64
~150
Note: Increasing the concentration of fumaric acid as a crosslinker enhances the mechanical properties (tensile strength) and reduces the water absorption of PVA films due to the formation of ester linkages.
Table 3: Swelling Properties of Biodegradable CMC-Fumaric Acid Hydrogels
Fumaric Acid Ratio
Equilibrium Swelling (W∞, %)
Reference
Low (e.g., CMC1F)
288
Medium (e.g., CMC3F)
233
High (e.g., CMC5F)
164
Note: The equilibrium swelling capacity of these hydrogels decreases significantly as the concentration of the fumaric acid crosslinker increases. This is attributed to a higher crosslinking density, which restricts the expansion of the polymer network.
Conclusion
Fumaric acid is a versatile and biocompatible crosslinking agent with significant potential in the synthesis of polymers for drug delivery and tissue engineering. By controlling the concentration of fumaric acid and the method of crosslinking (e.g., thermal, redox, or photo-initiation), researchers can precisely tune the material properties—such as swelling, degradation rate, and mechanical strength—to meet the demands of specific biomedical applications. The protocols and data provided here serve as a foundational guide for scientists and professionals entering this promising area of polymer chemistry.
Application of Fumaric Acid as a Food Acidulant in Beverage Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Application Notes Fumaric acid (trans-butenedioic acid) is a crystalline organic acid that serves as a highly effective acid...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Application Notes
Fumaric acid (trans-butenedioic acid) is a crystalline organic acid that serves as a highly effective acidulant in beverage formulations. Its use in the food and beverage industry dates back to 1946.[1] It offers several distinct advantages over other common acidulants, such as citric and malic acid, making it a valuable tool for beverage developers seeking to optimize taste, stability, and cost-effectiveness.
1.1 Key Properties and a Tart Taste
Fumaric acid is known for providing a strong, persistent sourness.[2] On a weight basis, it is the strongest of the common organic food acids, meaning less is required to achieve a desired level of tartness, which can lead to significant cost savings.[2][3] For instance, it is reported that 0.91 grams of fumaric acid can provide the same sour taste as 1.36 grams of citric acid.[2]
1.2 Physicochemical Properties
One of the most notable characteristics of fumaric acid is its low hygroscopicity, meaning it does not readily absorb moisture from the air. This property is particularly beneficial for powdered beverage mixes, as it prevents caking and extends shelf life. However, a key challenge in its application is its low solubility in cold water. This can be overcome by using hot water for dissolution or by utilizing commercially available cold-water-soluble (CWS) grades of fumaric acid.
1.3 Functional Benefits in Beverages
pH Regulation and Stability: Fumaric acid has a strong buffering capacity, particularly around a pH of 3.0. This helps to stabilize the pH of beverages, which in turn preserves color and flavor integrity over the product's shelf life.
Flavor Enhancement: Beyond providing sourness, fumaric acid can enhance and extend the flavor profile of beverages. It is particularly effective in fruit-flavored drinks, where it can create a more complex and authentic taste.
Antimicrobial Properties: Fumaric acid exhibits antimicrobial properties, helping to inhibit the growth of spoilage microorganisms and extend the shelf life of beverages. When used in conjunction with sodium benzoate, it has been shown to prevent the growth of E. coli.
Cost-Effectiveness: Due to its high acid strength, smaller quantities of fumaric acid are needed compared to other acidulants, leading to reduced ingredient costs. Replacement ratios of two parts fumaric acid to three parts citric acid have been noted to significantly lower acidulant expenses.
1.4 Applications in Various Beverage Types
Fumaric acid is a versatile acidulant suitable for a wide range of beverage applications:
Fruit Juices and Fruit-Flavored Drinks: It helps to stabilize pH, color, and flavor, while enhancing the fruity notes.
Carbonated Beverages: It provides a persistent tartness that complements various flavor profiles. Typical usage levels in carbonated beverages range from 0.2 to 0.5 g/kg.
Powdered Beverage Mixes: Its non-hygroscopic nature is a significant advantage, preventing clumping and ensuring a free-flowing product.
Wine: Fumaric acid can be used to acidify wine and prevent secondary fermentation without negatively impacting the flavor.
Quantitative Data
The following tables summarize key quantitative data for fumaric acid, facilitating comparison with other common food acidulants.
Table 1: Physicochemical Properties of Fumaric Acid
Property
Value
Reference
Chemical Formula
C₄H₄O₄
Molecular Weight
116.07 g/mol
pKa1
3.03
pKa2
4.44
Melting Point
287 °C (decomposes)
Table 2: Solubility of Fumaric Acid in Water at Different Temperatures
Temperature (°C)
Solubility ( g/100 mL)
20
0.5
25
0.63
100
9.8
Table 3: Comparison of Acidulant Properties
Acidulant
Molecular Weight ( g/mol )
Solubility in Water at 25°C ( g/100 mL)
Key Characteristics
Fumaric Acid
116.07
0.63
Strong, persistent sourness; low hygroscopicity; low cold water solubility
The following are detailed protocols for key experiments in the evaluation of fumaric acid in beverage formulations.
3.1 Protocol for Determination of Titratable Acidity
This protocol determines the total amount of acid in a beverage sample by titration with a standard base.
3.1.1 Materials and Equipment
pH meter with a glass electrode
Magnetic stirrer and stir bar
25 mL burette, graduated in 0.05 mL divisions
50 mL beaker
25 mL volumetric pipette
0.1 M Sodium Hydroxide (NaOH) solution, standardized
Distilled water
Buffer solutions (pH 4.0 and 7.0) for pH meter calibration
3.1.2 Procedure
Calibrate the pH meter using the pH 4.0 and 7.0 buffer solutions.
If the beverage sample is carbonated, degas it by shaking or sonicating.
Pipette 25 mL of the beverage sample into a 50 mL beaker.
Place the beaker on the magnetic stirrer and add the stir bar.
Immerse the pH electrode in the sample and begin stirring at a moderate speed.
Record the initial pH of the sample.
Titrate the sample with the 0.1 M NaOH solution to a designated endpoint pH (typically 8.2 for beverages).
Record the volume of NaOH solution used.
Calculate the titratable acidity, typically expressed as g/L of a specific acid (e.g., citric acid or fumaric acid).
3.1.3 Calculation
Titratable Acidity (g/L) = (V × M × F) / S
Where:
V = Volume of NaOH used (mL)
M = Molarity of NaOH solution (mol/L)
F = Molar mass of the acid being expressed (e.g., 116.07 g/mol for fumaric acid)
S = Volume of the sample (mL)
3.2 Protocol for Sensory Evaluation of Beverages
This protocol outlines a triangle test to determine if a perceptible difference exists between two beverage formulations, for example, one with citric acid and one with fumaric acid.
3.2.1 Materials and Equipment
Sensory evaluation booths with controlled lighting and temperature
Identical, odorless tasting cups, coded with random three-digit numbers
Water for rinsing between samples
Unsalted crackers for palate cleansing
Ballot sheets for recording responses
A panel of at least 20-30 trained or consumer panelists
3.2.2 Procedure
Prepare the two beverage samples to be compared (Sample A and Sample B).
For each panelist, present three coded samples. Two of the samples will be identical, and one will be different (e.g., AAB, BBA, ABA, BAB). The order of presentation should be randomized for each panelist.
Instruct the panelists to taste each sample from left to right.
Ask the panelists to identify the sample that is different from the other two.
Provide water and unsalted crackers for panelists to cleanse their palate between sets of samples.
Collect the completed ballots.
Analyze the results statistically to determine if the number of correct identifications is significant.
3.3 Protocol for HPLC Analysis of Fumaric Acid
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of fumaric acid in beverages.
3.3.1 Materials and Equipment
HPLC system with a UV detector
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Syringe filters (0.45 µm)
Autosampler vials
Fumaric acid standard, analytical grade
Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water
HPLC-grade water
3.3.2 Procedure
Preparation of Standard Solutions:
Prepare a stock solution of fumaric acid (e.g., 1000 mg/L) in HPLC-grade water.
From the stock solution, prepare a series of calibration standards with concentrations ranging from, for example, 10 to 200 mg/L.
Sample Preparation:
Degas carbonated beverage samples.
Dilute the beverage sample with HPLC-grade water to bring the expected fumaric acid concentration within the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
HPLC Analysis:
Set the HPLC conditions:
Column: C18
Mobile Phase: 0.005 M Sulfuric Acid
Flow Rate: 0.6 mL/min
Injection Volume: 20 µL
Detector Wavelength: 210 nm
Inject the standard solutions to generate a calibration curve.
Inject the prepared beverage samples.
Quantification:
Identify and integrate the peak corresponding to fumaric acid in the chromatograms of the standards and samples.
Use the calibration curve to determine the concentration of fumaric acid in the prepared samples.
Calculate the concentration of fumaric acid in the original beverage sample, accounting for the dilution factor.
Visualizations
Caption: Workflow for Beverage Formulation with Fumaric Acid.
Caption: Workflow for Sensory Evaluation of Beverages.
Fumaric Acid Supplementation in Animal Feed for Enhanced Gut Health: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Fumaric acid, a naturally occurring organic acid and a key intermediate in the Krebs cycle, is increasingly utilized as a feed additive in anim...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, a naturally occurring organic acid and a key intermediate in the Krebs cycle, is increasingly utilized as a feed additive in animal production to promote gut health and overall performance. Its multifaceted mechanisms of action, including gut acidification, antimicrobial activity, and modulation of intestinal morphology and immune responses, make it a promising alternative to antibiotic growth promoters. These application notes provide a comprehensive overview of the effects of fumaric acid supplementation across various animal species, supported by quantitative data and detailed experimental protocols for evaluation.
Mechanism of Action
Fumaric acid contributes to a healthier gut environment through several key mechanisms:
Reduction of Gastrointestinal pH: As an acidifier, fumaric acid lowers the pH in the stomach and upper gastrointestinal tract. This acidic environment inhibits the growth of pH-sensitive pathogenic bacteria, such as E. coli and Salmonella, while favoring the proliferation of beneficial acid-tolerant bacteria like Lactobacillus. A lower gastric pH also enhances the activity of digestive enzymes like pepsin, improving protein digestion.
Direct Antimicrobial Effects: In its undissociated form, fumaric acid can penetrate the cell walls of gram-negative bacteria. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) that disrupt cellular functions and force the bacteria to expend energy to maintain pH homeostasis, ultimately leading to cell death.
Modulation of Gut Microbiota: By selectively inhibiting pathogens and promoting beneficial bacteria, fumaric acid helps to establish a balanced and diverse gut microbiota, which is crucial for nutrient absorption, immune system development, and disease resistance.
Improved Intestinal Morphology: Fumaric acid supplementation has been shown to positively influence the structure of the intestinal lining. It can increase villus height and the villus height to crypt depth ratio, which expands the surface area available for nutrient absorption.
Energy Source for Intestinal Cells: Fumarate is an intermediate in the Krebs cycle and can be utilized by intestinal epithelial cells as a readily available energy source, promoting their growth and integrity.
Immunomodulation: Fumaric acid can modulate the host's immune response. It has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system and the regulation of inflammatory responses. By mitigating oxidative stress and inflammation in the gut, fumaric acid contributes to a more stable intestinal environment.
Data Presentation: Effects of Fumaric Acid Supplementation
The following tables summarize the quantitative effects of fumaric acid supplementation on performance, gut morphology, and microbial populations in various animal species.
Table 1: Effects of Fumaric Acid on Broiler Chickens
Table 3: Effects of Fumaric Acid on Aquaculture Species (Nile Tilapia)
Parameter
Fumaric Acid Dose (g/kg)
Duration (days)
Control Group
Fumaric Acid Group
% Change
Reference
Weight Gain
15
35
Lower than treated
Higher than control
Improved
Feed Efficiency Ratio
15
35
Lower than treated
Higher than control
Improved
Intestinal Villi Height
>11
35
Lower than treated
Higher than control
Increased
Gut Gram-negative Bacteria
17
35
Higher than treated
Lower than control
Decreased
Gut Enterobacteriaceae
5, 10, 15, 20, 30
28
Present
Not detected
Eliminated
Table 4: Effects of Fumaric Acid on Ruminants
Parameter
Fumaric Acid Dose
Animal
Control Group
Fumaric Acid Group
Change
Reference
Rumen pH
300-600 g/day
Lactating Cows
Higher than treated
Lower than control
Decreased
Rumen Acetic Acid
300-600 g/day
Lactating Cows
Higher than treated
Lower than control
Decreased
Rumen Propionic Acid
300-600 g/day
Lactating Cows
Lower than treated
Higher than control
Increased
Rumen Butyric Acid
300-600 g/day
Lactating Cows
Higher than treated
Lower than control
Decreased
Methane Production
24 g/day
Goats
Higher than treated
Lower than control
Reduced by 17.9-31.7%
Serum β-hydroxybutyric acid
300 g/day
Growing Bulls
Higher than treated
Lower than control
Decreased
Experimental Protocols
Protocol 1: Intestinal Histomorphology Analysis
This protocol details the steps for collecting, processing, and analyzing intestinal samples to evaluate the effects of fumaric acid on gut morphology.
1. Sample Collection:
Humanely euthanize the animals (e.g., broiler chickens) at the end of the experimental period.
Immediately excise the small intestine. For optimal fixation, sample collection should be completed within 5-15 minutes of euthanasia to prevent autolysis.
Collect approximately 2-3 cm segments from the midpoint of the duodenum, jejunum, and ileum.
Handle tissues gently to avoid damaging the mucosal structure. Do not squeeze or scrape the intestinal segments.
2. Fixation:
Gently flush the intestinal segments with a cold phosphate-buffered saline (PBS) solution to remove contents.
Immediately immerse the tissue samples in a 10% neutral buffered formalin solution. The volume of the fixative should be at least 10 times the volume of the tissue.
For improved sample quality, the "Swiss roll" technique can be used for jejunum and ileum samples, where a longer intestinal segment is opened, cleaned, and rolled onto a wooden stick before fixation.
Allow fixation for at least 24 hours at room temperature.
3. Tissue Processing and Sectioning:
After fixation, dehydrate the tissue samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
Clear the samples in xylene and embed them in paraffin wax.
Using a microtome, cut 5 µm thick cross-sections of the embedded tissues.
Mount the sections onto glass slides.
4. Staining:
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol solutions.
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
5. Microscopic Analysis:
Examine the stained sections under a light microscope equipped with a digital camera and imaging software.
Measure the following parameters from at least 10 well-oriented, intact villi and their associated crypts per intestinal segment:
Villus Height (VH): From the tip of the villus to the villus-crypt junction.
Crypt Depth (CD): From the base of the villus to the submucosa.
Villus Width: At the base and apex of the villus.
Calculate the Villus Height to Crypt Depth Ratio (VH:CD) .
Protocol 2: Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol provides a workflow for analyzing the composition of the gut microbiota.
1. Sample Collection:
Collect fresh fecal samples or intestinal contents (e.g., from the cecum) immediately after euthanasia.
Snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction to preserve the microbial community structure.
2. DNA Extraction:
Thaw the samples on ice.
Use a commercial DNA extraction kit specifically designed for fecal or soil samples, which typically includes a bead-beating step for efficient lysis of bacterial cells.
Follow the manufacturer's instructions for the chosen kit. Include a negative control (kit blank) to monitor for contamination.
3. 16S rRNA Gene Amplification (PCR):
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.
Perform the PCR in triplicate for each sample to minimize amplification bias.
The PCR reaction mixture typically contains:
Template DNA
Forward and reverse primers
High-fidelity DNA polymerase
dNTPs
PCR buffer
Nuclease-free water
Use a thermal cycler with an appropriate program (initial denaturation, followed by cycles of denaturation, annealing, and extension, and a final extension).
4. Library Preparation and Sequencing:
Purify the PCR products to remove primers and dNTPs.
Quantify the purified amplicons.
Attach sequencing adapters and unique barcodes to each sample in a second PCR step (indexing PCR).
Purify and quantify the indexed libraries.
Pool the libraries in equimolar concentrations.
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
5. Bioinformatic Analysis:
Demultiplex the raw sequencing reads based on their barcodes.
Perform quality filtering and trimming of the reads.
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
Analyze the microbial diversity (alpha and beta diversity) and composition.
Protocol 3: Volatile Fatty Acid (VFA) Analysis
This protocol outlines the measurement of short-chain fatty acids (SCFAs), also known as volatile fatty acids (VFAs), in intestinal contents using gas chromatography.
1. Sample Collection and Preparation:
Collect intestinal contents (e.g., from the cecum or colon) and immediately freeze them at -20°C or lower.
Thaw the samples and weigh a known amount (e.g., 100-200 mg) into a microcentrifuge tube.
Homogenize the sample in deionized water or saline.
Centrifuge the homogenate at high speed (e.g., 12,000-15,000 x g) for 10-15 minutes at 4°C.
2. Extraction:
Transfer the supernatant to a new tube.
Add an internal standard (e.g., 2-ethylbutyric acid) to each sample and standard.
Acidify the sample to a pH below 3.0 with a strong acid (e.g., phosphoric acid) to convert VFA salts to their volatile free acid form.
Add an extraction solvent (e.g., diethyl ether) and vortex thoroughly.
Centrifuge to separate the phases and collect the organic layer containing the VFAs.
3. Gas Chromatography (GC) Analysis:
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Column: A polar capillary column suitable for VFA analysis (e.g., a wax column).
Injector and Detector Conditions:
Injection mode: Split.
Injection volume: 1 µL.
Injector temperature: 220-250°C.
Detector temperature: 250-280°C.
Oven Temperature Program: An appropriate temperature gradient to separate the different VFAs.
Carrier Gas: Helium or Nitrogen.
FID Gases: Hydrogen and Air.
4. Quantification:
Prepare a standard curve with known concentrations of the VFAs of interest (e.g., acetate, propionate, butyrate).
Analyze the samples and standards by GC-FID.
Identify and quantify the VFAs in the samples by comparing their retention times and peak areas to those of the standards.
Application Notes: Development and Application of Fumaric Acid-Based Metal-Organic Frameworks (MOFs)
Introduction Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Fumaric acid, a biocompatible and naturally occurrin...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Fumaric acid, a biocompatible and naturally occurring dicarboxylic acid, has emerged as a highly promising organic linker for creating MOFs suitable for biomedical applications.[3][4] MOFs based on fumarate are of particular interest due to the low toxicity and biodegradability of their components, making them excellent candidates for drug delivery systems.[5] Key examples include iron-based MIL-88A, aluminum-based MIL-53(Al)-FA, and zirconium-based MOF-801, which exhibit high surface areas and tunable pore sizes.
The synthesis of these MOFs can be achieved through various methods, including conventional hydrothermal/solvothermal techniques, as well as greener, solvent-free mechanochemical approaches like Resonant Acoustic Mixing (RAM). Their inherent properties, such as high drug loading capacity, controlled release kinetics, and stability under physiological conditions, have positioned them at the forefront of advanced drug delivery research.
Comparative Data of Fumaric Acid-Based MOFs
The properties of fumaric acid-based MOFs can vary significantly based on the metal node and the synthesis method employed. The following table summarizes key quantitative data for several prominent fumarate MOFs.
MOF Name
Metal Node
Synthesis Method
BET Surface Area (m²/g)
Key Application(s)
Reference
MIL-88A(Fe)
Iron (Fe³⁺)
Resonant Acoustic Mixing (RAM)
209
Drug Delivery, Catalysis
MIL-53(Al)-FA
Aluminum (Al³⁺)
Resonant Acoustic Mixing (RAM)
790
Gas Capture, Adsorption
Al-MIL-53-Fum
Aluminum (Al³⁺)
Hydrothermal
~1040
Water Sorption, CO₂ Capture
Al_FA_A
Aluminum (Al³⁺)
Oven Dried
937
Polypropylene Nucleation
MOF-801
Zirconium (Zr⁴⁺)
Solvothermal
-
Catalysis (Biodiesel Prod.)
CTAB Modified MIL-88A
Iron (Fe³⁺)
Hydrothermal
192 (unloaded), 178 (loaded)
Drug Delivery (Amiloride)
Experimental Workflows and Logical Relationships
Visualizing the experimental and logical processes is crucial for understanding the development of fumaric acid-based MOFs.
Caption: General workflow for the synthesis and characterization of fumaric acid-based MOFs.
Caption: Workflow for drug loading into a MOF and subsequent stimuli-responsive release.
Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and application of fumaric acid-based MOFs in drug delivery.
Protocol 1: Solvothermal Synthesis of Zr-Fumarate MOF (MOF-801)
This protocol is adapted from the synthesis of MOF-801, a zirconium-based fumarate MOF.
In a 50 mL round-bottom flask, dissolve 0.8 g of ZrOCl₂·8H₂O in 15 mL of a DMF-formic acid mixture (volume ratio 20:7).
To this solution, add 0.29 g of fumaric acid.
Stir the mixture for 30 minutes until a clear, homogeneous solution is obtained.
Transfer the resulting solution to a 50 mL Teflon-lined autoclave reactor.
Seal the reactor and place it in a preheated laboratory oven at 130 °C for 6 hours.
After the reaction, allow the autoclave to cool down to room temperature naturally.
Collect the resulting white solid product by filtration or centrifugation.
Wash the product thoroughly with fresh DMF to remove any unreacted precursors.
Dry the purified MOF-801 product in a vacuum oven.
Protocol 2: Solvent-Free Synthesis of Iron Fumarate (MIL-88A(Fe)) via Resonant Acoustic Mixing (RAM)
This protocol describes a greener, mechanochemical synthesis method that avoids the use of bulk solvents.
Materials:
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
Disodium fumarate
Resonant Acoustic Mixer (e.g., LabRAM II)
Plastic vials (e.g., 20 mL)
Procedure:
Combine stoichiometric amounts of iron(III) chloride hexahydrate and disodium fumarate in a plastic vial. (Note: Disodium fumarate is used to improve deprotonation at room temperature).
Place the vial securely in the Resonant Acoustic Mixer.
Subject the solid mixture to RAM for 20-60 minutes at an intermediate acceleration (e.g., 60g).
After mixing, a solid powder of MIL-88A(Fe) is formed.
To purify the product, wash it with deionized water to remove any unreacted salts, followed by washing with ethanol.
Collect the solid by centrifugation.
Dry the final product under vacuum to activate the MOF.
Protocol 3: Drug Loading into Fumarate MOFs (Amiloride Example)
This protocol outlines the general procedure for loading a therapeutic agent into a pre-synthesized MOF.
Prepare a solution of the drug. For example, dissolve Amiloride hydrochloride in ethanol to a known concentration.
Disperse a known mass of the activated MOF powder in the drug solution.
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
After incubation, separate the drug-loaded MOF from the solution by centrifugation.
Carefully collect the supernatant. The amount of drug loaded can be quantified by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.
Wash the drug-loaded MOF pellet with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
Dry the final drug-loaded MOF product under vacuum at a mild temperature.
Protocol 4: In Vitro Drug Release Study
This protocol is designed to evaluate the release kinetics of a drug from a loaded MOF under simulated physiological conditions.
Materials:
Drug-loaded MOF
Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 7.4 for blood and pH 5.5 for tumor microenvironment)
Thermostatically controlled shaker or water bath (set to 37 °C)
Centrifuge tubes
UV-Vis Spectrophotometer
Procedure:
Disperse a known mass of the drug-loaded MOF into a known volume of PBS buffer (e.g., pH 7.4) in multiple centrifuge tubes.
Place the tubes in a shaker bath set to 37 °C to simulate body temperature.
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take out one tube and centrifuge it to pellet the MOF.
Carefully withdraw a specific volume of the supernatant.
Analyze the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer by measuring its absorbance at the characteristic wavelength.
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Repeat the experiment using a different pH buffer (e.g., pH 5.5) to investigate pH-responsive release, which is a key mechanism for targeted drug delivery. The acidic environment can often induce the breakdown of the MOF structure, leading to accelerated drug release.
Fumaric Acid as a Carbon Source for Microbial Fermentation: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals. Introduction Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle.[1] Traditionally pro...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle.[1] Traditionally produced via chemical synthesis from petroleum feedstocks, there is a growing interest in its production through microbial fermentation from renewable resources.[1] Conversely, fumaric acid itself serves as a valuable and versatile carbon source for microbial fermentation to produce a range of high-value chemicals. Its structure makes it an excellent precursor for C4-dicarboxylic acids like succinic acid and L-malic acid, as well as amino acids like L-aspartic acid. This document provides detailed application notes and protocols for utilizing fumaric acid in microbial fermentation.
Metabolic Pathways for Fumaric Acid Utilization
Microorganisms employ several metabolic routes to convert fumaric acid into desired products. The primary pathways involve the enzymes fumarase and fumarate reductase, which are central to the TCA cycle and its reductive branch.
Conversion to L-Malic Acid: The enzyme fumarase (fumarate hydratase) catalyzes the reversible hydration of fumaric acid to L-malic acid. This is a key reaction in the TCA cycle.[2]
Conversion to Succinic Acid: The enzyme fumarate reductase, a key component of anaerobic respiration, catalyzes the reduction of fumaric acid to succinic acid.[3] This is often achieved under anaerobic or microaerobic conditions.
Conversion to L-Aspartic Acid: In the presence of ammonia, the enzyme L-aspartate ammonia-lyase (aspartase) catalyzes the addition of an amino group to the double bond of fumaric acid to form L-aspartic acid.
The following diagram illustrates the core metabolic conversions of fumaric acid.
Caption: Key enzymatic pathways for the bioconversion of fumaric acid.
Applications & Quantitative Data
Fumaric acid is a platform chemical for producing various commercially significant compounds.
Succinic acid is a precursor for numerous chemicals and biopolymers. Recombinant Escherichia coli strains overexpressing fumarate reductase genes are highly effective for this conversion.
Table 1: Succinic Acid Production from Fumaric Acid
Note: The presence of a co-substrate like glucose can stimulate the initial production rate by providing necessary reducing equivalents (NADH).
L-malic acid is widely used in the food and pharmaceutical industries. Various bacteria and yeasts can efficiently convert fumaric acid to L-malic acid.
Table 2: L-Malic Acid Production from Fumaric Acid
Microorganism
Initial Fumaric Acid (g/L)
Temperature (°C)
pH
Yield (%)
Specific Productivity (g/g/h)
Reference
Brevibacterium sp. B2D
60
36
6.4
89.8
0.41
Nocardia sp. CCM 4837/A
Not specified
37
8.0
-
-
| Immobilized S. cerevisiae | Not specified | Not specified | Not specified | ~100% | - | |
Note: The addition of surfactants like Triton X-100 can significantly increase the reaction rate by enhancing cell permeability.
L-aspartic acid is a crucial amino acid used in the synthesis of the artificial sweetener aspartame and various pharmaceuticals. The industrial process typically uses immobilized cells or enzymes.
Table 3: L-Aspartic Acid Production from Fumaric Acid
Microorganism / Enzyme
Substrate
Temperature (°C)
pH
Yield (%)
Reference
E. coli
Ammonium Fumarate
27 - 40
7.0 (initial)
>95%
| Pseudomonas fluorescens | Fumarate and Ammonium Salts | Not specified | Not specified | Good | |
Note: The reaction requires high concentrations of ammonia and the pH naturally increases to a range of 8.4–9.6 during the fermentation.
Experimental Workflow and Protocols
A typical workflow for microbial conversion of fumaric acid involves inoculum preparation, fermentation, and subsequent analysis of the products.
Caption: General experimental workflow for fumaric acid bioconversion.
This protocol is based on the bioconversion of fumaric acid using an E. coli strain overexpressing fumarate reductase.
1. Inoculum Preparation:
a. Revive the recombinant E. coli strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C.
b. Inoculate a single colony into 50 mL of LB medium with the antibiotic in a 250 mL shake flask.
c. Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase.
2. Fermentation Medium:
a. Prepare the fermentation medium containing (per liter):
Fumaric acid: 50-65 g
Glucose: 10-20 g (as a co-substrate and energy source)
Yeast Extract: 5 g
K2HPO4: 3 g
KH2PO4: 1.5 g
(NH4)2SO4: 2 g
MgSO4·7H2O: 0.2 g
b. Adjust the pH to 7.0 with concentrated NaOH or KOH before autoclaving. Fumaric acid has low solubility, so it will dissolve as it is neutralized.
c. Sterilize by autoclaving at 121°C for 20 minutes.
3. Fermentation Process:
a. Transfer the fermentation medium to a sterilized bioreactor.
b. Inoculate with 5-10% (v/v) of the seed culture.
c. Set fermentation parameters:
Temperature: 37°C
Agitation: 200-300 rpm
Aeration: Maintain microaerobic or anaerobic conditions. This is critical for the activity of fumarate reductase. This can be achieved by sparging with N2 or limiting the air supply.
pH: Control at 7.0 by automatic addition of 5M NaOH.
d. Run the fermentation for 48-72 hours.
e. Collect samples periodically for analysis.
This protocol provides a general method for quantifying fumaric acid, succinic acid, and malic acid in the fermentation broth.
1. Sample Preparation:
a. Withdraw a 1 mL sample from the bioreactor.
b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
a. Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used. An ion-exchange column (like Aminex HPX-87H) is also excellent for separating organic acids.
b. Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM Sulfuric Acid (H2SO4) in water.
c. Flow Rate: 0.6 - 1.0 mL/min.
d. Column Temperature: 30 - 55°C.
e. Detector: UV detector at 210 nm.
f. Injection Volume: 10-20 µL.
3. Quantification:
a. Prepare standard solutions of fumaric acid, succinic acid, and malic acid of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L).
b. Run the standards to generate a calibration curve (Peak Area vs. Concentration).
c. Run the prepared samples and quantify the concentrations of each acid by comparing their peak areas to the standard curves.
Key Process Parameters and Optimization
The success of the fermentation is dependent on several critical parameters that influence enzyme activity and cell physiology.
Application Note: Isomerization of Maleic Acid to Fumaric Acid
Introduction The cis-trans isomerization of butenedioic acid is a classic and illustrative organic chemistry experiment that demonstrates the conversion of a less stable cis isomer (maleic acid) into its more stable tran...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The cis-trans isomerization of butenedioic acid is a classic and illustrative organic chemistry experiment that demonstrates the conversion of a less stable cis isomer (maleic acid) into its more stable trans isomer (fumaric acid). This transformation is typically acid-catalyzed and driven by the greater thermodynamic stability of the trans configuration, where the bulky carboxylic acid groups are further apart, minimizing steric hindrance.[1] Fumaric acid has numerous applications in the food, pharmaceutical, and polymer industries, making this isomerization a relevant process.[2][3] This application note provides a detailed protocol for the laboratory-scale isomerization of maleic acid to fumaric acid using hydrochloric acid as a catalyst.
Experimental Protocol
Objective: To convert maleic acid (cis-2-butenedioic acid) to fumaric acid (trans-2-butenedioic acid) via acid-catalyzed isomerization and to purify the product.
Materials and Equipment:
Maleic acid
Concentrated Hydrochloric Acid (HCl)
Distilled or deionized water
Round-bottom flask (50 mL or 100 mL)
Reflux condenser
Heating mantle or water bath
Magnetic stirrer and stir bar
Büchner funnel and filter flask
Filter paper
Beakers
Ice bath
Melting point apparatus
Drying oven
Procedure:
Reaction Setup: In a round-bottom flask, combine 2.0 g of maleic acid with 3 mL of deionized water and 2.5 mL of concentrated hydrochloric acid.[2] Add a magnetic stir bar to the flask.
Reflux: Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or a boiling water bath.[1] Heat the mixture to reflux with continuous stirring for approximately 20-30 minutes.
Crystallization: After the reflux period, a white precipitate of fumaric acid should become visible. Turn off the heat and allow the mixture to cool to room temperature. To maximize crystallization, subsequently place the flask in an ice-water bath for 10-15 minutes.
Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions (1-2 mL each) of cold deionized water to remove any residual acid and unreacted maleic acid.
Drying: Carefully transfer the filtered crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 100-110°C) for about 10-15 minutes, or until a constant weight is achieved.
Purification (Optional): For higher purity, the crude fumaric acid can be recrystallized from hot water or a dilute HCl solution.
Characterization: Determine the melting point of the dried product. Fumaric acid has a significantly higher melting point (286-287°C in a sealed tube) compared to maleic acid (130-139°C). Calculate the percentage yield of the reaction.
Safety Precautions:
Both maleic acid and concentrated hydrochloric acid are corrosive and can cause severe skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The procedure should be performed in a well-ventilated fume hood.
Data Presentation
Parameter
Maleic Acid
Fumaric Acid
Reference
Molar Mass
116.07 g/mol
116.07 g/mol
Appearance
White crystalline solid
White crystalline solid
Melting Point
130-139 °C
286-287 °C (in a sealed tube)
Solubility in Water
High (78.8 g/100 mL at 25°C)
Low (0.70 g/100 mL at 25°C)
Expected Yield
-
~85%
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the acid-catalyzed isomerization of maleic acid to fumaric acid.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the acid-catalyzed cis-trans isomerization.
Application Notes: Capillary Electrophoresis for the Separation of Fumaric and Malic Acid
Introduction Capillary electrophoresis (CE) is a powerful analytical technique for the separation of charged species, offering high efficiency, rapid analysis times, and minimal sample consumption. This document provides...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Capillary electrophoresis (CE) is a powerful analytical technique for the separation of charged species, offering high efficiency, rapid analysis times, and minimal sample consumption. This document provides detailed application notes and protocols for the separation and quantification of fumaric acid and malic acid in various matrices. These dicarboxylic acids are important in the food and beverage industry, as well as in pharmaceutical and biological research. The methods described herein utilize capillary zone electrophoresis (CZE) with UV detection.
Principle of Separation
Fumaric acid and malic acid are dicarboxylic acids that can be separated based on their differential electrophoretic mobilities in a fused-silica capillary under the influence of an electric field. The separation is achieved by optimizing the background electrolyte (BGE) composition, pH, and the use of electroosmotic flow (EOF) modifiers. At an appropriate pH, both acids will be negatively charged and migrate towards the anode. However, their different charge-to-size ratios will result in distinct migration times, allowing for their resolution and quantification.
Key Experimental Parameters
Successful separation of fumaric and malic acid by CE is dependent on the careful optimization of several key parameters:
Background Electrolyte (BGE): The choice of BGE is critical for achieving good resolution. Phosphate and sulphate-based buffers are commonly used. The BGE's concentration and pH will influence the charge of the analytes and the magnitude of the EOF.[1]
pH of the BGE: The pH of the BGE determines the ionization state of the carboxylic acid groups on both fumaric and malic acid. Since their pKa values differ, adjusting the pH can significantly impact their electrophoretic mobilities and thus their separation.[2][3][4]
Electroosmotic Flow (EOF) Modifiers: Additives can be included in the BGE to modify the EOF. Cationic surfactants like myristyltrimethylammonium hydroxide or tetradecyltrimethylammonium hydroxide can reverse the EOF, enabling faster analysis of anions.[5]
Applied Voltage: The applied voltage affects the migration time and efficiency of the separation. Higher voltages generally lead to shorter analysis times, but can also generate Joule heating, which may negatively impact resolution.
Detection: Direct or indirect UV detection is commonly employed for the analysis of fumaric and malic acid. For direct detection, a wavelength where the analytes have some absorbance is chosen (e.g., 214 nm). For indirect detection, a chromophore is added to the BGE, and the analytes are detected as negative peaks.
Quantitative Analysis Data
The following tables summarize the quantitative data from various studies on the CE separation of fumaric and malic acid and other organic acids.
Table 1: Method Performance for Fumaric and Malic Acid Separation
Parameter
Method 1
Method 2
Analytes
Fumaric Acid, Maleic Acid
Fumaric Acid, Maleate
Linearity Range
1.0x10⁻⁷ - 1.0x10⁻⁴ mol/L (Fumaric)
0.02 - 1.00 mmol/L (Both)
5.0x10⁻⁷ - 1.0x10⁻⁴ mol/L (Maleic)
Correlation Coefficient (r²)
> 0.9991
> 0.9996
Limit of Detection (LOD)
5.34x10⁻⁸ mol/L (Fumaric)
0.005 mmol/L (Fumarate)
1.92x10⁻⁷ mol/L (Maleic)
0.006 mmol/L (Maleate)
Recovery
95 - 105%
95.0 - 102%
Table 2: Repeatability of CE Methods for Organic Acid Analysis
Parameter
Method A (PZDA BGE)
Method B (PDA BGE)
Method C (BTA BGE)
Migration Time RSD (Within-day)
< 0.5% (n=6)
< 1%
0.27 - 0.67% (n=5)
Migration Time RSD (Day-to-day)
Not Reported
2 - 4%
Not Reported
Peak Height RSD
1 - 15%
1 - 15%
3.2 - 4.2% (n=5)
Peak Area RSD
1 - 15%
1 - 15%
3.1 - 4.5% (n=5)
Experimental Workflow
The general workflow for the analysis of fumaric and malic acid by capillary electrophoresis is depicted below.
Caption: Experimental workflow for CE analysis of fumaric and malic acid.
Protocols
Protocol 1: Separation of Fumaric and Maleic Acid with a Coated Capillary
This protocol is adapted from a method for the rapid determination of fumaric and maleic acids.
1. Materials and Reagents
Fumaric acid standard
Malic acid standard (or Maleic acid as per original study)
Sulphuric acid (H₂SO₄)
Ethylenediamine
Poly(diallyldimethylammonium chloride) (PDDAC) for capillary coating
Deionized water
0.1 M Sodium hydroxide (for capillary wash)
Samples (e.g., apple juice, beverage powder)
2. Instrumentation
Capillary Electrophoresis system with UV detector
Fused-silica capillary (e.g., 50 µm I.D.)
Data acquisition and processing software
3. Preparation of Solutions
Background Electrolyte (BGE): Prepare a 20 mmol/L sulphate solution neutralized to pH 6.0 with ethylenediamine.
Stacking Electrolyte: Prepare a 50 mmol/L borax solution (pH 9.0).
Capillary Coating Solution: Prepare a 0.1% (w/v) PDDAC solution.
Standard Solutions: Prepare individual and mixed stock solutions of fumaric and malic acid in deionized water. Prepare a series of working standards by diluting the stock solutions.
4. Capillary Conditioning
Rinse the new capillary with 0.1 M NaOH for 10 minutes.
Rinse with deionized water for 5 minutes.
Rinse with the PDDAC coating solution for 5 minutes.
Rinse with the BGE for 2 minutes before each run.
5. Sample Preparation
Liquid Samples (e.g., apple juice): Dilute the sample with deionized water (e.g., 1:10) and filter through a 0.45 µm syringe filter.
Solid Samples (e.g., drink powder): Dissolve a known amount of the powder in a known volume of deionized water, then filter through a 0.45 µm syringe filter.
6. CE Analysis
Injection: Hydrodynamic injection of the sample or standard.
Separation Voltage: Apply a voltage of -25 kV.
Detection: Direct UV detection at 214 nm.
Temperature: Maintain the capillary at 25°C.
7. Data Analysis
Identify the peaks for fumaric and malic acid based on the migration times of the standards.
Integrate the peak areas.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of fumaric and malic acid in the samples from the calibration curve.
Protocol 2: Separation of Organic Acids in Beverages with Indirect UV Detection
This protocol is based on a method for the simultaneous determination of inorganic and organic acid anions in beverage drinks.
1. Materials and Reagents
Fumaric acid standard
Malic acid standard
1,3,5-Benzenetricarboxylic acid (BTA)
Tris(hydroxymethyl)aminomethane (Tris)
Tetraethylenepentamine (TEPA)
Deionized water
0.1 M Sodium hydroxide (for capillary wash)
Samples (e.g., orange juice, wine)
2. Instrumentation
Capillary Electrophoresis system with a UV detector
Fused-silica capillary (e.g., 50 µm I.D.)
Data acquisition and processing software
3. Preparation of Solutions
Background Electrolyte (BGE): Prepare a solution containing 3 mmol/L BTA, 15 mmol/L Tris, and 1.5 mmol/L TEPA. Adjust the pH to 8.4.
Standard Solutions: Prepare individual and mixed stock solutions of fumaric and malic acid in deionized water. Prepare a series of working standards by diluting the stock solutions.
4. Capillary Conditioning
Rinse the new capillary with 0.1 M NaOH for 10 minutes.
Rinse with deionized water for 5 minutes.
Rinse with the BGE for 2 minutes before each run.
5. Sample Preparation
Beverage Samples: Dilute the sample with deionized water and filter through a 0.45 µm syringe filter.
6. CE Analysis
Injection: Hydrodynamic injection of the sample or standard.
Separation Voltage: Apply a negative voltage (e.g., -20 kV).
Detection: Indirect UV detection at 240 nm.
Temperature: Maintain the capillary at a controlled temperature (e.g., 25°C).
7. Data Analysis
Identify the negative peaks corresponding to fumaric and malic acid based on the migration times of the standards.
Integrate the peak areas.
Construct a calibration curve and determine the concentration of the analytes in the samples.
Logical Relationship Diagram for Method Optimization
The following diagram illustrates the logical relationships in optimizing a CE method for organic acid separation.
Caption: Key parameters and their influence on CE separation optimization.
Application Notes and Protocols for the Preparation and Use of Stable Fumaric Acid Stock Solutions in Cell Culture
Introduction Fumaric acid, an organic compound with a central role in the Krebs cycle, and its derivatives are gaining significant attention in biomedical research for their cytoprotective and immunomodulatory properties...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Fumaric acid, an organic compound with a central role in the Krebs cycle, and its derivatives are gaining significant attention in biomedical research for their cytoprotective and immunomodulatory properties. A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. While holding great promise for therapeutic development, the practical application of fumaric acid in cell culture is hampered by its low aqueous solubility. This document provides detailed protocols for the preparation of stable, pH-adjusted fumaric acid stock solutions and their application in cell culture experiments to study Nrf2 activation.
Fumaric acid itself has limited cell permeability. However, its cell-permeable ester, dimethyl fumarate (DMF), is rapidly metabolized intracellularly to monomethyl fumarate (MMF), which is the primary activator of the Nrf2 pathway.[1][2] Therefore, this application note will focus on the use of fumaric acid solutions prepared as sodium fumarate for enhanced solubility, and will reference data from studies using DMF and MMF to illustrate the expected biological effects on the Nrf2 pathway.
Data Presentation
The following tables summarize the quantitative effects of fumarate treatment on key cellular responses related to the Nrf2 pathway, primarily using the well-documented activator, dimethyl fumarate (DMF).
Table 1: Effect of Fumarates on Nrf2 Pathway Activation and Downstream Targets. This table illustrates the dose-dependent effects of dimethyl fumarate (DMF) and monomethyl fumarate (MMF) on the activation of the Nrf2 signaling pathway and the expression of its target genes in various cell lines.
Compound
Cell Line
Concentration (µM)
Assay
Result
Reference
DMF
ihOESCs
100
Cell Viability (48h)
~50% viability (LC50)
DMF
Cancer Cell Lines
100
Cell Viability (48h)
~40-60% viability
DMF
HEK293
Various
MTT Assay
Dose-dependent decrease in viability
DMF
T cells
25
Cell Viability
No significant change
DMF
T cells
25
Cell Proliferation (Ki67+)
Significant inhibition
Table 2: Effect of Fumarates on Cell Viability and Proliferation. This table summarizes the impact of dimethyl fumarate (DMF) on the viability and proliferation of different cell types, highlighting that the effects can be cell-type specific.
Experimental Protocols
Protocol 1: Preparation of a Stable 1 M Sodium Fumarate Stock Solution
Due to the low water solubility of fumaric acid (approximately 6.3 g/L at 25°C), preparing a highly concentrated stock solution requires its conversion to the more soluble sodium salt, sodium fumarate. Sodium fumarate is highly soluble in water (228 g/L). This protocol describes the preparation of a 1 M sodium fumarate stock solution.
Materials:
Fumaric acid (Cell Culture Tested Grade)
Sodium hydroxide (NaOH), 10 N
Nuclease-free water
Sterile 0.22 µm syringe filter
Sterile storage tubes
pH meter
Stir plate and stir bar
Sterile glassware
Procedure:
Weighing Fumaric Acid: Weigh out 11.607 g of fumaric acid and add it to a sterile beaker containing a stir bar.
Initial Dissolution: Add approximately 80 mL of nuclease-free water to the beaker. The fumaric acid will not fully dissolve at this stage.
pH Adjustment: While stirring, slowly add 10 N NaOH dropwise to the suspension. Monitor the pH continuously using a calibrated pH meter.
Complete Dissolution: Continue adding NaOH until the fumaric acid is completely dissolved and the pH of the solution reaches 7.2 - 7.4. The fumaric acid will be converted to sodium fumarate in solution.
Final Volume Adjustment: Once the desired pH is reached and the solution is clear, transfer the solution to a sterile graduated cylinder and add nuclease-free water to a final volume of 100 mL.
Sterilization: Sterilize the 1 M sodium fumarate stock solution by passing it through a sterile 0.22 µm syringe filter into a sterile bottle or aliquots in sterile tubes.
Storage: Store the sterile stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Application of Fumaric Acid Stock Solution to Cell Culture for Nrf2 Activation Assay
This protocol outlines a general procedure for treating cultured cells with the prepared sodium fumarate stock solution to assess the activation of the Nrf2 pathway.
Materials:
Cultured cells of interest (e.g., astrocytes, endothelial cells)
Complete cell culture medium
Sterile 1 M sodium fumarate stock solution (from Protocol 1)
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qPCR)
Sterile serological pipettes and pipette tips
Procedure:
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
Preparation of Working Solution: On the day of the experiment, prepare the desired concentrations of fumaric acid by diluting the 1 M sodium fumarate stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 1 M stock solution to 10 mL of medium.
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of fumaric acid. Include a vehicle control (medium with an equivalent volume of the solvent used for any other compounds, if applicable, or just fresh medium).
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) to allow for the activation of the Nrf2 pathway.
Downstream Analysis: Following incubation, harvest the cells for downstream analysis:
Western Blot: Lyse the cells to extract proteins and analyze the expression levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
qPCR: Extract total RNA to quantify the mRNA levels of Nrf2 target genes.
Immunofluorescence: Fix and stain the cells to visualize the nuclear translocation of Nrf2.
Cell Viability Assay: Perform assays such as MTT or trypan blue exclusion to assess the cytotoxic effects of the treatment.
Mandatory Visualizations
Figure 1: Experimental workflow for the preparation and application of fumaric acid stock solutions.
Figure 2: Nrf2 signaling pathway activation by fumaric acid esters.
Application Notes and Protocols: Fumaric Acid-Based Biodegradable Scaffolds for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals. Introduction Fumaric acid, a naturally occurring dicarboxylic acid, serves as a versatile building block for the synthesis of biodegradable polymers...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, serves as a versatile building block for the synthesis of biodegradable polymers applicable in tissue engineering.[1][2] Poly(propylene fumarate) (PPF) is a prominent example of a fumaric acid-based polyester that has been extensively investigated for creating three-dimensional scaffolds.[2][3] These scaffolds are designed to provide temporary mechanical support and a conducive environment for cell attachment, proliferation, and differentiation, ultimately facilitating the regeneration of tissues such as bone.[3]
The key advantages of using fumaric acid-based polymers like PPF include their tunable mechanical properties, controllable degradation rates, and excellent biocompatibility. The unsaturated double bonds in the fumarate backbone allow for crosslinking, which stabilizes the scaffold structure and influences its mechanical strength and degradation kinetics. The degradation byproducts, fumaric acid and propylene glycol, are generally considered non-toxic and can be metabolized by the body. This document provides detailed application notes and protocols for the synthesis of PPF, fabrication of biodegradable scaffolds, and their subsequent characterization.
Data Summary
Mechanical Properties of Fumaric Acid-Based Scaffolds
The mechanical properties of fumaric acid-based scaffolds are critical for their application, especially in load-bearing tissues like bone. These properties can be tailored by adjusting factors such as polymer molecular weight, crosslinking density, and the incorporation of reinforcing agents.
Scaffold Composition
Fabrication Method
Compressive Modulus (MPa)
Compressive Strength (MPa)
Reference
PPF/NVP
Photocrosslinking/Porogen Leaching
2.3 ± 0.5
0.11 ± 0.02
PPF/Bone Fiber Composite
Not Specified
21.3 - 271 (dry), 2.8 - 358 (wet)
2.1 - 20.3 (dry), 0.4 - 16.6 (wet)
PPF/β-TCP
Not Specified
1204.2 ± 32.2
Not Specified
P(PF-co-CL)
Thermally Induced Phase Separation
Varies with polymer concentration and solvent ratio
Varies with polymer concentration and solvent ratio
Degradation of Fumaric Acid-Based Scaffolds
The degradation rate of fumaric acid-based scaffolds can be controlled to match the rate of new tissue formation. Degradation is primarily through hydrolysis of the ester linkages.
Scaffold Type
Degradation Medium
Duration
Mass Loss (%)
Reference
3D Printed PPF (solid wall)
In vitro
224 days
17 ± 7
3D Printed PPF (aligned pores)
In vitro
224 days
12 ± 1
3D Printed PPF (unaligned pores)
In vitro
224 days
17 ± 2
PPF/Alumoxane Nanocomposite
Phosphate Buffered Saline
12 weeks
5.3 ± 2.4
Cell Viability on Fumaric Acid-Based Scaffolds
Biocompatibility and the ability to support cell growth are paramount for tissue engineering scaffolds. Fumaric acid-based materials have demonstrated low cytotoxicity and support the viability of various cell types.
No cytotoxic response; supported cell metabolic activity similar to non-toxic control.
PCL, PCL + HAP, Blend, Blend + HAP
RAW 264.7 Macrophages
Proliferation Assay, NO and Cytokine Release
No cytotoxicity; macrophages proliferated well on all scaffolds.
Fumarate/Ceramic Composite
Bone Marrow Stromal Cells (MSC)
Alkaline Phosphatase (ALP) Activity
Increased ALP activity on scaffolds with hydroxyapatite (HAP), indicating osteogenic differentiation.
PPF/PF-DA with Alumoxane Nanoparticles
Human Mesenchymal Stem Cells (hMSC)
Not Specified
Did not significantly affect cytotoxicity or biocompatibility.
Experimental Protocols
Protocol 1: Synthesis of Poly(propylene fumarate) (PPF)
This protocol describes a two-step synthesis of PPF from diethyl fumarate and propylene glycol.
Materials:
Diethyl fumarate
Propylene glycol
Zinc chloride (ZnCl₂) (catalyst)
Hydroquinone (inhibitor)
Nitrogen gas
Ethanol (for collection)
Reaction vessel with mechanical stirrer and distillation setup
Procedure:
Step 1: Synthesis of Bis(hydroxypropyl) fumarate Intermediate
In a reaction vessel, combine diethyl fumarate and propylene glycol in a 1:3 molar ratio.
Add ZnCl₂ as a catalyst and hydroquinone as a crosslinking inhibitor in a 0.01:0.002 molar ratio relative to diethyl fumarate.
Purge the system with an inert gas, such as nitrogen.
Heat the mixture with mechanical stirring, gradually increasing the temperature from 110°C to 130°C.
Collect the ethanol byproduct via distillation.
Continue the reaction until the distillation of ethanol ceases, indicating the formation of the bis(hydroxypropyl) fumarate intermediate.
Step 2: Transesterification to Form PPF
Apply a reduced pressure (<1 mm Hg) to the reaction vessel.
Gradually increase the temperature from 100°C to 130°C while maintaining mechanical stirring.
This step facilitates the transesterification of the bis(hydroxypropyl) fumarate intermediate, leading to the polymerization of PPF and the production of propylene glycol as a byproduct.
Monitor the molecular weight of the PPF product using techniques like gel permeation chromatography (GPC).
Continue the reaction until the desired molecular weight is achieved.
Caption: Workflow for the two-step synthesis of Poly(propylene fumarate) (PPF).
Protocol 2: Fabrication of Porous PPF Scaffolds via Photocrosslinking and Porogen Leaching
This method creates porous scaffolds by crosslinking the polymer around a removable porogen.
Dissolve the photoinitiator (BAPO) in the PPF resin.
Thoroughly mix the PPF/BAPO mixture with the NaCl porogen at the desired weight percentage (e.g., 70, 80, or 90 wt%).
Pack the mixture into a mold of the desired shape (e.g., cylindrical).
Expose the mixture to long-wavelength UV light for a sufficient duration (e.g., 30 minutes) to initiate photocrosslinking of the PPF.
After crosslinking, remove the solid composite from the mold.
Immerse the composite in deionized water to leach out the NaCl porogen.
Change the water periodically until all the porogen is removed, resulting in a porous PPF scaffold.
Dry the scaffold, for example, by lyophilization.
Caption: Workflow for fabricating porous PPF scaffolds using photocrosslinking and porogen leaching.
Protocol 3: Characterization of Scaffold Degradation
This protocol outlines a method to assess the in vitro degradation of the scaffolds.
Materials:
Fabricated scaffolds of known initial weight (W₀)
Phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM with FBS)
Incubator at 37°C
pH meter
Analytical balance
Procedure:
Sterilize the pre-weighed scaffolds (W₀).
Place each scaffold in a separate sterile container with a known volume of degradation medium (e.g., PBS or DMEM).
Incubate the scaffolds at 37°C.
At predetermined time points (e.g., 1, 4, 8, 12 weeks), remove the scaffolds from the medium.
Measure the pH of the degradation medium to assess the release of acidic byproducts like fumaric acid.
Gently rinse the retrieved scaffolds with deionized water to remove any salts or adsorbed proteins.
Dry the scaffolds to a constant weight (Wt), for example, by lyophilization.
Calculate the percentage of mass loss at each time point using the formula:
Mass Loss (%) = [(W₀ - Wt) / W₀] x 100
Protocol 4: Assessment of Cell Viability and Biocompatibility
This protocol describes a general method for evaluating the cytotoxicity of the scaffolds using a cell viability assay and live/dead staining.
Materials:
Sterilized scaffolds
Appropriate cell line (e.g., human mesenchymal stem cells, fibroblasts)
Cell culture medium and supplements
Cell viability assay kit (e.g., MTT, XTT)
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Propidium Iodide)
Fluorescence microscope
Multi-well culture plates
Procedure:
Place the sterilized scaffolds into the wells of a multi-well culture plate.
Seed a known density of cells onto each scaffold and into control wells (e.g., tissue culture plastic).
Culture the cells in an incubator under standard conditions (37°C, 5% CO₂).
At desired time points (e.g., 1, 3, 7 days), perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating, and then measuring the absorbance or fluorescence, which correlates with the number of viable cells.
For qualitative analysis, use a Live/Dead staining kit.
a. Prepare the staining solution containing Calcein AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).
b. Remove the culture medium and wash the cell-seeded scaffolds with PBS.
c. Incubate the scaffolds with the staining solution for the recommended time.
d. Visualize the live and dead cells using a fluorescence microscope.
Signaling Pathway Considerations
While fumaric acid-based scaffolds are proven to be biocompatible, their interaction with cells can trigger specific signaling pathways that influence cell fate, particularly in tissue regeneration contexts like bone formation. Biomaterial surface properties, such as topography and chemistry, can modulate cell adhesion through integrin binding. This can activate downstream signaling cascades. For osteogenesis, pathways like the Bone Morphogenetic Protein (BMP) signaling pathway are crucial.
Caption: Potential signaling cascade for osteogenesis on a fumaric acid-based scaffold.
Fumaric Acid as a pH Regulator in Pharmaceutical Formulations: Application Notes and Protocols
Issued for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the use of fumaric acid as a pH regulator in pharmaceutica...
Author: BenchChem Technical Support Team. Date: November 2025
Issued for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of fumaric acid as a pH regulator in pharmaceutical formulations. Fumaric acid, a dicarboxylic organic acid, is a highly effective and stable excipient for controlling the pH of both liquid and solid dosage forms. Its application is particularly critical for enhancing the stability and modulating the dissolution of pH-sensitive Active Pharmaceutical Ingredients (APIs). This note covers the physicochemical properties of fumaric acid, its primary applications, and step-by-step protocols for its incorporation and analysis in pharmaceutical preparations.
Introduction
The control of pH is a critical parameter in pharmaceutical formulation, directly impacting the solubility, stability, and bioavailability of the active ingredient.[1] Fumaric acid (trans-butenedioic acid) is a non-hygroscopic, crystalline powder with strong acidic properties, making it an excellent choice as a pH regulator or acidulant.[2][3] Unlike other common acidulants such as citric acid, its low hygroscopicity contributes to the stability of solid dosage forms by minimizing moisture uptake.[4]
In liquid formulations, fumaric acid is used to lower the pH, which can be crucial for maintaining the chemical stability of certain APIs and ensuring their solubility.[5] In solid dosage forms, particularly controlled-release matrix tablets, fumaric acid is incorporated to create an acidic "microenvironment" around the drug particles. This localized acidity promotes the dissolution of weakly basic drugs, which would otherwise exhibit poor solubility and release in the neutral to alkaline environment of the lower gastrointestinal tract. The inherent thermal and chemical stability of fumaric acid further ensures the integrity of the drug product throughout its shelf life.
Physicochemical Properties and Comparative Data
Fumaric acid's unique properties make it a versatile excipient in formulation development. A summary of its key characteristics is presented below.
Property
Value
Reference
Chemical Formula
C₄H₄O₄
Molecular Weight
116.07 g/mol
Appearance
White, odorless crystalline powder or granules
pKa₁
3.03 (at 25°C)
pKa₂
4.54 (at 25°C)
Solubility in Water
Sparingly soluble in cold water (6.3 g/L at 20°C)
Melting Point
287 °C (sublimes at 200 °C)
Hygroscopicity
Virtually non-hygroscopic
The selection of an acidulant often depends on its acid strength (pKa). A lower pKa value indicates a stronger acid. Fumaric acid's first pKa is comparable to that of other commonly used organic acids.
Acidulant
pKa₁
pKa₂
pKa₃
Fumaric Acid
3.03
4.54
-
Citric Acid
3.13
4.76
6.40
Tartaric Acid
3.00
4.34
-
Malic Acid
3.40
5.11
-
Succinic Acid
4.21
5.64
-
Key Applications in Pharmaceutical Formulations
Liquid Formulations: Used as a primary acidulant to adjust and maintain the pH of oral solutions and suspensions, enhancing API stability and taste-masking.
Solid Dosage Forms (Weakly Basic Drugs): Incorporated into tablets and capsules to create an acidic microenvironment. This is critical for weakly basic drugs that are soluble in the acidic environment of the stomach but precipitate at the higher pH of the small intestine. Fumaric acid ensures their continued dissolution and absorption.
Controlled-Release Matrix Tablets: Used as a pH modifier within hydrophilic or hydrophobic matrices to achieve pH-independent drug release profiles for basic APIs.
Effervescent Tablets: Can be used as the acid component in the effervescent reaction, although its low water solubility can be a limiting factor.
API Stability: The formation of fumarate salts with certain APIs, such as vonoprazan, can significantly enhance the drug's solid-state stability.
Visualization of Concepts and Workflows
Chemical Equilibrium
The first dissociation of fumaric acid in an aqueous solution is the primary contributor to its function as a pH regulator.
Caption: Dissociation of fumaric acid in water to regulate pH.
Formulation Development Workflow
A logical workflow for incorporating fumaric acid as a pH regulator in a solid dosage form for a weakly basic drug.
Caption: Workflow for developing a pH-modified formulation.
Mechanism in a Matrix Tablet
This diagram illustrates how fumaric acid enhances the dissolution of a weakly basic drug within a hydrophilic matrix tablet.
Caption: Mechanism of microenvironmental pH modulation.
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets
This protocol describes the formulation of matrix tablets containing a weakly basic API and fumaric acid using a high-shear wet granulation method.
High-shear granulator, Fluid bed dryer, Tablet press, Hardness tester, Friabilator.
5.2. Procedure
Blending: Accurately weigh and sift the API, fumaric acid, HPMC, and MCC through a #40 mesh sieve. Blend the powders in the high-shear granulator for 10 minutes at a low speed.
Binder Preparation: Prepare a 5% w/v solution of PVP K30 in purified water.
Granulation: While mixing the powder blend at a high speed, slowly add the binder solution until a suitable wet mass is formed (endpoint determined by consistency).
Drying: Dry the wet granules in a fluid bed dryer at 50-60°C until the loss on drying (LOD) is below 2%.
Sizing: Mill the dried granules through a #20 mesh sieve to obtain uniform particle size.
Lubrication: Add sifted magnesium stearate to the sized granules and blend for 3-5 minutes at a low speed.
Compression: Compress the final blend into tablets using appropriate tooling on a rotary tablet press. Target a tablet hardness of 8-12 kp.
Evaluation: Evaluate the compressed tablets for weight variation, hardness, thickness, and friability as per standard pharmacopeial methods.
Protocol 2: Measurement of Microenvironmental pH (pHm) by Slurry Method
This protocol provides a simple method to estimate the pH within the hydrated formulation, which is crucial for predicting in vivo dissolution.
5.1. Materials & Equipment
Formulated Tablets (from Protocol 1)
Distilled Water
Magnetic stirrer and stir bar
Calibrated pH meter
Beakers
5.2. Procedure
Tablet Dispersion: Crush one formulated tablet into a fine powder.
Slurry Preparation: Disperse 1 gram of the crushed tablet powder into 20 mL of distilled water in a beaker.
Initial Stirring: Stir the mixture vigorously using a magnetic stirrer for 30 minutes to form a slurry.
pH Measurement: Stop stirring and immediately measure the pH of the slurry using a calibrated pH meter. This reading represents the initial pHm.
Equilibrium Measurement (Optional): Continue stirring the slurry for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached and measure the pH again to observe any changes.
Protocol 3: Comparative In Vitro Dissolution Testing
This protocol is designed to demonstrate the effectiveness of fumaric acid in promoting drug release from a controlled-release formulation in a neutral pH medium, simulating the conditions of the small intestine.
5.1. Materials & Equipment
Formulated Tablets (from Protocol 1)
Control Tablets (formulated without fumaric acid)
USP Dissolution Apparatus II (Paddle)
Dissolution Media:
0.1 N HCl (pH 1.2)
pH 6.8 Phosphate Buffer
UV-Vis Spectrophotometer or HPLC system for drug quantification.
5.2. Procedure
Apparatus Setup: Set up the dissolution apparatus. Maintain the temperature of the dissolution media at 37 ± 0.5°C.
Media: Fill the dissolution vessels with 900 mL of the desired medium (either 0.1 N HCl or pH 6.8 phosphate buffer).
Test Execution (pH 1.2):
Place one tablet (either formulation with fumaric acid or control) in each vessel.
Rotate the paddles at 50 RPM.
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
Test Execution (pH 6.8): Repeat step 3 using the pH 6.8 phosphate buffer.
Sample Analysis: Filter the samples and analyze for drug content using a validated analytical method (UV-Vis or HPLC).
Data Analysis: Plot the cumulative percentage of drug released versus time for both formulations in both media. Compare the dissolution profiles. It is expected that the formulation containing fumaric acid will show a significantly enhanced and more consistent release profile in the pH 6.8 buffer compared to the control formulation.
Conclusion
Fumaric acid is a highly stable, non-hygroscopic, and effective acidulant for pH regulation in a variety of pharmaceutical formulations. Its ability to create an acidic microenvironment is a key strategy for improving the dissolution and bioavailability of weakly basic drugs in controlled-release solid dosage forms. The protocols outlined in this document provide a framework for the rational development, formulation, and evaluation of such drug delivery systems, enabling researchers to overcome challenges related to pH-dependent solubility and enhance therapeutic efficacy.
Technical Support Center: Enhancing the Aqueous Solubility of Fumaric Acid
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of fumaric acid in experi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of fumaric acid in experimental settings.
Troubleshooting Guide
Issue
Possible Cause(s)
Troubleshooting Steps
Fumaric acid is not dissolving in water at room temperature.
Low intrinsic solubility of fumaric acid.
1. Increase Temperature: Gently heat the solution. Fumaric acid's solubility in water significantly increases with temperature.[1][2][3] 2. Increase Agitation: Use a magnetic stirrer or vortex mixer to enhance the dissolution rate.[1] 3. Reduce Particle Size: If possible, use a finer powder of fumaric acid to increase the surface area available for dissolution.[1]
Heating the solution is not an option for my experiment.
Thermal sensitivity of other components in the mixture.
1. Utilize a Co-solvent: Prepare a hydro-alcoholic solution (e.g., water-ethanol mixture). Fumaric acid exhibits higher solubility in alcohol and hydro-alcoholic solutions. 2. Adjust pH: Convert fumaric acid to a more soluble salt by adding a base (e.g., NaOH, KOH) to raise the pH. 3. Use a Surfactant: Add a small amount of a suitable surfactant to the aqueous solution to aid in wetting and dispersion of the fumaric acid particles.
The required concentration of fumaric acid is still not achieved even with heating.
The desired concentration exceeds the solubility limit at that temperature.
1. Combine Methods: Employ a combination of techniques. For instance, use a heated hydro-alcoholic solution with vigorous stirring. 2. Form a Co-crystal: In drug development contexts, forming a co-crystal of fumaric acid with a suitable coformer can significantly enhance its apparent solubility.
Precipitation occurs when the heated solution cools down.
Supersaturation followed by crystallization upon cooling.
1. Maintain Elevated Temperature: If the experimental setup allows, maintain the solution at the elevated temperature at which the fumaric acid is soluble. 2. Prepare a More Stable Formulation: For long-term stability, consider forming a salt or a co-crystal of fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of fumaric acid in water at room temperature?
A1: Fumaric acid has a limited solubility in water at room temperature (around 25°C), which is approximately 0.63 g/100 mL.
Q2: How does temperature affect the solubility of fumaric acid in water?
A2: The solubility of fumaric acid in water increases significantly with an increase in temperature. For example, at 100°C, the solubility can increase to about 9.8 g/100 mL.
Q3: Can I use organic solvents to dissolve fumaric acid?
A3: Yes, fumaric acid is soluble in various organic solvents, particularly polar ones like ethanol and methanol. Using a hydro-alcoholic solution is a common strategy to improve its solubility.
Q4: How does pH influence the solubility of fumaric acid?
A4: Increasing the pH of the solution by adding a base will convert the poorly soluble fumaric acid into its more soluble salt forms (fumarates), thereby increasing its overall solubility.
Q5: What are co-crystals, and how can they improve the solubility of fumaric acid?
A5: Co-crystals are multi-component crystals in which the components are held together by non-covalent bonds. Forming a co-crystal of fumaric acid with a highly soluble coformer can disrupt the crystal lattice of fumaric acid, leading to a significant increase in its apparent solubility and dissolution rate.
Quantitative Data on Fumaric Acid Solubility
Table 1: Solubility of Fumaric Acid in Water at Different Temperatures
Temperature (°C)
Solubility ( g/100 mL)
20
0.49
25
0.63 - 0.70
40
1.07
60
2.40
100
9.80
Table 2: Solubility of Fumaric Acid in Different Solvents at Room Temperature (~25 °C)
Solvent
Solubility ( g/100 mL)
Water
~0.63
Ethanol (95%)
~5.76 (at 30°C)
Acetone
~1.72 (at 30°C)
Diethyl Ether
~0.72
12% Hydro-alcoholic solution
~0.64
16% Hydro-alcoholic solution
~0.71
Experimental Protocols
Protocol 1: Dissolution of Fumaric Acid in Water Using Heat
Objective: To prepare an aqueous solution of fumaric acid using heat to increase its solubility.
Materials:
Fumaric acid powder
Distilled water
Beaker or flask
Magnetic stirrer and stir bar
Hot plate
Procedure:
Measure the desired amount of distilled water and place it in the beaker.
Place the beaker on the hot plate with the magnetic stirrer.
Slowly add the fumaric acid powder to the water while stirring.
Gradually heat the solution to 40-60°C.
Continue stirring until all the fumaric acid has dissolved.
If required for the experiment, the solution can be used warm, or cooled down if precipitation is not a concern for the intended application.
Protocol 2: Enhancing Solubility with a Hydro-alcoholic Co-solvent
Objective: To dissolve fumaric acid using a water-ethanol mixture.
Materials:
Fumaric acid powder
Distilled water
Ethanol (95% or absolute)
Graduated cylinders
Beaker or flask
Magnetic stirrer and stir bar
Procedure:
Prepare the desired hydro-alcoholic solvent mixture (e.g., 12% or 16% ethanol in water v/v).
Pour the co-solvent into the beaker and begin stirring.
Slowly add the fumaric acid powder to the stirring solvent.
Continue to stir at room temperature until the fumaric acid is completely dissolved. The solubility will be higher than in pure water.
Protocol 3: Improving Solubility by pH Adjustment (Salt Formation)
Objective: To increase the solubility of fumaric acid by converting it to its sodium salt.
Materials:
Fumaric acid powder
Distilled water
Sodium hydroxide (NaOH) solution (e.g., 1 M)
pH meter or pH indicator strips
Beaker or flask
Magnetic stirrer and stir bar
Pipette or burette
Procedure:
Create a slurry of fumaric acid in distilled water in the beaker with stirring.
Slowly add the NaOH solution dropwise to the slurry.
Monitor the pH of the solution continuously.
Continue adding NaOH until the fumaric acid dissolves and the desired pH is reached. A pH above 4.5 will significantly increase solubility as the fumaric acid is converted to sodium fumarate.
Visualizations
Caption: Workflow for improving fumaric acid solubility.
Caption: Approaches to overcome low fumaric acid solubility.
Troubleshooting peak tailing in fumaric acid HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fumaric acid. This resource provides detailed troubleshooting guides and frequently asked questions (F...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fumaric acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing in Fumaric Acid Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half. This can significantly impact the accuracy and precision of quantification. Below are common causes and solutions for peak tailing observed during fumaric acid analysis.
Q1: My fumaric acid peak is tailing. What are the most likely causes?
A1: Peak tailing for an acidic compound like fumaric acid in reversed-phase HPLC is often related to chemical interactions between the analyte, the mobile phase, and the stationary phase. The most common causes include:
Inappropriate Mobile Phase pH: The pH of your mobile phase is critical. Fumaric acid has two pKa values, approximately 3.03 and 4.44.[1][2] If the mobile phase pH is close to these pKa values, fumaric acid will exist as a mixture of its ionized (fumarate) and non-ionized forms, leading to peak distortion.[3][4][5]
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at higher pH values and interact with polar analytes, causing peak tailing. While this is more pronounced with basic compounds, it can also affect acidic analytes.
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to control the pH at the column surface, leading to inconsistent ionization of fumaric acid and interactions with the stationary phase.
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, often resembling a right triangle.
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion. A void in the packing material can also lead to tailing.
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.
Frequently Asked Questions (FAQs)
Q2: How does the mobile phase pH specifically affect the peak shape of fumaric acid?
A2: To achieve a sharp, symmetrical peak for fumaric acid, it is essential to ensure that it is in a single, non-ionized state during its passage through the column. Fumaric acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.03, pKa2 ≈ 4.44).
At a pH well below pKa1 (e.g., pH < 2.5): The carboxylic acid groups will be fully protonated, and the molecule will be in its neutral, non-ionized form. This is the ideal state for good retention and symmetrical peak shape in reversed-phase HPLC.
At a pH between pKa1 and pKa2: A mixture of the non-ionized, singly ionized, and doubly ionized forms will exist. This mixture of species with different retention characteristics is a primary cause of peak tailing.
At a pH above pKa2: Fumaric acid will be fully deprotonated (doubly ionized), making it highly polar. This will result in very little retention on a typical C18 column.
Therefore, maintaining a mobile phase pH of around 2.5 is often recommended to ensure the complete protonation of fumaric acid.
Q3: What are the recommended mobile phase and column conditions for fumaric acid analysis?
A3: For optimal separation of fumaric acid with good peak symmetry, consider the following starting conditions:
Parameter
Recommendation
Rationale
Column
C18, end-capped
Provides good hydrophobic retention for the non-ionized form of fumaric acid. End-capping minimizes secondary interactions with residual silanols.
Mobile Phase
Isocratic elution with an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol)
Simple, robust, and suitable for a single analyte.
Aqueous Buffer
20-50 mM phosphate or formate buffer
Provides sufficient buffering capacity to maintain a stable pH.
pH
2.3 - 2.8
Ensures fumaric acid is fully protonated.
Detector
UV at 210-240 nm
Fumaric acid has a UV absorbance in this range.
Flow Rate
0.4 - 1.0 mL/min
Typical for standard analytical HPLC columns.
Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting peak tailing in fumaric acid HPLC analysis.
Caption: Troubleshooting workflow for fumaric acid peak tailing.
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Caption: Chemical interactions causing peak tailing.
Experimental Protocols
Protocol 1: Preparation of pH 2.5 Phosphate Buffer Mobile Phase
Objective: To prepare a mobile phase that ensures fumaric acid is fully protonated, minimizing peak tailing.
Materials:
HPLC-grade water
HPLC-grade acetonitrile or methanol
Potassium phosphate monobasic (KH₂PO₄)
Phosphoric acid (H₃PO₄), 85%
Calibrated pH meter
0.45 µm membrane filter
Procedure:
Prepare Aqueous Buffer: To create a 25 mM phosphate buffer, dissolve approximately 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
Adjust pH: While stirring the buffer solution, slowly add 85% phosphoric acid drop by drop until the pH meter reads 2.50 ± 0.05.
Filter: Filter the aqueous buffer through a 0.45 µm membrane to remove any particulate matter.
Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 95:5 Buffer:Acetonitrile).
Degas: Before use, degas the final mobile phase using sonication or vacuum filtration to remove dissolved gases.
Protocol 2: Column Flushing and Regeneration
Objective: To remove contaminants from the column that may be causing peak distortion.
Materials:
HPLC-grade water
HPLC-grade isopropanol (IPA)
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
Procedure:
Disconnect from Detector: To prevent flushing contaminants into the detector cell, disconnect the column outlet from the detector.
Initial Wash: Flush the column with your mobile phase without the buffer (e.g., Water/ACN mixture) for at least 20 column volumes.
Organic Wash: Flush the column with 100% ACN or MeOH for at least 20-30 column volumes.
Strong Solvent Wash: For highly non-polar contaminants, flush the column with 100% Isopropanol (IPA) for 20-30 column volumes.
Re-equilibration: Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Note: Always check the column manufacturer's instructions regarding solvent compatibility and whether the column can be back-flushed.
Preventing precipitation of fumaric acid in buffered solutions
Welcome to the technical support center for fumaric acid formulations. This resource is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for fumaric acid formulations. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the precipitation of fumaric acid in buffered solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is fumaric acid, and why is its solubility in buffered solutions a concern?
Fumaric acid is a naturally occurring dicarboxylic acid that is the trans-isomer of butenedioic acid.[1][2][3] It is widely used as an acidulant in foods and as a component in pharmaceutical formulations to form stable salts with active pharmaceutical ingredients (APIs).[1][4] Its low intrinsic aqueous solubility can lead to precipitation in buffered solutions, which is a critical concern in drug development as it can impact bioavailability, formulation stability, and manufacturability.
Q2: How does pH influence the solubility of fumaric acid?
The solubility of fumaric acid is highly dependent on the pH of the solution. As a dicarboxylic acid, it has two pKa values, pKa₁ ≈ 3.03 and pKa₂ ≈ 4.44.
Below pKa₁: Fumaric acid exists predominantly in its non-ionized, less soluble form (H₂A).
Between pKa₁ and pKa₂: It exists as the singly ionized, more soluble hydrogen fumarate ion (HA⁻).
Above pKa₂: It exists as the doubly ionized, highly soluble fumarate ion (A²⁻).
Therefore, increasing the pH of the solution above its pKa values will deprotonate the carboxylic acid groups, forming more soluble fumarate salts and significantly increasing its solubility. Precipitation is most likely to occur in acidic conditions where the pH is below 4.
Q3: What are the key factors that can cause fumaric acid to precipitate?
Several factors can induce the precipitation of fumaric acid from a buffered solution:
Low pH: As the pH drops below 4.5, the equilibrium shifts towards the less soluble, non-ionized form of fumaric acid.
High Concentration: Exceeding the solubility limit of fumaric acid at a given pH and temperature will lead to precipitation.
Low Temperature: Solubility of fumaric acid in aqueous solutions decreases as the temperature decreases.
Co-solvents: The presence of certain organic solvents, like ethanol, can decrease the solubility of its more polar sodium salts.
Common Ion Effect: The presence of other fumarate salts in the solution can reduce the solubility of fumaric acid.
Troubleshooting Guides
Issue: Fumaric acid precipitates after preparing a buffered solution.
This is a common issue often related to pH and concentration. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for fumaric acid precipitation.
Issue: Precipitation occurs when adding a co-solvent (e.g., ethanol).
Adding organic solvents can decrease the polarity of the aqueous solution, which may reduce the solubility of the ionized (salt) forms of fumaric acid.
Recommended Action:
Change the Order of Addition: Dissolve the fumaric acid in the buffered aqueous phase completely before slowly adding the co-solvent.
Use a Different Co-solvent: Evaluate alternative solvents that may have a less significant impact on the solubility of fumarate salts.
Increase Temperature: A modest increase in temperature during the addition of the co-solvent can help maintain solubility. Monitor closely, as cooling may cause precipitation.
Data Presentation: Fumaric Acid Solubility
The solubility of fumaric acid is critically dependent on both pH and temperature. The tables below summarize quantitative data for easy reference.
Table 1: Solubility of Fumaric Acid in Water at Various Temperatures
Temperature (°C)
Solubility (g / 100 mL)
20
0.49
25
0.63
40
1.07
60
2.40
100
9.80
Table 2: Physicochemical Properties of Fumaric Acid
Property
Value
pKa₁
3.03 - 3.05
pKa₂
4.44 - 4.49
Molar Mass
116.07 g/mol
Melting Point
287 °C (decomposes)
Caption: Relationship between pH and fumaric acid ionization state.
Experimental Protocols
Protocol 1: Preparation of a Buffered Fumaric Acid Solution
This protocol describes a standard method for preparing a buffered solution of fumaric acid while minimizing the risk of precipitation.
Objective: To prepare a 100 mM sodium fumarate solution in a 50 mM phosphate buffer at pH 7.0.
Materials:
Fumaric acid (MW: 116.07 g/mol )
Sodium phosphate monobasic (NaH₂PO₄)
Sodium phosphate dibasic (Na₂HPO₄)
Sodium hydroxide (NaOH), 1 M solution
Deionized water
Calibrated pH meter
Magnetic stirrer and stir bar
Volumetric flasks and beakers
Methodology:
Buffer Preparation:
Prepare a 50 mM phosphate buffer solution. A common method is to prepare stock solutions of 50 mM NaH₂PO₄ and 50 mM Na₂HPO₄ and mix them until the desired pH of 7.0 is reached.
Dissolving Fumaric Acid:
Weigh out 1.16 g of fumaric acid (for 100 mL of a 100 mM solution).
Add the fumaric acid to approximately 80 mL of the prepared phosphate buffer in a beaker.
Place the beaker on a magnetic stirrer. The fumaric acid will not dissolve completely at this stage.
pH Adjustment:
While stirring, slowly add the 1 M NaOH solution dropwise.
Monitor the pH continuously with a calibrated pH meter.
As the pH increases above 4.5, the fumaric acid will begin to dissolve as it converts to its more soluble fumarate salt forms.
Continue adding NaOH until all the solid has dissolved and the pH is stable at 7.0.
Final Volume Adjustment:
Once the fumaric acid is fully dissolved and the pH is set, transfer the solution to a 100 mL volumetric flask.
Rinse the beaker with a small amount of the phosphate buffer and add it to the flask to ensure a complete transfer.
Add phosphate buffer to bring the final volume to the 100 mL mark.
Mix the solution thoroughly.
Protocol 2: Determining the Aqueous Solubility of Fumaric Acid
This protocol outlines the shake-flask method, a common technique to determine the solubility of a compound at a specific temperature and pH.
Objective: To determine the saturation solubility of fumaric acid in a 0.1 M acetate buffer at pH 4.0 and 25°C.
Materials:
Fumaric acid
0.1 M Acetate buffer (pH 4.0)
Shaking incubator or water bath set to 25°C
Centrifuge and microcentrifuge tubes
Syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system for quantification
Analytical balance
Methodology:
Sample Preparation:
Add an excess amount of fumaric acid to several vials containing a known volume (e.g., 5 mL) of the 0.1 M acetate buffer (pH 4.0). The excess solid is crucial to ensure saturation is reached.
Equilibration:
Seal the vials and place them in a shaking incubator set to 25°C.
Allow the samples to equilibrate for at least 24-48 hours. This ensures that the solution reaches saturation equilibrium.
Sample Collection and Filtration:
After equilibration, allow the vials to stand undisturbed at 25°C for 1-2 hours to let the excess solid settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
Dilution and Quantification:
Dilute the filtered sample accurately with the mobile phase used for HPLC analysis.
Quantify the concentration of fumaric acid in the diluted sample using a validated HPLC method with a standard calibration curve.
Calculation:
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the saturation solubility of fumaric acid under the specified conditions.
Side product formation in the esterification of fumaric acid
Welcome to the technical support center for the esterification of fumaric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the esterification of fumaric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding side product formation during the esterification of fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products formed during the esterification of fumaric acid?
A1: The two primary side products encountered during the esterification of fumaric acid are its cis-isomer, maleic acid ester, and the hydration product, malic acid ester. The formation of maleic acid ester occurs via the isomerization of the trans-double bond of fumaric acid, while malic acid ester is formed by the addition of water across the double bond, a reaction that can be more prevalent if the reaction conditions are not strictly anhydrous.
Q2: How does reaction temperature influence the formation of these side products?
A2: Higher reaction temperatures generally accelerate the rate of esterification. However, elevated temperatures can also promote the isomerization of the thermodynamically favored trans-fumaric acid ester to the cis-maleic acid ester. One study on the isomerization of maleic acid to fumaric acid noted that while higher temperatures (from 190 °C to 220 °C) initially increase the conversion rate to fumaric acid, prolonged heating or even higher temperatures can lead to a drop in yield as the reverse reaction to maleic acid or conversion to malic acid can occur[1]. Therefore, controlling the reaction temperature is a critical factor in minimizing side product formation.
Q3: What is the role of the acid catalyst in side product formation?
A3: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are essential for the esterification reaction. However, they can also catalyze the isomerization of fumaric acid esters to maleic acid esters[2]. The strength and concentration of the acid catalyst can influence the rate of both the desired esterification and the undesired isomerization. The choice of catalyst is therefore a key parameter to optimize for minimizing side products[3][4].
Q4: Can water content in the reaction mixture affect the product purity?
A4: Yes, the presence of water can lead to the formation of malic acid and its corresponding ester through a hydration reaction[5]. It is crucial to use anhydrous reagents and conditions to suppress this side reaction. The Fischer esterification itself produces water as a byproduct, which can be removed to drive the reaction towards the product and minimize hydration side reactions.
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the reaction progress and quantifying the amounts of fumaric acid, its ester, as well as the maleic and malic acid side products. Thin Layer Chromatography (TLC) can also be a useful qualitative tool to track the disappearance of the starting material and the appearance of the product and byproducts.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High levels of maleic acid ester in the final product.
1. Excessive reaction temperature: High temperatures can favor the isomerization of the fumarate product to the maleate isomer. 2. Prolonged reaction time: Even at optimal temperatures, extended reaction times can lead to an equilibrium mixture containing a higher proportion of the maleate isomer. 3. Inappropriate catalyst: Some acid catalysts may more readily promote isomerization.
1. Carefully control the reaction temperature. For the synthesis of dimethyl fumarate, temperatures around 65 °C have been shown to be effective. 2. Monitor the reaction progress by HPLC or TLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor isomerization. 3. Experiment with different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like cation exchange resins) to find one that minimizes isomerization for your specific substrate and conditions.
Presence of malic acid ester in the product.
1. Water in the reaction mixture: The presence of water can lead to the hydration of the double bond of fumaric acid or its ester. 2. Use of non-anhydrous reagents or solvents.
1. Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the esterification. 2. Ensure all reagents (alcohol, acid catalyst) and solvents are anhydrous.
Low yield of the desired fumaric acid ester.
1. Incomplete reaction: The esterification reaction may not have gone to completion. 2. Side reactions: Formation of significant amounts of side products will lower the yield of the desired product. 3. Product loss during workup: The purification process may lead to a loss of product.
1. Increase the reaction time or the amount of catalyst, while carefully monitoring for an increase in side products. Using a large excess of the alcohol can also drive the equilibrium towards the product. 2. Address the causes of side product formation as outlined above. 3. Optimize the purification procedure. Diethyl fumarate can often be purified by distillation or recrystallization.
Difficulty in separating the fumaric acid ester from the maleic acid ester.
Similar physical properties: The geometric isomers can have similar boiling points, making separation by distillation challenging.
1. Fractional distillation under reduced pressure: Careful fractional distillation may be effective for some esters. 2. Crystallization: The trans-isomer (fumarate) is often a solid at room temperature, while the cis-isomer (maleate) is a liquid, which can be exploited for separation by crystallization. For example, dimethyl fumarate is a solid, while dimethyl maleate is a liquid at room temperature. 3. Chromatography: Column chromatography can be used for separation on a smaller scale. A specialized method using a molecularly imprinted adsorption column has been developed for the specific removal of dimethyl fumarate from dimethyl maleate.
Quantitative Data on Side Product Formation
While comprehensive quantitative data directly comparing side product formation under various esterification conditions is limited in the readily available literature, the following table summarizes the key factors influencing byproduct formation.
Factor
Effect on Maleic Acid Ester Formation
Effect on Malic Acid Ester Formation
References
Temperature
Increased temperature generally increases the rate of isomerization to the maleate form, especially with prolonged reaction times.
Higher temperatures can increase the rate of hydration if water is present.
Catalyst
The type and concentration of the acid catalyst can significantly influence the rate of isomerization.
Acid catalysts will also catalyze the hydration reaction in the presence of water.
Reaction Time
Longer reaction times can lead to an equilibrium mixture with a higher proportion of the maleate isomer.
Increased reaction time in the presence of water will lead to more malic acid ester formation.
Water Content
Not a direct factor in isomerization.
The presence of water is the primary driver for malic acid ester formation.
A study on the non-catalytic isomerization of maleic acid to fumaric acid in water showed that at 190°C, a yield of over 80% fumaric acid could be achieved. However, the study also noted the competing reaction of hydration to form malic acid. Another study on the synthesis of dimethyl fumarate reported a purity of at least 99.0% with less than 5 ppm of dimethyl maleate when using a specific protocol involving acyl halide in methanol.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Fumarate via Fischer Esterification
This protocol is a general guideline for a typical Fischer esterification of fumaric acid with ethanol.
Materials:
Fumaric acid
Anhydrous ethanol
Concentrated sulfuric acid (or another suitable acid catalyst)
Sodium bicarbonate solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended), add fumaric acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
Heat the mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water as it forms.
Monitor the reaction progress by TLC or HPLC until the fumaric acid is consumed.
Cool the reaction mixture to room temperature.
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl fumarate.
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: HPLC Analysis of Reaction Mixture
This is a general HPLC method for the separation and quantification of fumaric acid, diethyl fumarate, maleic acid, and diethyl maleate. The exact conditions may need to be optimized for your specific instrument and column.
HPLC System:
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient could be starting with a low percentage of acetonitrile and increasing it over time.
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm or 220 nm.
Column Temperature: 30-40 °C
Procedure:
Prepare standard solutions of fumaric acid, diethyl fumarate, maleic acid, and diethyl maleate of known concentrations in a suitable solvent (e.g., a mixture of water and acetonitrile).
Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area versus concentration.
Dilute a small aliquot of the reaction mixture with the mobile phase or a suitable solvent.
Inject the diluted sample into the HPLC system.
Identify the peaks corresponding to each compound based on their retention times compared to the standards.
Quantify the amount of each compound in the reaction mixture using the calibration curves.
Visualizations
Caption: Reaction pathways in the esterification of fumaric acid.
Caption: Troubleshooting workflow for fumaric acid esterification.
Technical Support Center: Quantification of Fumaric Acid in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of fumaric acid in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Issue
Possible Cause
Troubleshooting Steps
Poor Reproducibility and Accuracy
Co-eluting matrix components, such as phospholipids, can interfere with the ionization of fumaric acid, leading to inconsistent results.[1]
1. Optimize Sample Preparation: Employ protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[2][3] A multi-step approach combining LLE and SPE may be necessary for complex matrices.[4] 2. Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to separate fumaric acid from interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will experience similar matrix effects as the analyte, compensating for variations in ionization.
Ion Suppression
Endogenous compounds in the plasma, particularly phospholipids, can co-elute with fumaric acid and suppress its ionization in the mass spectrometer.
1. Enhance Sample Cleanup: Focus on methods that specifically target the removal of phospholipids, such as HybridSPE-Phospholipid technology. 2. Modify Chromatographic Conditions: Alter the analytical column or mobile phase to achieve better separation between fumaric acid and the suppression zone. 3. Switch Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.
Ion Enhancement
Certain matrix components can enhance the ionization of fumaric acid, leading to artificially high quantification.
1. Improve Chromatographic Separation: Ensure baseline separation of fumaric acid from any enhancing compounds. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering components.
Analyte Instability
Fumaric acid can be enzymatically converted to malate by fumarase present in plasma, leading to lower than expected concentrations.
1. Use a Fumarase Inhibitor: Add citric acid to the plasma samples immediately after collection to inhibit fumarase activity. 2. Maintain Sample Temperature: Keep samples on ice and process them quickly to minimize enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of fumaric acid quantification in plasma?
A1: Matrix effects refer to the alteration of the ionization efficiency of fumaric acid by co-eluting, undetected components in the plasma sample. This interference, caused by endogenous substances like phospholipids, proteins, and salts, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise quantification.
Q2: How can I determine if my assay is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
Post-Column Infusion: This qualitative method involves infusing a constant flow of a fumaric acid standard into the mass spectrometer post-column. When a blank, extracted plasma sample is injected, any dip or rise in the baseline signal indicates the retention times at which ion suppression or enhancement occurs.
Post-Extraction Spike: This quantitative method compares the peak area of fumaric acid spiked into an extracted blank plasma matrix with the peak area of a neat standard solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q3: What is the most effective way to mitigate matrix effects?
A3: While no single method completely eliminates matrix effects, a combination of strategies is often most effective. The most crucial step is optimizing the sample preparation procedure to remove as many interfering components as possible. Additionally, utilizing a stable isotope-labeled internal standard (SIL-IS) for fumaric acid is highly recommended to compensate for any remaining matrix effects.
Q4: Are there specific considerations for fumaric acid stability in plasma?
A4: Yes, exogenously added fumaric acid can be rapidly converted to malate by the enzyme fumarase present in plasma. To ensure accurate quantification, it is essential to inhibit this enzymatic activity by adding a fumarase inhibitor, such as citric acid, to the plasma samples. Endogenous fumarate appears to be more stable.
Q5: What are the typical endogenous levels of fumaric acid in human plasma?
A5: The concentration of endogenous fumaric acid in normal adult human plasma is approximately 1.52 ± 0.39 µM.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
Prepare a Neat Solution: Dissolve the fumaric acid reference standard in the reconstitution solvent to a known concentration (e.g., the mid-point of the calibration curve).
Prepare a Spiked Sample: Extract a blank plasma sample using your established procedure. Spike the extracted matrix with the fumaric acid reference standard to the same final concentration as the neat solution.
Analysis: Analyze both the neat solution and the spiked sample using the LC-MS/MS method.
Calculation: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation with Fumarase Inhibition
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant.
Plasma Separation: Centrifuge the blood sample to separate the plasma.
Stabilization: Immediately transfer the plasma to a new tube and add a solution of citric acid to a final concentration sufficient to inhibit fumarase activity.
Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample (typically in a 3:1 ratio).
Vortex and Centrifuge: Vortex the mixture vigorously to precipitate proteins, followed by centrifugation at high speed.
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Optimizing mobile phase for better separation of fumaric acid isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of fumaric acid and its geom...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of fumaric acid and its geometric isomer, maleic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating fumaric acid and maleic acid?
A1: Fumaric acid and maleic acid are geometric isomers (cis-trans isomers) with the same molecular weight and chemical formula (C₄H₄O₄). This similarity in their physicochemical properties makes their separation challenging. The key to their separation lies in exploiting the subtle differences in their polarity, pKa values, and three-dimensional structure. Maleic acid, the cis isomer, is more polar and generally elutes earlier in reversed-phase HPLC systems compared to the trans isomer, fumaric acid.
Q2: What are the most common analytical techniques for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the separation and quantification of fumaric and maleic acids.[1] Other techniques include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Reversed-phase HPLC (RP-HPLC) with ion-suppression is a widely used and effective method.[2]
Q3: How does mobile phase pH affect the separation of fumaric and maleic acid?
A3: The pH of the mobile phase is a critical parameter for the successful separation of these acidic isomers.[3][4][5] By adjusting the mobile phase pH to a value below the pKa of the analytes (ion suppression), their ionization is minimized. This increases their hydrophobicity and retention on a nonpolar stationary phase like C18, leading to better separation. For fumaric and maleic acids, a low pH, typically between 2 and 3, is recommended for optimal separation in reversed-phase HPLC.
Q4: Which buffers are suitable for this separation?
A4: Phosphate buffers are commonly used for HPLC separations of organic acids in the low pH range due to their excellent buffering capacity and low UV cutoff. A buffer concentration of 10-50 mM is generally sufficient. Formic acid and acetic acid are also used, particularly in LC-MS applications where volatile mobile phases are required. When selecting a buffer, it is crucial to choose one with a pKa value within ±1 pH unit of the desired mobile phase pH to ensure effective buffering.
Q5: What is the role of the organic modifier in the mobile phase?
A5: Organic modifiers, such as acetonitrile or methanol, are used to control the elution strength of the mobile phase in reversed-phase HPLC. The concentration of the organic modifier affects the retention times of the analytes. A lower concentration of the organic modifier will result in longer retention times, which can sometimes improve the resolution between closely eluting peaks. The choice between acetonitrile and methanol can also influence selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of fumaric and maleic acid.
Problem: Poor Resolution Between Fumaric and Maleic Acid Peaks
Possible Cause
Suggested Solution
Inappropriate Mobile Phase pH
The pH of the mobile phase is likely too high, causing the acids to be ionized and elute too quickly with poor separation. Solution: Lower the mobile phase pH to a range of 2.0-3.0 using an appropriate buffer like phosphate or an acid like phosphoric acid or perchloric acid to ensure ion suppression.
Incorrect Organic Modifier Concentration
The concentration of the organic modifier (e.g., acetonitrile, methanol) may be too high, leading to short retention times and co-elution. Solution: Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve resolution.
Inadequate Column Efficiency
The column may be old, contaminated, or not suitable for the separation. Solution: Replace the column with a new one of the same type or a column known to be effective for organic acid separations (e.g., a C18 column). Ensure the column is properly equilibrated with the mobile phase before injection.
High Flow Rate
A high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better separation.
Problem: Peak Tailing for One or Both Acid Peaks
Possible Cause
Suggested Solution
Secondary Interactions with Silanol Groups
Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing peak tailing. Solution: Ensure the mobile phase pH is low enough (pH 2-3) to suppress both the ionization of the acids and the silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
Column Overload
Injecting too concentrated a sample can lead to peak distortion and tailing. Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.
Inadequate Buffering
Insufficient buffer concentration or a buffer with a pKa far from the mobile phase pH can lead to pH fluctuations on the column, causing peak tailing. Solution: Use a buffer with a pKa close to the desired mobile phase pH and ensure the concentration is adequate (typically 10-50 mM).
Column Contamination or Void
Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can cause peak tailing. Solution: If a guard column is used, replace it. If not, try back-flushing the analytical column. If the problem persists, the column may need to be replaced.
Problem: Irreproducible Retention Times
Possible Cause
Suggested Solution
Inconsistent Mobile Phase Preparation
Small variations in mobile phase pH or composition can lead to significant shifts in retention times for ionizable compounds. Solution: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before adding the organic modifier. Use a buffer to maintain a stable pH.
Fluctuating Column Temperature
Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Inadequate Column Equilibration
Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift. Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Experimental Protocols
Example HPLC Method for Fumaric and Maleic Acid Separation
This protocol is a representative method for the isocratic separation of fumaric and maleic acid using reversed-phase HPLC with UV detection.
Chromatographic System:
HPLC system with a UV detector.
Column:
Nova-Pak C18, 4 µm, 3.9 x 150 mm or equivalent.
Mobile Phase:
Water adjusted to pH 2.10-2.15 with perchloric acid.
Flow Rate:
1.0 mL/min.
Detection:
UV at 210 nm.
Injection Volume:
10 µL.
Column Temperature:
Ambient or controlled at 30 °C.
Mobile Phase Preparation:
Start with high-purity (e.g., Milli-Q) water.
Carefully add perchloric acid dropwise while monitoring the pH with a calibrated pH meter until the target pH of 2.10-2.15 is reached.
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of fumaric and maleic acid under different conditions.
Parameter
Method 1
Method 2
Technique
RP-HPLC
NP-TLC
Stationary Phase
C18
Silica Gel
Mobile Phase
Water/Perchloric Acid (pH 2.1)
Ethanol:Ammonia:Water (6:1:1 v/v/v)
Detection
UV at 210 nm
Densitometry (UV at 215 nm)
Maleic Acid Rf/Retention Time
Earlier eluting peak
Rf = 0.37 ± 0.04
Fumaric Acid Rf/Retention Time
Later eluting peak
Rf = 0.67 ± 0.04
Reference
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting poor separation of fumaric and maleic acid.
Caption: Troubleshooting workflow for poor separation.
Technical Support Center: Recrystallization of Crude Fumaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude fumaric acid via...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude fumaric acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of fumaric acid in a question-and-answer format.
Q1: My fumaric acid is not dissolving in the hot solvent, or I have to use an excessive amount of solvent.
A1: This issue can arise from several factors:
Incorrect Solvent Choice: Fumaric acid has limited solubility, even in hot solvents. Water is a common solvent, but its low solubility for fumaric acid can be challenging. Organic solvents like ethanol, propan-2-ol, and acetone show better solubility at higher temperatures.[1][2][3] For highly impure samples, consider using a solvent in which the impurities are highly soluble even at low temperatures, while fumaric acid's solubility has a steep temperature dependence.
Insufficient Temperature: Ensure your solvent is heated to its boiling point, or close to it, to maximize the dissolution of fumaric acid.
Presence of Insoluble Impurities: Crude fumaric acid may contain insoluble particulate matter. If the solid does not dissolve upon adding more hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove these impurities before proceeding to the cooling and crystallization step.[4][5]
Q2: After cooling the solution, no crystals have formed, or the yield is very low.
A2: Several factors can lead to poor crystallization or low yield:
Insufficient Concentration: You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
High Solubility of Fumaric Acid in the Cold Solvent: If a significant amount of fumaric acid remains dissolved in the mother liquor, your yield will be low. Ensure you have cooled the solution sufficiently. You can test the mother liquor for remaining product by evaporating a small sample to see if a residue forms.
Interference from Impurities: Some impurities can inhibit crystallization. If you suspect this, you may need to try a different recrystallization solvent or an alternative purification method.
Q3: The recrystallized fumaric acid is still colored (e.g., brown or yellow).
A3: Colored impurities are common in crude fumaric acid, especially from isomerization reactions of maleic acid.
Use of Decolorizing Carbon (Activated Charcoal): Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The activated charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb some of your product.
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all color. A second recrystallization may be necessary to achieve a pure white product.
Q4: An oil has formed instead of crystals.
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of fumaric acid (which is quite high, around 287°C).
Use a Different Solvent: The chosen solvent may not be ideal. Try a solvent with a lower boiling point.
Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to dissolve the oil and then cool the solution again slowly.
Q5: The resulting crystals are very fine or needle-like, making them difficult to filter.
A5: Crystal size and morphology can be influenced by the cooling rate and agitation.
Slow Cooling: Allow the solution to cool slowly and without disturbance to encourage the growth of larger crystals.
Minimize Agitation: Avoid excessive stirring or agitation during the cooling phase, as this can lead to the formation of many small nuclei, resulting in fine crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fumaric acid?
A1: The primary organic impurity is typically maleic acid, the cis-isomer of butenedioic acid. Other potential organic impurities include maleic anhydride, fumaric monoesters, malic acid, and succinic acid. Inorganic impurities can include moisture, ash, and heavy metals like lead and arsenic, particularly in technical-grade products.
Q2: Which solvent is best for the recrystallization of fumaric acid?
A2: The ideal solvent depends on the impurities present and the desired purity and yield.
Water: Fumaric acid is poorly soluble in water, but this property can be exploited for purification, as many impurities are more soluble. Recrystallization from hot water can be effective but may result in lower yields due to the low solubility.
Alcohols (Ethanol, Propan-1-ol, Propan-2-ol): These solvents offer better solubility for fumaric acid at elevated temperatures compared to water, potentially leading to higher recovery.
Acetone: Acetone is another organic solvent in which fumaric acid is soluble at higher temperatures.
Acidified Water (e.g., 1N HCl): Recrystallization from hot dilute hydrochloric acid is a documented method for purifying fumaric acid, particularly after its synthesis from maleic acid.
Q3: How can I effectively remove maleic acid from my fumaric acid sample?
A3: Due to the significant difference in solubility between maleic acid and fumaric acid in water (maleic acid is much more soluble), recrystallization from water is an effective method for separation. During the cooling process, the less soluble fumaric acid will crystallize out, while the more soluble maleic acid will remain in the mother liquor.
Q4: What is the expected yield for the recrystallization of fumaric acid?
A4: The yield is highly dependent on the initial purity of the crude product, the chosen solvent, and the experimental technique. A yield of around 85% can be considered good for a single recrystallization. However, yields can be lower, for instance, a reported yield of 23% in one experiment was considered low and indicative of potential errors in the procedure. Maximizing the difference in solubility of fumaric acid at high and low temperatures for a given solvent is key to achieving a good yield.
Data Presentation
Table 1: Solubility of Fumaric Acid in Various Solvents at Different Temperatures
Solvent
Temperature (°C)
Solubility ( g/100 g solvent)
Water
25
0.63
Water
100
9.8
Ethanol (95%)
30
5.76
Acetone
30
1.72
Propan-2-ol
20
1.28
Propan-2-ol
60
10.2
Propan-1-ol
20
1.05
Propan-1-ol
60
8.2
Note: Solubility data can vary slightly between different sources.
Experimental Protocols
Protocol 1: Recrystallization of Fumaric Acid from Water
Dissolution: In a fume hood, place the crude fumaric acid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Gradually add more hot deionized water until the fumaric acid just dissolves.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
Drying: Dry the purified fumaric acid crystals in a drying oven or under a vacuum.
Protocol 2: Recrystallization of Fumaric Acid from Ethanol
Dissolution: In a fume hood, place the crude fumaric acid in a round-bottom flask equipped with a reflux condenser. Add ethanol and a boiling chip. Heat the mixture to reflux with stirring until the fumaric acid dissolves completely.
Decolorization (Optional): If necessary, cool the solution slightly, add activated charcoal, and reflux for a few minutes.
Hot Filtration: Filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
Drying: Dry the crystals thoroughly to remove any residual ethanol.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of fumaric acid.
Caption: Troubleshooting decision-making for fumaric acid recrystallization.
Stability issues of fumaric acid in long-term storage
Welcome to the Technical Support Center for Fumaric Acid Stability. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage and...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for Fumaric Acid Stability. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage and stability of fumaric acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experiments and ensure the integrity of your materials.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the stability of fumaric acid during long-term storage.
Question/Issue
Answer/Troubleshooting Steps
Why is my fumaric acid powder clumping or caking?
Fumaric acid is generally considered non-hygroscopic, meaning it has a low tendency to absorb moisture from the air.[1][2] However, prolonged exposure to high humidity environments can lead to some moisture uptake, causing the powder to clump.[3] Troubleshooting: 1. Ensure storage containers are tightly sealed and stored in a cool, dry place.[4] 2. Consider using desiccants within the storage area or container to control humidity. 3. If clumping occurs, gently break up the aggregates before use, ensuring the material is still within specification.
I suspect my fumaric acid has degraded. What are the likely degradation products?
The primary degradation pathways for fumaric acid involve isomerization to its cis-isomer, maleic acid, and hydration to form malic acid.[5] The conversion to maleic acid can be influenced by factors such as heat and UV light, though fumaric acid is significantly more stable than maleic acid. The formation of malic acid typically occurs in the presence of water, especially at elevated temperatures.
What are the optimal storage conditions for long-term stability?
For optimal long-term stability, fumaric acid should be stored in well-closed containers in a cool, dry place, protected from light. Room temperature storage is generally acceptable.
How can I test for potential degradation of my fumaric acid sample?
High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for analyzing fumaric acid and its potential degradation products like maleic acid and malic acid. This technique allows for the separation and quantification of each component. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Is fumaric acid compatible with common pharmaceutical excipients?
Fumaric acid is generally stable and compatible with many common pharmaceutical excipients. However, it is incompatible with strong oxidizing agents, strong bases, and reducing agents. It is crucial to conduct compatibility studies with your specific formulation to ensure there are no unforeseen interactions.
What is the impact of temperature on the stability of fumaric acid?
Fumaric acid is known for its high thermal stability, with a high melting point of around 287°C. It does not significantly decompose at high temperatures encountered in many manufacturing processes. However, very high temperatures, especially in the presence of moisture, can promote degradation to malic acid.
Quantitative Stability Data
The following table summarizes representative data on the stability of solid fumaric acid under various storage conditions as per ICH guidelines. This data is illustrative and actual results may vary based on the specific grade of fumaric acid and packaging.
Stability Indicating HPLC Method for Fumaric Acid and its Degradation Products
This protocol outlines a method for the simultaneous determination of fumaric acid, maleic acid, and malic acid in a solid sample.
1. Objective:
To quantify the amount of fumaric acid and its potential degradation products (maleic acid and malic acid) in a solid sample using a stability-indicating HPLC method.
2. Materials and Reagents:
Fumaric acid reference standard
Maleic acid reference standard
Malic acid reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or other suitable acid for pH adjustment)
0.45 µm syringe filters
3. Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV detector
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Analytical balance
Volumetric flasks and pipettes
Sonicator
4. Chromatographic Conditions:
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation, a common starting point is 95:5 (aqueous:organic).
Flow Rate: 1.0 mL/min
Column Temperature: 40°C
Detection Wavelength: 210 nm
Injection Volume: 20 µL
5. Preparation of Standard Solutions:
Stock Solutions (1 mg/mL): Accurately weigh about 25 mg of each reference standard (fumaric acid, maleic acid, malic acid) and transfer to separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL for fumaric acid and lower concentrations for the degradation products).
6. Preparation of Sample Solution:
Accurately weigh about 25 mg of the fumaric acid sample to be tested and transfer to a 25 mL volumetric flask.
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
7. System Suitability:
Inject the working standard solution five times.
The relative standard deviation (RSD) for the peak areas of fumaric acid, maleic acid, and malic acid should be less than 2.0%.
The resolution between the fumaric acid and maleic acid peaks should be greater than 2.0.
8. Analysis:
Inject the prepared sample solution into the HPLC system.
Identify the peaks of fumaric acid, maleic acid, and malic acid by comparing their retention times with those of the reference standards.
Calculate the concentration of each component in the sample using the peak areas and the concentration of the standard solutions.
Visualizations
Fumaric Acid Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways of fumaric acid under conditions of long-term storage, particularly in the presence of heat and moisture.
Caption: Primary degradation pathways of fumaric acid.
Experimental Workflow for Stability Testing
This workflow outlines the key steps involved in conducting a long-term stability study of fumaric acid.
Caption: Workflow for a long-term stability study.
Technical Support Center: Electrochemical Detection of Fumaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the electro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the electrochemical detection of fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in the electrochemical detection of fumaric acid?
A1: The most significant interferent is maleic acid , the cis-isomer of fumaric acid, due to its similar chemical structure and electrochemical properties.[1][2] Other potential interferences, particularly in complex matrices like food and biological samples, include:
Other organic acids: Ascorbic acid, uric acid, citric acid, and malic acid can have overlapping electrochemical signals with fumaric acid depending on the experimental conditions.[3][4][5]
Sugars: Glucose can interfere with the detection in biological samples.
Phenolic compounds: In fruit juices and wine, various phenolic compounds can be electroactive and interfere with the analysis.
Metal ions: Certain metal ions present in samples can also interfere with the electrochemical measurement.
Q2: How can I differentiate the electrochemical signal of fumaric acid from that of maleic acid?
A2: Separating the signals of fumaric and maleic acid is a primary challenge. Here are two key strategies:
pH Optimization: The electrochemical behavior of both isomers is highly pH-dependent. At an acidic pH of around 1.3, their reduction potentials are very similar, leading to a single overlapping peak. However, at an alkaline pH of approximately 8.15, their reduction potentials become sufficiently different to allow for their individual quantification.
Electrode Material Selection: The choice of the working electrode material can influence the separation of the reduction peaks. For example, using a lead electrode can result in a 0.1 V difference in the reductive potentials of fumaric and maleic acid, aiding in their distinction.
Q3: What are the general steps for preparing a food or biological sample for fumaric acid analysis?
A3: Sample preparation is crucial to remove interfering substances. A general workflow involves:
Homogenization: Solid samples should be homogenized to create a uniform mixture.
Extraction: The homogenized sample is typically extracted with a suitable solvent to dissolve the fumaric acid and other organic acids.
Filtration/Centrifugation: The extract is then filtered or centrifuged to remove solid debris.
Cleanup: Solid-phase extraction (SPE) is a common technique to remove specific interfering compounds.
Troubleshooting Guides
Issue 1: Overlapping Peaks of Fumaric Acid and Maleic Acid
Symptom: You observe a single, broad voltammetric peak instead of two distinct peaks for fumaric and maleic acid.
Cause: The reduction potentials of the two isomers are too close under the current experimental conditions.
Solutions:
Adjust the pH of the supporting electrolyte.
Protocol for pH Optimization:
Prepare a series of supporting electrolyte solutions with pH values ranging from 2 to 9. A Britton-Robinson buffer is a suitable choice.
Prepare a standard solution containing known concentrations of both fumaric acid and maleic acid.
Record the voltammograms of the mixed standard solution in each of the prepared buffer solutions.
Analyze the voltammograms to identify the pH at which the peak separation between fumaric acid and maleic acid is maximal. A pH of around 8.15 is often effective for separating their reduction peaks when using a hanging mercury drop electrode.
Change the working electrode material.
Consider using a lead-based electrode, which has been shown to provide better separation between the reduction potentials of fumaric and maleic acid.
Issue 2: Interference from Other Electroactive Species in Complex Samples
Symptom: You observe unexpected peaks in your voltammogram, or the peak for fumaric acid is distorted or has a higher/lower current than expected.
Cause: Other electroactive compounds in your sample matrix (e.g., ascorbic acid, uric acid, phenolic compounds) are being oxidized or reduced at potentials close to that of fumaric acid.
Solutions:
Implement a Solid-Phase Extraction (SPE) cleanup step.
General Protocol for SPE Cleanup of Fruit Juice Samples:
Select the appropriate SPE cartridge: Anion exchange cartridges are often suitable for retaining organic acids like fumaric acid while allowing neutral or cationic interferents to pass through.
Condition the cartridge: Follow the manufacturer's instructions for conditioning the SPE cartridge, which typically involves washing with a solvent like methanol followed by water.
Load the sample: Pass the filtered fruit juice sample through the conditioned cartridge.
Wash the cartridge: Wash the cartridge with a weak solvent to remove loosely bound interferents.
Elute the analyte: Elute the retained fumaric acid with a stronger solvent. The choice of elution solvent will depend on the specific SPE sorbent used.
Analyze the eluate using your electrochemical method.
Modify the working electrode to enhance selectivity.
Protocol for Fabrication of a Platinum Nanoparticle-Modified Glassy Carbon Electrode (PtNP/GCE):
Prepare the GCE: Polish the glassy carbon electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to remove any residual polishing material.
Synthesize Platinum Nanoparticles: Platinum nanoparticles can be synthesized by the chemical reduction of a platinum salt precursor (e.g., H₂PtCl₆) with a reducing agent (e.g., sodium borohydride) in the presence of a stabilizing agent.
Modify the GCE: Drop-cast a small volume of the synthesized platinum nanoparticle suspension onto the cleaned GCE surface and allow it to dry. The modified electrode is now ready for use. The PtNPs can enhance the electrocatalytic activity towards fumaric acid and potentially shift its oxidation/reduction potential away from interfering species.
Quantitative Data
The following table summarizes the potential impact of common interferents on the electrochemical signal of fumaric acid. The percentage of interference can vary significantly depending on the concentration of the interferent, the electrode used, and the experimental conditions.
Interfering Species
Concentration Ratio (Interferent:Fumaric Acid)
Observed Effect on Fumaric Acid Signal
Mitigation Strategy
Reference
Maleic Acid
1:1
Significant peak overlap at acidic pH
pH adjustment to ~8.15
Ascorbic Acid
10:1
Potential for overlapping oxidation peaks
Electrode modification, SPE
Uric Acid
10:1
Potential for overlapping oxidation peaks
Electrode modification, SPE
Glucose
100:1
Can cause matrix effects and electrode fouling
Sample dilution, SPE
Visualizations
Caption: General workflow for the electrochemical detection of fumaric acid.
Caption: Decision tree for troubleshooting overlapping electrochemical peaks.
Enhancing the dissolution rate of fumaric acid in solid dosage forms
Technical Support Center: Enhancing Fumaric Acid Dissolution Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Enhancing Fumaric Acid Dissolution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing the dissolution rate of fumaric acid in solid dosage forms. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution of fumaric acid often challenging?
Fumaric acid is a dicarboxylic acid with low aqueous solubility, especially in cold water. Its solubility is approximately 0.63 to 0.7 grams per 100 mL at 25°C[1][2]. This poor solubility is attributed to its crystalline structure and relatively non-polar nature compared to other organic acids like citric acid[2][3]. This can lead to slow and incomplete dissolution in solid dosage forms, potentially affecting bioavailability and therapeutic efficacy[4].
Q2: What are the primary strategies to enhance the dissolution rate of fumaric acid?
The main strategies focus on altering the physicochemical properties of the fumaric acid or its microenvironment within the dosage form. These include:
Particle Size Reduction: Increasing the surface area available for dissolution.
Use of Solubilizing Excipients: Incorporating agents like surfactants or pH modifiers.
Solid-State Modification: Techniques such as forming co-crystals, salts, or solid dispersions.
Formulation Process Optimization: Methods like wet granulation with specific wetting agents can improve dissolution characteristics.
Q3: How does temperature affect the solubility of fumaric acid?
Temperature significantly impacts fumaric acid's solubility. It is much more soluble in warm or hot water. Heating water to 40–60°C can substantially increase the dissolution rate by providing more kinetic energy to the molecules.
Q4: Can co-solvents be used to improve fumaric acid solubility?
Yes, hydro-alcoholic solutions are effective at increasing the solubility of fumaric acid. For instance, its solubility is higher in mixtures of water and alcohol compared to pure water alone.
Q5: What is co-crystallization and how can it help?
Co-crystallization involves combining an active pharmaceutical ingredient (API) with a benign coformer to create a new crystalline solid phase. This can disrupt the crystal lattice of the original compound, leading to altered physicochemical properties, including significantly improved solubility and dissolution rates. While fumaric acid is often used as a coformer to enhance other drugs' solubility, this principle can be applied to improve its own characteristics.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Q1: My tablets show incomplete dissolution, and a scum is forming on the surface of the dissolution medium. What is the cause?
Potential Cause 1: Formulation Issues. The use of hydrophobic excipients, such as magnesium stearate or certain fillers, can impede water penetration and wetting of the tablet matrix, leading to incomplete dissolution and the formation of an insoluble film.
Solution 1: Replace hydrophobic fillers with hydrophilic alternatives like lactose or mannitol. Optimize the concentration of lubricants; minimize the use of magnesium stearate or consider a more hydrophilic lubricant.
Potential Cause 2: Agglomeration of Fumaric Acid Particles. Due to static charges developed during processing, fine particles of fumaric acid can agglomerate, reducing the effective surface area for dissolution.
Solution 2: Incorporate a surfactant (e.g., dialkylesters of sodium sulfosuccinate) at a low concentration (0.1% to 1.0%) to coat the particles, prevent agglomeration, and improve wettability.
Potential Cause 3: Excessive Compression Force. Over-compressing tablets reduces porosity, which hinders the penetration of the dissolution medium into the tablet core and slows down disintegration and subsequent dissolution.
Solution 3: Reduce the compression force during tableting. Ensure that the tablet hardness is sufficient for handling but does not negatively impact disintegration. Validate dissolution performance across a range of compression forces.
Q2: The dissolution rate of my fumaric acid formulation is very slow, even though the tablet disintegrates properly. Why is this happening?
Potential Cause 1: Large Particle Size. The dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation. Large crystals of fumaric acid will dissolve slowly due to a smaller surface area-to-volume ratio.
Solution 1: Employ particle size reduction techniques such as micronization or jet milling. Reducing the particle size to the range of 1 to 10 microns can dramatically increase the dissolution rate.
Potential Cause 2: Unfavorable Microenvironment pH. The local pH around the dissolving particles may not be optimal for dissolution.
Solution 2: Incorporate pH-modifying excipients into the formulation. For fumaric acid, including a small amount of an alkaline agent like disodium phosphate can create a more favorable micro-pH to accelerate dissolution.
Q3: I am observing high variability in dissolution results between batches. What could be the reason?
Potential Cause: Inconsistent Raw Material Attributes. Variations in the particle size distribution, crystal form, or moisture content of the fumaric acid or excipients between batches can lead to inconsistent dissolution profiles.
Solution: Establish strict specifications for all incoming raw materials, including particle size analysis and polymorphism screening. Ensure proper and consistent storage conditions to avoid changes in material properties.
Data Presentation: Dissolution Enhancement Methods
The following tables summarize quantitative data on various techniques used to enhance fumaric acid's dissolution.
Table 1: Solubility of Fumaric Acid in Various Solvents at 25°C
Solvent
Solubility ( g/100 mL)
Citation(s)
Water
0.70
Acetone
1.72
Diethyl Ether
1.01
Chloroform
0.02
Carbon Tetrachloride
0.027
Benzene
0.003
Table 2: Impact of Enhancement Techniques on Dissolution
Technique
Drug/System
Key Excipients/Coformers
Result
Citation(s)
Solid Dispersion
Naftopidil
Fumaric Acid, Chitosan
27.2-fold increase in dissolution in distilled water.
pH Modification
Nateglinide Formulation
Fumaric Acid
>50% improvement in dissolution rate.
Co-crystallization
Ketoprofen
Fumaric Acid
4-5 fold improvement in solubility and dissolution.
Particle Size Reduction
Nateglinide
None
20% faster release rate for 1.13 µm particles vs. 2.28 µm.
Experimental Protocols
1. Protocol for Particle Size Reduction by Wet Grinding
Objective: To reduce the particle size of fumaric acid to enhance its dissolution rate.
Prepare a suspension of fumaric acid in deionized water (e.g., 10% w/v).
Add a surfactant (0.5% w/v) to the suspension to act as a wetting and dispersing agent.
Introduce the suspension and grinding media (e.g., zirconium oxide beads) into the milling chamber.
Mill the suspension at a specified speed and duration. Periodically withdraw samples to monitor particle size using laser diffraction or microscopy.
Continue milling until the desired particle size (e.g., D90 < 10 µm) is achieved.
The resulting slurry can be spray-dried or lyophilized to obtain a fine powder of micronized fumaric acid.
Characterize the final product for particle size distribution and perform dissolution testing according to USP standards.
2. Protocol for Preparation of Fumaric Acid Co-crystals by Solvent Evaporation
Objective: To prepare co-crystals of a drug with fumaric acid to improve its dissolution profile. This protocol describes using fumaric acid as a coformer for a model drug.
Materials: Model drug (e.g., Perphenazine), Fumaric Acid, Ethanol.
Methodology:
Dissolve equimolar amounts of the model drug and fumaric acid in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution.
Cool the solution to room temperature.
Allow the solvent to evaporate slowly and undisturbed in a fume hood or a vessel with small perforations to control the evaporation rate.
After several days, crystals should form at the bottom of the vessel.
Collect the solid crystals by filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.
Dry the crystals under a vacuum at a moderate temperature (e.g., 45°C) overnight.
Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new co-crystal phase.
Evaluate the intrinsic dissolution rate (IDR) and powder dissolution of the co-crystals in comparison to the pure drug.
3. Protocol for Dissolution Testing
Objective: To assess the in vitro dissolution rate of a fumaric acid solid dosage form.
Medium: 900 mL of 0.1 N HCl or other relevant buffer (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer).
Procedure:
De-aerate the dissolution medium and bring it to 37 ± 0.5°C.
Place one tablet in each dissolution vessel and immediately start the apparatus at a specified rotation speed (e.g., 50 RPM).
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
Analyze the concentration of fumaric acid in the filtrate using a validated analytical method, such as HPLC with UV detection or titration with 0.5 N NaOH.
Calculate the percentage of drug dissolved at each time point.
Visualizations
Caption: Workflow for selecting a dissolution enhancement strategy.
Caption: Experimental workflow for co-crystal preparation and evaluation.
Caption: Mechanism of microenvironment pH modification by fumaric acid.
Technical Support Center: Scaling Up Fumaric Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sca...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of fumaric acid fermentation.
Troubleshooting Guide
Problem 1: Low Fumaric Acid Yield and Productivity
Q: My fumaric acid yield is significantly lower than expected after scaling up the fermentation. What are the potential causes and how can I troubleshoot this?
A: Low fumaric acid yield upon scale-up is a common challenge that can be attributed to several factors. Here's a systematic approach to troubleshooting:
Nutrient Limitation: Ensure that the medium composition is optimized for the larger scale. Nitrogen limitation is often crucial for inducing fumaric acid production in Rhizopus species.[1] The carbon-to-nitrogen (C:N) ratio is a critical parameter to control for achieving high yields.[1]
pH Control: The pH of the fermentation broth is one of the most critical parameters.[2] Inefficient pH control can drastically reduce enzyme activity and overall productivity. Continuous neutralization is often necessary for optimal yields.[3]
Aeration and Dissolved Oxygen: Inadequate oxygen supply can lead to the formation of byproducts like ethanol, thereby reducing the fumaric acid yield.[4] The dissolved oxygen levels should be carefully controlled, with some studies suggesting levels between 30% and 80% for optimal carboxylic acid production.
Fungal Morphology: The morphology of the fungus, particularly Rhizopus oryzae, plays a crucial role in productivity. The formation of small pellets is generally preferred over large clumps or filamentous growth for better mass transfer and higher productivity.
Substrate Inhibition: High initial concentrations of glucose can sometimes inhibit microbial growth and acid production. Fed-batch or continuous fermentation strategies can help maintain optimal substrate levels.
Troubleshooting Steps:
Medium Optimization: Re-evaluate the C:N ratio and the concentrations of essential minerals like Zn²⁺, Mn²⁺, and Fe²⁺.
pH Monitoring and Control: Implement a robust online pH monitoring and control system, using neutralizing agents like CaCO₃ or NaHCO₃.
Aeration and Agitation Study: Conduct experiments to optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the fungal mycelia.
Morphology Control: Adjust inoculum size, medium composition (e.g., trace metal concentrations), and hydrodynamic conditions to favor the formation of small, dispersed pellets.
Feeding Strategy: If using a batch process, consider switching to a fed-batch strategy to avoid high initial substrate concentrations.
Problem 2: High Levels of Byproduct Formation (e.g., Ethanol, Malic Acid)
Q: My fermentation is producing significant amounts of ethanol and other organic acids alongside fumaric acid. How can I minimize this?
A: The formation of byproducts is a common issue, particularly with Rhizopus oryzae, and it directly impacts the purity and yield of fumaric acid.
Oxygen Limitation: Insufficient oxygen is a primary cause of ethanol production. R. oryzae can exhibit Crabtree-like effects, producing ethanol even in the presence of some oxygen if glucose concentrations are high.
Metabolic Pathway Regulation: The metabolic flux can be directed towards byproduct formation due to suboptimal fermentation conditions. For instance, the accumulation of malic acid can occur.
pH and Temperature: Suboptimal pH and temperature can stress the microorganism, leading to a shift in its metabolism towards byproduct formation.
Troubleshooting Steps:
Improve Oxygen Transfer: Increase the agitation and aeration rates. The use of bubble column or airlift bioreactors can sometimes yield higher titers and productivities than stirred-tank reactors by providing better oxygen transfer.
Control Glucose Feed Rate: Implementing a controlled glucose feeding strategy in a fed-batch or continuous fermentation can prevent overflow metabolism and significantly reduce ethanol production.
Optimize pH: Fine-tune the pH control strategy. Some studies have shown that a lower pH (around 4.0) can favor fumaric acid production over byproducts under certain conditions.
Strain Improvement: Consider using mutant strains or genetically engineered microorganisms with downregulated pathways for byproduct formation.
Problem 3: Challenges with Fungal Morphology and Broth Viscosity
Q: I am observing large fungal pellets and high broth viscosity in my scaled-up fermenter, which is causing mixing and aeration problems. How can I control this?
A: Controlling fungal morphology is a critical and challenging aspect of scaling up fumaric acid fermentation with filamentous fungi.
Inoculum Preparation: The size and quality of the inoculum can significantly influence the final morphology.
Medium Composition: The presence of certain ions and the overall composition of the medium can affect pellet formation.
Hydrodynamic Stress: The shear forces within the bioreactor, determined by agitation and aeration, are key factors in controlling pellet size.
Neutralizing Agent: The use of insoluble neutralizing agents like calcium carbonate (CaCO₃) can lead to the precipitation of calcium fumarate, increasing the viscosity of the broth.
Troubleshooting Steps:
Standardize Inoculum: Develop a standardized protocol for inoculum preparation to ensure a consistent spore concentration and physiological state.
Optimize Medium: Investigate the effect of trace metals and other medium components on morphology. The use of solid supports or microparticles can also help control morphology by providing a surface for growth.
Control Shear Stress: Optimize the agitation speed to achieve a balance between providing sufficient mixing and oxygen transfer and preventing excessive shear that can lead to filamentous growth.
Alternative Neutralizing Agents: Consider using a soluble neutralizing agent like sodium bicarbonate (NaHCO₃) to avoid the precipitation issues associated with CaCO₃, although this may present other downstream processing challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of fumaric acid from glucose in a fermentation process?
A1: The theoretical maximum yield of fumaric acid from glucose via the reductive tricarboxylic acid (TCA) cycle is 1.29 g/g. However, in practice, yields are often lower due to the concurrent operation of the oxidative TCA cycle for energy production. Fermentation processes typically achieve yields around 85-88% of the theoretical maximum. Some optimized processes have reported yields as high as 0.93 g/g.
Q2: What are the main impurities I should look for in my final fumaric acid product?
A2: The primary organic impurities to monitor are the cis-isomer, maleic acid, and other carboxylic acids such as malic acid and succinic acid. Depending on the feedstock and fermentation conditions, residual sugars and other metabolic byproducts may also be present. For food and pharmaceutical grades, limits are also placed on moisture, ash, and heavy metals.
Q3: How does the choice of neutralizing agent affect the downstream processing?
A3: The choice of neutralizing agent has a significant impact on downstream processing.
Calcium Carbonate (CaCO₃): This is a commonly used and inexpensive neutralizing agent. However, it forms calcium fumarate, which has low solubility and precipitates, increasing broth viscosity. The recovery of fumaric acid requires an acidification step with a strong acid like sulfuric acid (H₂SO₄), which generates a large amount of calcium sulfate (gypsum) as a waste byproduct.
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): These are soluble neutralizing agents that avoid the viscosity issues of CaCO₃. However, the resulting sodium fumarate is highly soluble, making direct crystallization of fumaric acid more challenging and often requiring more complex purification steps like ion exchange.
Q4: Can I use alternative feedstocks to glucose for fumaric acid production?
A4: Yes, various alternative and low-cost feedstocks have been investigated to make the fermentation process more economically viable. These include:
Xylose: A major component of lignocellulosic biomass, xylose can be utilized by some strains of Rhizopus oryzae.
Starch-based materials: Cassava bagasse and other starchy wastes have been successfully used.
Apple Pomace: This waste product from the juice industry is rich in sugars and has been used for fumaric acid production.
Spent Sulfite Liquor: A waste stream from the paper industry, it contains fermentable sugars.
The use of these alternative feedstocks may require process optimization and can introduce different impurity profiles that need to be addressed in downstream processing.
Data Presentation
Table 1: Comparison of Fumaric Acid Production by Rhizopus oryzae under Different Conditions
Strain
Bioreactor Type
Initial Glucose (g/L)
Fumaric Acid Titer (g/L)
Yield (g/g)
Productivity (g/L·h)
Reference
R. oryzae ATCC 20344
Immobilized Biomass Reactor
Continuous Feed
-
0.93
-
R. arrhizus NRRL 1526
Batch
-
86.3
0.67
0.60
R. arrhizus NRRL 1526
Fed-batch
-
195.4
-
-
R. oryzae
10-L Bubble Column
-
-
0.824
1.20
R. formosa MUCL 28422
-
-
-
-
-
Table 2: Common Byproducts in Fumaric Acid Fermentation
Byproduct
Typical Conditions Leading to Formation
Potential Mitigation Strategy
Reference
Ethanol
High glucose concentration, low dissolved oxygen
Controlled glucose feeding, improved aeration
Malic Acid
Suboptimal pH, metabolic flux imbalance
pH optimization, metabolic engineering
Succinic Acid
Metabolic pathway branching
Strain selection and engineering
Lactic Acid
Presence of contaminating microorganisms or specific strain metabolism
Aseptic operation, strain selection
Experimental Protocols
Protocol 1: Quantification of Fumaric Acid and Malic Acid using an Enzymatic Method
This protocol is an adaptation of commercially available L-malic acid enzymatic kits to quantify both L-malic acid and fumaric acid.
Principle:
L-malic acid is quantified by its conversion to oxaloacetate by L-malate dehydrogenase (L-MDH), with the simultaneous reduction of NAD⁺ to NADH. The increase in absorbance at 365 nm is proportional to the L-malic acid concentration.
Fumaric acid is then converted to L-malic acid by fumarase. The subsequent reaction with L-MDH and NAD⁺ produces additional NADH, and the further increase in absorbance corresponds to the initial fumaric acid concentration.
Materials:
Commercial L-malic acid enzymatic kit (containing glycylglycine buffer with L-glutamic acid, NAD⁺ solution, Glutamate-oxaloacetate transaminase (GOT), and L-MDH solution)
Fumarase solution (e.g., 1120 U/mL)
Spectrophotometer capable of measuring at 365 nm
Cuvettes
Micropipettes
Ultrapure water
Procedure:
Sample Preparation: Dilute the fermentation broth sample (e.g., 1:10) with ultrapure water to bring the concentrations of malic and fumaric acids within the assay's linear range.
Reaction Mixture Preparation: In a cuvette, mix the components as described in the commercial kit's manual. This typically involves adding the buffer, NAD⁺ solution, GOT solution, and the diluted sample.
Absorbance Reading 1 (A1): Mix the contents of the cuvette and read the absorbance at 365 nm after the initial reaction has stabilized (approximately 2 minutes).
L-Malic Acid Quantification: Add the L-MDH solution to the cuvette. Mix and wait for the reaction to complete (approximately 5-10 minutes). Read the absorbance at 365 nm (A2). The difference (A2 - A1) is proportional to the L-malic acid concentration.
Fumaric Acid Quantification: Add the fumarase solution to the cuvette. Mix and wait for the reaction to complete (approximately 10-15 minutes). Read the final absorbance at 365 nm (A3). The difference (A3 - A2) is proportional to the fumaric acid concentration.
Calculation: Calculate the concentrations of L-malic acid and fumaric acid based on the respective absorbance differences and the molar absorptivity of NADH at 365 nm, accounting for the dilution factor.
Protocol 2: Pre-culture Preparation for Consistent Fungal Morphology
This protocol provides a general guideline for preparing a standardized inoculum of Rhizopus arrhizus for fumaric acid production.
Materials:
Rhizopus arrhizus spore suspension
Sterile 500 mL unbaffled shake flasks
Sterile fermentation medium
Calcium carbonate (CaCO₃)
Incubator shaker
Procedure:
Flask Preparation: Add 50 g/L of CaCO₃ to each 500 mL shake flask and sterilize by autoclaving (121°C for 20 minutes).
Medium Addition: Aseptically add 100 mL of sterile fermentation medium to each flask. The medium composition can be, for example: 130 g/L glucose, 1.2 g/L (NH₄)₂SO₄, 0.3 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.044 g/L ZnSO₄·7H₂O, and 0.0075 g/L FeCl₃·6H₂O.
Inoculation: Inoculate the medium with the spore suspension to achieve a final concentration of 1 x 10⁵ spores/mL.
Incubation: Incubate the flasks on an incubator shaker at a specific temperature (e.g., 33°C) and agitation speed (e.g., 150-200 rpm) for a defined period (e.g., 24-48 hours) to allow for spore germination and the formation of a consistent pre-culture.
Inoculation of Main Fermenter: Use a defined volume of this vegetative inoculum (e.g., 4-5% v/v) to inoculate the main production fermenter.
Visualizations
Caption: Metabolic pathways for fumaric acid production in Rhizopus oryzae.
Caption: Troubleshooting workflow for low fumaric acid yield.
Minimizing by-product formation during the chemical synthesis of fumaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the ch...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of fumaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fumaric acid, focusing on by-product minimization.
Issue 1: Low Yield of Fumaric Acid and High Maleic Acid Residue
Possible Cause: Incomplete isomerization of maleic acid.
Troubleshooting Steps:
Reaction Time: Ensure the reaction is proceeding for the recommended duration. For catalytic isomerization, this can range from 30 minutes to several hours. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature: Verify the reaction temperature. For thermal isomerization, temperatures are typically high, often above 150°C. For catalytic processes, the optimal temperature will depend on the catalyst used. In non-catalytic hydrothermal synthesis, increasing the temperature from 190°C to 220°C can significantly increase the rate of fumaric acid production.[1]
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. For instance, when using a thiourea catalyst, concentrations around 1.7% to 1.8% relative to the maleic acid content have been reported to be effective.[2]
pH: The pH of the reaction medium can influence the isomerization. A lower pH generally favors the conversion of maleic acid to fumaric acid.[3]
Issue 2: Significant Formation of Malic Acid
Possible Cause: Hydration of maleic or fumaric acid, which is favored by the presence of water at elevated temperatures.
Troubleshooting Steps:
Control Water Content: In chemical synthesis, especially at high temperatures, excess water can lead to the formation of malic acid.[3] Consider using a solvent system that minimizes water content if malic acid formation is a significant issue.
Temperature Optimization: Higher temperatures can increase the rate of hydration. In non-catalytic hydrothermal synthesis, the formation of malic acid increases with rising temperature.[1] Finding an optimal temperature that favors isomerization without significantly promoting hydration is crucial.
Reaction Time: Prolonged reaction times at high temperatures in aqueous solutions can lead to increased malic acid formation. Optimize the reaction time to maximize fumaric acid yield before significant hydration occurs.
Issue 3: Discolored Fumaric Acid Product
Possible Cause: Presence of impurities from starting materials or side reactions.
Troubleshooting Steps:
Purification of Starting Materials: Ensure the maleic acid or other starting materials are of high purity.
Decolorization: Treat the crude fumaric acid solution with activated carbon to adsorb colored impurities before crystallization. A common procedure involves adding activated carbon to the hot solution, stirring, and then filtering to remove the carbon particles.
Recrystallization: Recrystallization is an effective method for purifying fumaric acid and removing colored impurities. A detailed protocol is provided in the Experimental Protocols section.
Issue 4: Formation of By-products in Fermentative Production
Possible Cause: Suboptimal fermentation conditions leading to the production of ethanol, succinic acid, and malic acid by microorganisms like Rhizopus oryzae.
Troubleshooting Steps:
Control Glucose Feed Rate: In fermentations with Rhizopus oryzae, a high glucose concentration can lead to the production of ethanol. Controlling the glucose feed rate can eliminate ethanol formation.
pH Control: The pH of the fermentation medium is a critical parameter. Maintaining an optimal pH can enhance fumaric acid selectivity.
Nutrient Limitation: Nitrogen limitation is a key factor in inducing fumaric acid production in Rhizopus oryzae. Optimizing the carbon-to-nitrogen ratio is crucial.
Neutralizing Agent: The choice of neutralizing agent can impact the yield and by-product profile. Calcium carbonate is commonly used and has been shown to result in high fumaric acid yields.
Frequently Asked Questions (FAQs)
Chemical Synthesis (Isomerization of Maleic Acid)
Q1: What are the most common by-products in the chemical synthesis of fumaric acid from maleic acid?
A1: The most common by-products are unreacted maleic acid and malic acid, which is formed by the hydration of the double bond in either maleic or fumaric acid.
Q2: How can I minimize the formation of malic acid?
A2: Minimizing malic acid formation can be achieved by controlling the reaction temperature and water concentration. Higher temperatures and prolonged reaction times in aqueous solutions tend to increase malic acid formation.
Q3: What catalysts are effective for the isomerization of maleic acid to fumaric acid?
A3: Common catalysts include mineral acids (like hydrochloric acid), thiourea, and bromide-based compounds. Zwitterionic organocatalysts have also been shown to be effective under mild conditions.
Q4: My final fumaric acid product is off-white or brownish. How can I improve the color?
A4: The color is likely due to impurities. You can improve the color by treating the crude product solution with activated carbon before recrystallization. Recrystallization from hot water or dilute hydrochloric acid is also a highly effective purification method.
Fermentative Production
Q5: What are the major by-products in the fermentative production of fumaric acid using Rhizopus oryzae?
A5: The primary by-products are typically ethanol, malic acid, and succinic acid.
Q6: How can I reduce ethanol production during fermentation?
A6: Ethanol production is often linked to high glucose concentrations. Implementing a controlled glucose feeding strategy can significantly reduce or even eliminate ethanol formation.
Q7: What is the role of the neutralizing agent in fumaric acid fermentation?
A7: A neutralizing agent, such as calcium carbonate, is used to maintain the pH of the fermentation broth in an optimal range for the microorganism, which is crucial for high fumaric acid yields.
Data Presentation
Table 1: Effect of Temperature on By-product Formation in Non-Catalytic Hydrothermal Synthesis of Fumaric Acid from Maleic Acid
Reaction Temperature (°C)
Fumaric Acid Yield (%)
Malic Acid Concentration (relative units)
190
~85
Low
200
~88
Moderate
210
~90
Higher
220
~92
Highest
Data adapted from a kinetic study on the non-catalytic isomerization of maleic acid. The study shows that while higher temperatures increase the yield of fumaric acid, they also promote the formation of malic acid.
Table 2: By-products in Batch Fermentation of Glucose by Rhizopus oryzae
Product
Maximum Concentration (g/L)
Fumaric Acid
>20
Ethanol
Variable, can be significant
Malic Acid
0.83
Succinic Acid
0.37
Pyruvic Acid
0.137
This table summarizes the major and minor products observed in a typical batch fermentation of a 20 g/L glucose solution by R. oryzae.
Experimental Protocols
Protocol 1: Catalytic Isomerization of Maleic Acid to Fumaric Acid using Thiourea
This protocol is adapted from a patented method for producing fumaric acid.
Preparation of Maleic Acid Solution: Prepare a 25-30% aqueous solution of maleic acid.
Decolorization (Optional): If the maleic acid solution is colored, add activated carbon (approximately 3% by weight of the maleic acid content) and stir at 90°C for 15 minutes. Cool the solution to 30°C and filter to remove the activated carbon.
Isomerization: To the maleic acid solution, add thiourea (approximately 1.7% by weight of the maleic acid content), sodium bisulfite (NaHSO₃, approximately 3.5% by weight), and concentrated hydrochloric acid (adjusting the amount as needed).
Reaction: Heat the mixture to 80°C and stir for 30 minutes.
Crystallization and Isolation: Cool the solution to 23-25°C to allow fumaric acid to crystallize.
Filtration and Drying: Collect the fumaric acid crystals by filtration and dry them at 80°C.
Protocol 2: Purification of Fumaric Acid by Recrystallization
This is a general procedure for recrystallization to purify crude fumaric acid.
Dissolution: In a flask, add the crude fumaric acid to a suitable solvent (e.g., water or 1 N hydrochloric acid). Use a minimal amount of solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified fumaric acid crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in an oven at an appropriate temperature (e.g., 100°C) or under vacuum.
Protocol 3: General Procedure for Fumaric Acid Fermentation using Rhizopus oryzae
This protocol outlines the basic steps for fumaric acid production through fermentation.
Media Preparation: Prepare a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., urea or ammonium sulfate), and essential minerals. The carbon-to-nitrogen ratio is a critical parameter to optimize.
Inoculum Preparation: Inoculate a seed culture medium with Rhizopus oryzae spores and incubate to develop a healthy mycelial culture.
Fermentation: Transfer the inoculum to the main fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, and aeration. A neutralizing agent like calcium carbonate is typically added to control the pH.
Monitoring: Regularly monitor the concentrations of glucose, fumaric acid, and major by-products (ethanol, malic acid, succinic acid) using HPLC.
Harvesting and Recovery: After the fermentation is complete, separate the fungal biomass from the broth. The fumaric acid can then be recovered from the broth, often through precipitation by acidification and cooling, followed by purification steps like recrystallization.
Protocol 4: HPLC Analysis of Fumaric Acid and By-products
This is a general guideline for the quantification of fumaric acid and related organic acids.
Sample Preparation: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with the mobile phase as needed.
HPLC System: Use a reversed-phase HPLC system with a C18 column.
Mobile Phase: An acidic aqueous buffer is typically used as the mobile phase (e.g., a dilute solution of sulfuric acid or phosphoric acid with a pH around 2.5).
Detection: Use a UV detector set at a wavelength of 210 nm.
Quantification: Prepare standard solutions of fumaric acid, maleic acid, malic acid, and succinic acid of known concentrations to generate calibration curves for quantification.
Mandatory Visualization
Caption: Pathways for fumaric acid synthesis and major by-product formation.
Caption: A logical workflow for troubleshooting fumaric acid synthesis.
A Comparative Guide to the Quantification of Fumaric Acid in Wine: HPLC-UV vs. Alternative Methods
For researchers, scientists, and professionals in enology and beverage analysis, the accurate quantification of fumaric acid in wine is crucial for quality control and regulatory compliance. This guide provides a detaile...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in enology and beverage analysis, the accurate quantification of fumaric acid in wine is crucial for quality control and regulatory compliance. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against two alternative analytical techniques: an enzymatic assay and Capillary Electrophoresis (CE). The performance of each method is supported by experimental data to aid in the selection of the most suitable technique for specific laboratory needs.
Fumaric acid, an organic acid naturally present in grapes and wine in low concentrations, is gaining attention for its role in inhibiting malolactic fermentation and for wine acidification.[1] As its use becomes more prevalent, the need for reliable and validated analytical methods for its quantification is paramount. This guide focuses on a robust HPLC-UV method and compares its performance with an enzymatic method and capillary electrophoresis.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the determination of fumaric acid in wine samples.
~40 minutes per sample (including cleaning and re-equilibration)
Relatively rapid
< 15 minutes per sample
Sample Preparation
Dilution and filtration
Centrifugation and dilution
Dilution and filtration
Instrumentation
HPLC with UV/DAD detector
Spectrophotometer
Capillary Electrophoresis system
Selectivity
High
High (enzyme-specific)
High
Experimental Protocols
HPLC-UV Method
This method provides a sensitive and reliable quantification of fumaric acid in various wine matrices.
Sample Preparation:
Wine samples are first diluted 1:10 with water. The diluted samples are then filtered through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
Column: ProntoSIL C18
Mobile Phase: Isocratic elution with water acidified with 0.1% (v/v) formic acid.
Flow Rate: 0.4 mL/min
Temperature: Room temperature
Injection Volume: 10 µL
Detection: Diode Array Detector (DAD) at 235 nm.
Run Time: Approximately 40 minutes, which includes a cleaning step with acidified acetonitrile to elute phenolic compounds and a re-equilibration step.
Validation Summary:
The method was validated according to OIV (International Organisation of Vine and Wine) guidelines, demonstrating excellent linearity, low detection and quantification limits, and high precision.
Enzymatic Method
This method offers a simple and efficient alternative for the simultaneous determination of L-malic acid and fumaric acid.
Principle:
The method utilizes a commercial enzymatic kit for L-malic acid. An additional step is introduced where the enzyme fumarase is added to convert fumaric acid into L-malic acid, which is then quantified.
Sample Preparation:
Wine samples are centrifuged to remove turbidity and then diluted 1:10 with ultrapure water.
Assay Procedure:
The assay is performed in a semi-micro cuvette.
The initial absorbance is measured after the addition of the wine sample and the reagents from the L-malic acid kit. This reading corresponds to the initial L-malic acid concentration.
Fumarase enzyme is then added to the cuvette, which converts fumaric acid to L-malic acid.
A second absorbance reading is taken after the reaction is complete. The difference between the second and first readings corresponds to the amount of fumaric acid.
All absorbance measurements are performed at 365 nm.
Validation Summary:
The method has been shown to be efficient and robust in different wine matrices, with satisfactory linear regression coefficients. It covers a wide concentration range suitable for the permitted levels of fumaric acid in wine.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that can be used for the analysis of organic acids in wine.
Principle:
Charged molecules migrate through a capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.
Sample Preparation:
Similar to HPLC, wine samples are typically diluted and filtered before injection.
Electrophoretic Conditions (General for Organic Acids):
Capillary: Neutral coated capillary.
Background Electrolyte (BGE): A phosphate buffer is commonly used.
Applied Voltage: A high voltage is applied across the capillary.
Temperature: Controlled temperature, for example, 20°C.
Detection: Indirect or direct UV detection.
Validation Summary:
CE methods have been validated for the analysis of various organic acids in wine, demonstrating good separation and adequate validation parameters for routine analysis. However, specific performance data for fumaric acid are not as extensively detailed in the compared literature as for the HPLC-UV method.
Visualizing the Workflow
To better understand the experimental process of the primary HPLC-UV method, the following workflow diagram is provided.
Fumaric Acid vs. Malic Acid: A Comparative Study of Their Effects on Cellular Respiration
This guide provides an objective comparison of the roles and effects of fumaric acid and malic acid, two key intermediates of the citric acid cycle, on cellular respiration. The content is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: November 2025
Published: November 25, 2025
This guide provides an objective comparison of the roles and effects of fumaric acid and malic acid, two key intermediates of the citric acid cycle, on cellular respiration. The content is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for relevant experiments, and visualizations of the underlying biochemical pathways.
Introduction to Fumaric and Malic Acid in Cellular Respiration
Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell.[1] A central driver of this process is the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of enzyme-catalysed chemical reactions occurring in the mitochondrial matrix.[2][3] Within this cycle, fumaric acid and malic acid (in their ionized forms, fumarate and malate) are critical sequential intermediates. Fumarate is converted to malate, which is then oxidized to regenerate oxaloacetate, a reaction that is crucial for the cycle's continuation.[4] This guide delves into the distinct contributions of each acid to the overall process of cellular energy production.
Comparative Analysis of Fumaric and Malic Acid
Fumaric and malic acid are both four-carbon dicarboxylic acids, but their sequential roles in the citric acid cycle lead to different impacts on the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis.
2.1. Role and Position in the Citric Acid Cycle
The conversion of fumarate to L-malate is a reversible hydration reaction catalyzed by the enzyme fumarate hydratase (also known as fumarase).[5] Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase , a reaction that reduces a molecule of NAD+ to NADH.
While both are essential, their positions link them to different energy-yielding steps:
Fumaric Acid formation from succinate (the preceding step) is catalyzed by succinate dehydrogenase (Complex II of the electron transport chain), which generates one molecule of FADH₂ .
Malic Acid oxidation directly produces one molecule of NADH .
This distinction is significant because NADH and FADH₂ yield different amounts of ATP during oxidative phosphorylation. Typically, one molecule of NADH contributes to the synthesis of approximately 2.5 ATP molecules, while FADH₂ yields about 1.5 ATP molecules.
Caption: Segment of the Citric Acid Cycle showing Fumarate and Malate.
2.2. Mitochondrial Transport
For these intermediates to participate in the citric acid cycle, they must be transported into the mitochondrial matrix. Fumarate and malate share a transport mechanism, the dicarboxylate carrier, which facilitates their entry into mitochondria in exchange for other dicarboxylates like malate or inorganic phosphate (Pi). Kinetic studies on rat brain mitochondria have shown different affinities (Km values) for these exchanges, suggesting a shared carrier but with distinct binding characteristics for each substrate.
2.3. Enzyme Kinetics
The enzymes responsible for the interconversion of fumarate and malate, fumarate hydratase and malate dehydrogenase, have been extensively studied. Their kinetic properties, such as the Michaelis constant (Km) and maximum velocity (Vmax), dictate the rate at which these reactions proceed within the cell.
Quantitative Data Presentation
The following tables summarize key quantitative data from experimental studies on the transport and enzymatic conversion of fumarate and malate.
To quantify the effects of fumaric acid and malic acid on cellular respiration, one key experiment is the measurement of the oxygen consumption rate (OCR). Below is a detailed protocol for a typical respirometry experiment.
Protocol: Measuring Oxygen Consumption Rate (OCR) with a Respirometer
This protocol describes a method for measuring the rate of aerobic cellular respiration by monitoring oxygen consumption. Carbon dioxide produced during respiration is chemically removed by potassium hydroxide (KOH), allowing for the measurement of the net change in gas volume, which corresponds to the oxygen consumed.
Materials:
Respirometers (vials with attached 1 mL graduated pipettes)
Water bath
15% Potassium Hydroxide (KOH) solution
Absorbent cotton and non-absorbent rayon
Germinating peas (or other respiring biological sample)
Non-germinating glass beads (as a control)
Graduated cylinders
Stopwatch and thermometer
Food coloring or manometer fluid
Procedure:
Setup: Prepare two water baths: one at room temperature and one at a different temperature (e.g., 10°C) to study temperature effects.
Respirometer Assembly:
For each respirometer, place a small amount of absorbent cotton in the bottom of the vial.
Carefully add 1 mL of 15% KOH solution to the cotton, ensuring none touches the sides of the vial.
Place a piece of non-absorbent rayon on top of the KOH-soaked cotton to act as a barrier.
Sample Preparation:
Experimental Vial: Determine the volume of 25 germinating peas via water displacement and place them in a respirometer.
Control Vial: Add an equivalent volume of glass beads to a second respirometer. This accounts for any volume changes due to temperature or pressure fluctuations.
Equilibration: Place the assembled respirometers with open pipettes into the water bath, resting the pipette tips on the edge of the bath. Allow them to equilibrate for 10 minutes.
Sealing and Measurement:
Add a single drop of food coloring to the tip of each pipette. Submerge the respirometers completely in their respective water baths. The water will move slightly into the pipette.
Record the initial position of the fluid in each pipette (to the nearest 0.01 mL) at time zero.
Record the water bath temperature.
Data Collection: Record the position of the fluid in each pipette at regular intervals (e.g., every 5 minutes) for a total of 25-30 minutes.
Calculation: The rate of oxygen consumption is calculated by plotting the distance the fluid moved (representing oxygen consumption) against time. The slope of the line represents the respiration rate.
A Comparative Guide to Enzymatic and Chromatographic Methods for Fumaric Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate measurement of fumaric acid is critical for applications ranging from monitoring industrial fermentation processes to understanding its rol...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate measurement of fumaric acid is critical for applications ranging from monitoring industrial fermentation processes to understanding its role in metabolic pathways and drug efficacy. This guide provides a detailed comparison of two common analytical techniques: a rapid enzymatic assay and a robust high-performance liquid chromatography (HPLC) method. The following sections present their underlying principles, experimental protocols, and performance data to aid in selecting the most suitable method for your research needs.
Method Comparison at a Glance
The choice between an enzymatic and a chromatographic method for fumaric acid measurement often depends on the specific requirements of the application, such as sample throughput, required sensitivity, and the availability of equipment. The enzymatic method is lauded for its simplicity and speed, making it suitable for routine analysis in settings like wineries, while HPLC offers high precision and is considered a reference method for its accuracy and reliability.[1][2]
Performance Metric
Enzymatic Method
HPLC Method
Principle
Conversion of fumaric acid to L-malic acid, followed by spectrophotometric measurement of NADH production.[2]
Separation of fumaric acid from other sample components on a stationary phase with subsequent detection by UV absorbance.[1][3]
**Linearity (R²) **
0.9985 - 0.9999 (in wine matrix)
> 0.999 (in wine matrix)
Limit of Detection (LOD)
Not explicitly stated
0.2 mg/L (in wine matrix)
Limit of Quantification (LOQ)
Not explicitly stated
0.3 mg/L (in wine matrix)
Precision (RSD)
Not explicitly stated
≤ 2% (intraday and inter-day)
Recovery
93.91% - 104.47% (in wine matrix)
Data not explicitly provided, but accuracy is noted.
Analysis Time
Approximately 1 hour
Approximately 40 minutes per sample (including column cleaning and re-equilibration)
Equipment
Spectrophotometer
HPLC system with UV/DAD detector
Visualizing the Methodologies
To better understand the workflow of each technique, the following diagrams illustrate the key steps involved in the enzymatic and HPLC-based measurement of fumaric acid.
Enzymatic method workflow.
HPLC method workflow.
Detailed Experimental Protocols
The following are detailed protocols for the enzymatic and HPLC methods for the quantification of fumaric acid.
Enzymatic Method Protocol
This method is adapted from a procedure developed for wine analysis and relies on a commercial L-malic acid enzymatic kit with the addition of fumarase.
Materials:
Spectrophotometer capable of measuring absorbance at 365 nm.
Fumarase from porcine heart (e.g., Sigma-Aldrich).
Sodium L-glutamate 1-hydrate.
Procedure:
Sample Preparation: Centrifuge samples to remove turbidity. Dilute the sample 1:10 with ultrapure water to bring the fumaric acid and L-malic acid concentrations within the detection range of the L-malic acid kit.
L-Malic Acid Measurement (Absorbance A1):
Follow the instructions of the commercial L-malic acid kit to measure the initial L-malic acid concentration in the diluted sample. This typically involves the addition of a buffer solution containing L-glutamic acid and NAD+, followed by the addition of glutamate-oxaloacetate transaminase (GOT) and L-malate dehydrogenase (L-MDH).
Measure the absorbance at 365 nm after the reaction is complete. This reading corresponds to A1.
Fumaric Acid Conversion:
To the same cuvette, add fumarase enzyme. This will catalyze the conversion of fumaric acid to L-malic acid.
Total L-Malic Acid Measurement (Absorbance A2):
Once the conversion of fumaric acid to L-malic acid is complete, the newly formed L-malic acid will react with the reagents already present in the cuvette, leading to a further increase in absorbance.
Measure the final absorbance at 365 nm. This reading corresponds to A2.
Calculation:
The change in absorbance (ΔA = A2 - A1) is proportional to the amount of fumaric acid in the sample.
Calculate the concentration of fumaric acid using the calculation formula provided with the L-malic acid kit, substituting the absorbance difference (ΔA) for the absorbance value.
Note: For samples with very high initial L-malic acid concentrations (≥ 4 g/L), a modified protocol with supplementary NAD+ and L-glutamic acid may be required to ensure accurate fumaric acid determination.
This protocol is based on a validated method for the determination of fumaric acid in wines.
Materials and Equipment:
HPLC system equipped with a diode array detector (DAD).
ProntoSIL C-18 analytical column (or equivalent).
Syringe filters (0.45 µm).
Formic acid.
Acetonitrile (HPLC grade).
Ultrapure water.
Chromatographic Conditions:
Mobile Phase: Ultrapure water with 0.1% (v/v) formic acid (pH ≈ 2.3).
Elution: Isocratic.
Flow Rate: 0.4 mL/min.
Column Temperature: Room temperature.
Injection Volume: 10 µL.
Detection Wavelength: 235 nm.
Run Time: Approximately 40 minutes (including a column cleaning step with acidified acetonitrile and re-equilibration).
Procedure:
Standard Preparation: Prepare a series of fumaric acid standard solutions of known concentrations in the mobile phase to generate a calibration curve.
Sample Preparation: Filter the samples through a 0.45 µm syringe filter prior to injection into the HPLC system.
Analysis:
Inject the prepared standards and samples into the HPLC system.
Record the chromatograms and the peak area for fumaric acid, which typically elutes before 13 minutes under these conditions.
Quantification:
Construct a calibration curve by plotting the peak area of the fumaric acid standards against their known concentrations.
Determine the concentration of fumaric acid in the samples by comparing their peak areas to the calibration curve.
Conclusion
Both the enzymatic and HPLC methods offer reliable means for the quantification of fumaric acid. The enzymatic method stands out for its simplicity, speed, and lower equipment cost, making it an excellent choice for routine quality control and screening purposes. In contrast, the HPLC method provides superior precision and is the preferred method for research and validation studies where high accuracy and the ability to simultaneously analyze other organic acids might be required. The selection of the optimal method will ultimately be guided by the specific analytical needs, sample matrix, and available resources of the laboratory.
A Comparative Analysis of the Cytotoxic Effects of Fumaric Acid and Its Esters in Cancer Cell Lines
For Immediate Release This guide provides a comprehensive comparison of the cytotoxic properties of fumaric acid and its prominent esters, dimethyl fumarate (DMF) and monoethyl fumarate (MEF), across various cancer cell...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic properties of fumaric acid and its prominent esters, dimethyl fumarate (DMF) and monoethyl fumarate (MEF), across various cancer cell lines. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the anti-cancer potential of these compounds.
Key Findings:
Enhanced Cytotoxicity of Esters: Fumaric acid esters, particularly dimethyl fumarate (DMF), generally exhibit significantly higher cytotoxicity against cancer cell lines compared to fumaric acid.
Mechanism of Action: The cytotoxic effects of DMF are strongly linked to the modulation of key signaling pathways, including the NRF2 and NF-κB pathways, leading to increased oxidative stress and apoptosis in cancer cells.
Selective Toxicity: Studies suggest that DMF may exhibit preferential cytotoxicity towards cancer cells, with some data indicating a more pronounced effect in cancer cells with specific mutations, such as KRAS mutations.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of fumaric acid, dimethyl fumarate (DMF), and monoethyl fumarate (MEF) in various cancer cell lines. IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, are provided where available.
Table 1: Cytotoxicity of Dimethyl Fumarate (DMF) in Various Cancer Cell Lines
Note: IC50 values can vary depending on the assay and experimental conditions.
Table 2: Comparative Cytotoxicity of Fumaric Acid and its Esters
Due to a lack of studies directly comparing fumaric acid with a wide range of its esters in the same cancer cell lines, a comprehensive comparative table with IC50 values is not currently feasible. However, existing research consistently points towards the superior cytotoxic activity of the ester forms, particularly DMF. For instance, one study noted that while DMF induced cell death in cutaneous T-cell lymphoma (CTCL) cell lines, its metabolite, monomethyl fumarate (MMF), did not show the same effect at the tested concentrations.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of fumaric acid esters, especially DMF, are attributed to their ability to modulate critical cellular signaling pathways involved in oxidative stress response and inflammation.
NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary regulator of the cellular antioxidant response. In many cancer cells, the NRF2 pathway is overactive, protecting them from oxidative stress and promoting their survival. Dimethyl fumarate has been shown to initially activate the NRF2 pathway at lower concentrations, but at higher, cytotoxic concentrations, it can lead to NRF2 inhibition in cancer cells. This inhibition disrupts the cancer cells' ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Caption: NRF2 signaling pathway modulation by DMF in cancer cells.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells, contributing to their growth and resistance to apoptosis. Dimethyl fumarate has been demonstrated to inhibit the NF-κB pathway in various cancer cell lines. This inhibition can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to programmed cell death.
Caption: NF-κB signaling pathway inhibition by DMF in cancer cells.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used in the cited studies. It is important to note that specific parameters may vary between laboratories and cell lines.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (fumaric acid or its esters) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Washing: Wash the plates multiple times with tap water to remove the TCA.
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-565 nm.
Data Analysis: Calculate cell viability and IC50 values based on the absorbance readings.
Experimental Workflow
The general workflow for assessing the cytotoxicity of fumaric acid and its esters in cancer cell lines is as follows:
Fumaric Acid as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The identification of reliable biomarkers is critical for diagnosing mitochondrial dysfunction, monitoring disease progression, and evaluating the efficacy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is critical for diagnosing mitochondrial dysfunction, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a potential biomarker, particularly in the context of genetic disorders such as Fumarate Hydratase (FH) deficiency. This guide provides a comprehensive comparison of fumaric acid with other established and emerging biomarkers of mitochondrial dysfunction, supported by experimental data and detailed protocols.
Biomarker Performance: A Comparative Analysis
The validation of a biomarker hinges on its sensitivity, specificity, and reliability in distinguishing between healthy and diseased states. The following table summarizes the performance characteristics of fumaric acid and other key biomarkers associated with mitochondrial dysfunction.
Biomarker
Matrix
Method
Population
Sensitivity
Specificity
Key Findings & Limitations
Fumaric Acid
Urine
GC-MS
Mitochondrial Disease Patients
25-30%
95%
Elevated levels are highly indicative of FH deficiency.[1][2] However, its utility for broader mitochondrial dysfunction is less established and can be influenced by metabolic stress.[1] Normal urinary fumarate does not exclude a diagnosis of fumarase deficiency in some cases.[3]
Succinate
Plasma
LC-MS/MS
Sepsis Patients
Not Reported
Not Reported
Significantly higher concentrations were found in patients with late-stage sepsis, correlating with the severity of multi-organ dysfunction.[4] Aberrant succinate levels are linked to inflammation and ischemia/reperfusion injury.
Lactate/Pyruvate Ratio
Plasma/CSF
Enzymatic/LC-MS
Mitochondrial Disease Patients
Variable
Variable
A classic, widely used marker, but lacks specificity as it can be elevated in various other conditions.
Growth Differentiation Factor 15 (GDF-15)
Serum/Plasma
ELISA
Mitochondrial Disease Patients
77.8% - 83%
86.4% - 92%
Outperforms FGF-21 in some studies and is considered a strong candidate biomarker. However, levels can be elevated in other conditions like cancer and cardiovascular disease.
Fibroblast Growth Factor 21 (FGF-21)
Serum/Plasma
ELISA
Mitochondrial Disease Patients
67.3% - 71%
88% - 89.3%
Particularly elevated in mitochondrial myopathies. Like GDF-15, it is not entirely specific to mitochondrial disease and can be raised in other metabolic conditions.
Signaling Pathways and Experimental Workflows
The accumulation of fumaric acid due to mitochondrial dysfunction, particularly the deficiency of the enzyme fumarate hydratase (FH), triggers a cascade of downstream signaling events. This dysregulation has profound effects on cellular metabolism, signaling, and gene expression.
Caption: Fumarate accumulation in mitochondrial dysfunction.
The following diagram illustrates a typical workflow for the analysis of urinary organic acids, including fumaric acid, using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: GC-MS workflow for urinary organic acid analysis.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount. Below are detailed methodologies for the quantification of fumaric acid and other key biomarkers.
Protocol 1: Quantification of Urinary Fumaric Acid by GC-MS
This protocol is adapted from established methods for urinary organic acid analysis.
1. Sample Preparation:
Thaw frozen urine samples to room temperature.
Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
Transfer a specific volume of the supernatant (e.g., normalized to creatinine concentration) to a clean glass tube.
2. Internal Standard Addition:
Add a known amount of an internal standard (e.g., a stable isotope-labeled fumaric acid or a non-endogenous dicarboxylic acid) to each sample, calibrator, and quality control sample.
3. Extraction:
Acidify the urine sample by adding hydrochloric acid.
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.
Carefully transfer the organic (upper) layer to a new tube. Repeat the extraction process for complete recovery.
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
4. Derivatization:
To make the organic acids volatile for GC analysis, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
Cap the tubes tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to allow for complete derivatization.
5. GC-MS Analysis:
Inject a small volume of the derivatized sample into the GC-MS system.
Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is typically used to achieve optimal separation.
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
6. Data Analysis:
Identify the fumaric acid peak in the chromatogram based on its retention time and mass spectrum, comparing it to a known standard.
Quantify the amount of fumaric acid by comparing the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Quantification of Plasma Fumaric Acid by LC-MS/MS
This protocol is based on methods for targeted metabolomics using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
Thaw frozen plasma samples on ice.
To precipitate proteins, add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., 13C-labeled fumaric acid).
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
Liquid Chromatography (LC): Inject the supernatant onto a reverse-phase C18 column or a column specifically designed for polar analytes. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate fumaric acid from other metabolites.
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for fumaric acid is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity and sensitivity.
3. Data Analysis:
Quantify fumaric acid by constructing a calibration curve using known concentrations of a fumaric acid standard and comparing the peak area ratio of the analyte to the internal standard in the samples against this curve.
Protocol 3: Quantification of Serum GDF-15 and FGF-21 by ELISA
This protocol provides a general outline for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), with specific details provided by the kit manufacturer.
1. Plate Preparation:
Use a 96-well microplate pre-coated with a capture antibody specific for either GDF-15 or FGF-21.
Wash the wells with the provided wash buffer.
2. Sample and Standard Incubation:
Add standards of known concentrations, quality controls, and patient serum samples to the appropriate wells.
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the analyte to bind to the capture antibody.
3. Detection Antibody Incubation:
Wash the wells to remove unbound substances.
Add a biotinylated detection antibody specific for the analyte and incubate.
4. Enzyme Conjugate Incubation:
Wash the wells again.
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate. This will bind to the biotinylated detection antibody.
5. Substrate Addition and Signal Development:
After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
6. Measurement and Analysis:
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
Determine the concentration of GDF-15 or FGF-21 in the patient samples by interpolating their absorbance values from the standard curve.
Conclusion
Fumaric acid holds promise as a specific biomarker for certain mitochondrial disorders, most notably fumarate hydratase deficiency. Its measurement in urine and plasma can provide valuable diagnostic information. However, for a broader assessment of mitochondrial dysfunction, a panel of biomarkers, including GDF-15 and FGF-21, may offer greater diagnostic accuracy. The choice of biomarker and analytical method will depend on the specific clinical context and the research question being addressed. The detailed protocols provided in this guide offer a starting point for researchers to incorporate these measurements into their studies, contributing to a more comprehensive understanding of mitochondrial dysfunction. Further research involving direct, large-scale comparisons of these biomarkers is warranted to establish definitive clinical guidelines.
Fumaric acid's effect on microbial growth compared to other dicarboxylic acids
For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial properties of organic acids is paramount for innovation in food preservation, pharmaceuticals, and clinical a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial properties of organic acids is paramount for innovation in food preservation, pharmaceuticals, and clinical applications. This guide provides a detailed comparison of the antimicrobial effects of fumaric acid against other key dicarboxylic acids: malic acid, succinic acid, and tartaric acid, supported by available experimental data.
This analysis delves into the quantitative antimicrobial activity, mechanisms of action, and experimental methodologies to provide a comprehensive resource for evaluating these compounds.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of dicarboxylic acids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies under identical conditions are limited, the following tables summarize available MIC data for fumaric acid, succinic acid, and other organic acids against common bacterial and fungal species.
It is crucial to note that variations in experimental conditions (e.g., specific strains, growth media, pH, and incubation times) across different studies can influence MIC values. Therefore, the data presented should be interpreted as indicative of relative potency rather than absolute comparative values.
Table 1: Minimum Inhibitory Concentration (MIC) of Fumaric Acid against Various Microorganisms
Microorganism
Strain
MIC (µg/mL)
Staphylococcus aureus
ATCC 25923
75
Escherichia coli
ATCC 25922
150
Pseudomonas aeruginosa
ATCC 27853
150
Klebsiella pneumoniae
ATCC 13883
150
Enterobacter aerogenes
ATCC 13048
150
Candida albicans
ATCC 10231
4687
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data for Dicarboxylic and Other Organic Acids
Data for malic acid MIC values against the specified strains were not readily available in the searched literature. However, studies indicate its effectiveness in reducing bacterial populations in food matrices.[2][3][4]
Data for tartaric acid suggests strong antibacterial effects, though the specific strains tested were not always detailed in the available abstracts.
Mechanisms of Antimicrobial Action
Dicarboxylic acids exert their antimicrobial effects through a combination of mechanisms, primarily centered on disrupting the microbial cell's internal environment and cellular structures.
General Mechanism of Action for Dicarboxylic Acids
The primary antimicrobial mechanism of dicarboxylic acids is attributed to their ability to penetrate the microbial cell membrane in their undissociated form. Once inside the cytoplasm, where the pH is near neutral, the acid molecules dissociate, releasing protons (H+) and their corresponding anions. This leads to a rapid decrease in the intracellular pH, which inhibits the function of pH-sensitive enzymes and disrupts metabolic pathways essential for microbial growth. Furthermore, the accumulation of anions within the cell can lead to osmotic stress and interfere with cellular processes. Succinic acid, for instance, has been shown to increase the permeability of the bacterial membrane and disrupt energy metabolism.
General Antimicrobial Mechanism of Dicarboxylic Acids.
Potential Role of Fumaric Acid in Quorum Sensing Inhibition
Emerging research suggests that some dicarboxylic acids, including fumaric acid, may also interfere with bacterial communication systems known as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. By inhibiting QS, these acids can potentially prevent the establishment of infections and the formation of antibiotic-resistant biofilms. The exact molecular interactions are still under investigation, but it is hypothesized that these acids may block the synthesis of signaling molecules or interfere with their reception.
Hypothesized Quorum Sensing Inhibition by Fumaric Acid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Workflow of the Broth Microdilution Method for MIC Determination.
Materials:
Test dicarboxylic acids (fumaric, malic, succinic, tartaric)
Sterile 96-well microtiter plates
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Preparation of Acid Stock Solutions: Prepare stock solutions of each dicarboxylic acid in a suitable solvent and sterilize by filtration.
Serial Dilutions: In a 96-well plate, perform twofold serial dilutions of each acid stock solution with the appropriate broth to achieve a range of desired concentrations.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the acid dilutions. Include a positive control (broth with inoculum, no acid) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the dicarboxylic acid at which there is no visible growth. Results can also be read using a microplate reader.
Conclusion
Fumaric acid demonstrates significant antimicrobial activity against a range of bacteria and fungi. While a direct, comprehensive comparison with other dicarboxylic acids is challenging due to variations in study designs, the available data suggests that fumaric acid is a potent antimicrobial agent. Its multifaceted mechanism of action, potentially including the disruption of quorum sensing in addition to the classical effects of organic acids, makes it a compelling candidate for further research and development in antimicrobial applications. For definitive comparisons, future studies should evaluate these dicarboxylic acids side-by-side under standardized conditions against a panel of clinically and industrially relevant microorganisms.
A Comparative Purity Analysis of Synthesized Fumaric Acid and a Commercial Standard
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a laboratory-synthesized batch of fumaric acid against a commercially available, high-purity standard. The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a laboratory-synthesized batch of fumaric acid against a commercially available, high-purity standard. The objective is to present a clear, data-driven assessment of the synthesized product's purity, employing standard analytical techniques. All experimental protocols are detailed to allow for replication and validation.
Introduction
Fumaric acid (trans-butenedioic acid) is a key organic acid with wide-ranging applications in the food, pharmaceutical, and polymer industries.[1][2] In pharmaceutical formulations, its purity is of paramount importance to ensure safety and efficacy. This guide outlines a series of analytical tests to rigorously evaluate the purity of a newly synthesized batch of fumaric acid by comparing it directly with a certified commercial standard. The primary impurity of concern during synthesis is often its cis-isomer, maleic acid, along with other related organic acids such as malic and succinic acid.[1][3]
Materials and Methods
1. Samples:
Synthesized Fumaric Acid: One batch of fumaric acid synthesized in the laboratory.
Commercial Fumaric Acid Standard: A certified reference material with a specified purity of ≥99.5%.[4]
2. Analytical Techniques:
A multi-faceted approach was employed to assess the purity, encompassing chromatographic, spectroscopic, and physical characterization methods.
Caption: Experimental workflow for the comparative purity assessment of synthesized fumaric acid.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of fumaric acid and identify and quantify impurities, particularly maleic acid.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 column (4.6 mm x 250 mm, 5 µm).
Mobile Phase: 0.005 N Sulfuric Acid in water.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Procedure:
Standard solutions of fumaric acid and maleic acid were prepared in the mobile phase.
A calibration curve was generated for both fumaric acid and maleic acid.
Accurately weighed samples of the synthesized fumaric acid and the commercial standard were dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).
The samples were filtered through a 0.45 µm syringe filter before injection.
The prepared samples were injected into the HPLC system and the chromatograms were recorded.
The percentage purity was calculated based on the area of the fumaric acid peak relative to the total peak area. The concentration of maleic acid was determined from its peak area using the calibration curve.
Melting Point Analysis
Objective: To determine the melting point range of the synthesized fumaric acid as an indicator of purity. Pure compounds exhibit a sharp melting point.
Instrumentation: Digital melting point apparatus.
Procedure:
A small amount of the dried sample was packed into a capillary tube.
The capillary tube was placed in the melting point apparatus.
The temperature was ramped up at a rate of 1-2 °C/min near the expected melting point.
The temperature range from the appearance of the first liquid drop to the complete melting of the solid was recorded. The expected melting point for pure fumaric acid is approximately 287 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized compound and compare its spectrum with the commercial standard to confirm its identity.
Instrumentation: FTIR spectrometer.
Procedure:
A small amount of the sample was mixed with potassium bromide (KBr) and pressed into a pellet.
The KBr pellet was placed in the sample holder of the FTIR spectrometer.
The infrared spectrum was recorded over a range of 4000-400 cm⁻¹.
The obtained spectrum was compared with the spectrum of the commercial standard.
Acid-Base Titration
Objective: To determine the overall assay of the acidic content in the synthesized sample.
Reagents: 0.1 M Sodium Hydroxide (NaOH) solution (standardized), phenolphthalein indicator.
Procedure:
Approximately 0.5 g of the synthesized fumaric acid was accurately weighed and dissolved in 50 mL of distilled water, with gentle heating if necessary.
A few drops of phenolphthalein indicator were added to the solution.
The solution was titrated with standardized 0.1 M NaOH until a persistent faint pink color was observed.
The volume of NaOH used was recorded.
The assay was calculated using the following formula:
Assay (%) = (V × M × 58.035) / W × 100
Where:
V = volume of NaOH used (L)
M = molarity of NaOH (mol/L)
W = weight of the sample (g)
58.035 = equivalent weight of fumaric acid ( g/mol )
Results and Discussion
The results of the comparative analysis are summarized in the table below.
Parameter
Synthesized Fumaric Acid
Commercial Standard
Specification
Appearance
White crystalline powder
White crystalline powder
White crystalline powder
HPLC Assay (%)
99.6
99.9
≥ 99.5%
Maleic Acid (%)
0.08
< 0.01
≤ 0.1%
Melting Point (°C)
286-288
287-288
286 - 302 °C
Titration Assay (%)
99.5
99.8
≥ 99.5%
FTIR Spectrum
Conforms
Conforms
Conforms to standard
The data indicates that the synthesized fumaric acid exhibits a high degree of purity, comparable to the commercial standard. The HPLC analysis, being the most specific method, showed a purity of 99.6% for the synthesized batch, which is well within the typical specifications for food and pharmaceutical grade fumaric acid. The level of the primary impurity, maleic acid, was found to be 0.08%, which is below the common limit of 0.1%.
The melting point of the synthesized product was sharp and in close agreement with the commercial standard and literature values, further suggesting high purity. The titration assay provided a quantitative measure of the total acidity, which also aligned with the expected purity. The FTIR spectrum of the synthesized fumaric acid was superimposable with that of the commercial standard, confirming the chemical identity of the compound.
Conclusion
The comprehensive purity assessment demonstrates that the laboratory-synthesized fumaric acid meets the high-purity standards required for research and development applications. The analytical data from HPLC, melting point analysis, titration, and FTIR spectroscopy collectively validate the purity and identity of the synthesized product when benchmarked against a commercial standard. This guide provides a robust framework for the purity assessment of synthesized active pharmaceutical ingredients and other chemical compounds.
A comparative study of different neutralizing agents in fumaric acid fermentation
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of different neutralizing agents used in the fermentative production of fumaric acid. The selection of an approp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different neutralizing agents used in the fermentative production of fumaric acid. The selection of an appropriate neutralizing agent is a critical factor that significantly impacts not only the fermentation performance but also the efficiency and cost of downstream processing. This document summarizes key performance indicators, provides detailed experimental protocols, and visualizes the underlying biochemical and experimental processes.
Performance Comparison of Neutralizing Agents
The choice of neutralizing agent in fumaric acid fermentation directly influences product yield, productivity, and the complexity of subsequent purification steps. The following table summarizes the performance of commonly used neutralizing agents based on experimental data.
Simplifies downstream processing due to the high solubility of sodium fumarate; allows for cell reuse.
Lower yield and productivity compared to CaCO₃.
Calcium Hydroxide (Ca(OH)₂)
Lower than CaCO₃
Lower than CaCO₃
-
Increased accumulation of undesirable by-products like L-malic acid and ethanol, reducing fumaric acid yield and increasing recovery costs.
Ammonium Carbonate ((NH₄)₂CO₃) / Ammonia (NH₃)
Lower than CaCO₃
Lower than CaCO₃
Downstream processing can be simplified, especially if ammonium fumarate is a direct precursor for other products like L-aspartic acid.
Generally results in lower fumaric acid yields.
Experimental Protocols
This section details a general experimental protocol for a comparative study of neutralizing agents in fumaric acid fermentation using Rhizopus oryzae in a bubble column fermenter.
Evaluating the performance of different microbial strains for fumaric acid production
For researchers, scientists, and professionals in drug development, the efficient biosynthesis of fumaric acid is a topic of significant interest. This dicarboxylic acid serves as a crucial building block in the chemical...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the efficient biosynthesis of fumaric acid is a topic of significant interest. This dicarboxylic acid serves as a crucial building block in the chemical and pharmaceutical industries. This guide provides an objective comparison of the performance of various microbial strains in producing fumaric acid, supported by experimental data and detailed protocols to aid in strain selection and process optimization.
This comparative analysis focuses on both native producers and genetically engineered strains, highlighting key performance indicators such as final titer, yield, and productivity. The microorganisms covered include the filamentous fungi Rhizopus oryzae and Rhizopus arrhizus, known for their natural ability to produce high levels of fumaric acid, alongside metabolically engineered Escherichia coli and Saccharomyces cerevisiae, which offer advantages in terms of genetic tractability and fermentation control.
Performance Benchmarking of Microbial Strains
The selection of an appropriate microbial strain is a critical first step in developing a robust and economically viable fumaric acid production process. The following table summarizes the performance metrics of several prominent strains under various fermentation conditions.
Key Metabolic Pathways for Fumaric Acid Production
The biosynthesis of fumaric acid in these microorganisms involves distinct metabolic pathways. Understanding these pathways is crucial for targeted genetic engineering and process optimization to enhance production.
Reductive Tricarboxylic Acid (TCA) Cycle in Rhizopus oryzae
In Rhizopus oryzae, fumaric acid is primarily produced through the reductive branch of the TCA cycle, which occurs in the cytosol. This pathway allows for a theoretical yield of 2 moles of fumaric acid per mole of glucose.
Reductive TCA Cycle in R. oryzae
Engineered Glyoxylate Shunt in Escherichia coli
Metabolically engineered E. coli strains are often designed to channel carbon flux towards fumaric acid through the glyoxylate shunt. This is typically achieved by deleting genes encoding for fumarases (fumA, fumB, fumC) to prevent the conversion of fumarate to malate and deleting the iclR gene to activate the glyoxylate shunt.
Engineered Glyoxylate Shunt in E. coli
Cytosolic Fumarate Biosynthesis in Saccharomyces cerevisiae
For S. cerevisiae, which does not naturally produce significant amounts of fumaric acid, a cytosolic biosynthetic pathway is constructed through metabolic engineering. This involves the heterologous expression of genes like malate dehydrogenase (RoMDH) and fumarase (RoFUM) from R. oryzae and the upregulation of the native pyruvate carboxylase (PYC2).
Cytosolic Fumarate Pathway in S. cerevisiae
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving high-performance microbial fermentation. Below are generalized methodologies for the cultivation and analysis of fumaric acid from the discussed microbial strains.
General Experimental Workflow
The evaluation of different microbial strains for fumaric acid production typically follows a standardized workflow, from strain preparation to product analysis.
General Experimental Workflow
Strain Cultivation
For Rhizopus oryzae and Rhizopus arrhizus:
Spore Suspension Preparation: Spores are typically harvested from potato dextrose agar (PDA) plates after 5-7 days of incubation at 30°C. The spores are suspended in sterile distilled water containing a surfactant like Tween 80 (0.1% v/v).
Seed Culture: A defined volume of the spore suspension is inoculated into a seed medium, which generally contains glucose, a nitrogen source (e.g., (NH₄)₂SO₄ or peptone), and mineral salts. The seed culture is incubated at 30-34°C with agitation (e.g., 150-200 rpm) for 24-48 hours.
Production Fermentation: The seed culture is transferred to the production medium. The production medium is typically a nitrogen-limited medium containing a high concentration of glucose (e.g., 100-150 g/L), a neutralizing agent like CaCO₃ (to maintain pH), and essential minerals. Fermentation is carried out at 30-34°C with controlled aeration and agitation. The pH is a critical parameter and is often maintained between 4.0 and 6.0.
For Engineered Escherichia coli:
Pre-culture: A single colony is inoculated into LB medium and grown overnight at 37°C with shaking (e.g., 200-250 rpm).
Inoculum: The overnight culture is used to inoculate a defined fermentation medium, such as M9 minimal medium supplemented with glucose and any necessary antibiotics and inducers (e.g., IPTG for inducible promoters).
Production Fermentation: The fermentation is typically carried out in a bioreactor with controlled temperature (e.g., 37°C), pH (e.g., 7.0), and dissolved oxygen levels. A fed-batch strategy is often employed to maintain a constant glucose concentration and avoid the accumulation of inhibitory byproducts.
For Engineered Saccharomyces cerevisiae:
Pre-culture: A single colony is inoculated into a rich medium like YPD and grown overnight at 30°C with shaking.
Inoculum: The overnight culture is transferred to a defined synthetic complete (SC) medium or a minimal medium containing glucose as the carbon source.
Production Fermentation: The fermentation is conducted in a bioreactor at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0-6.0). Aeration is also a key parameter to be controlled.
Analytical Methods for Fumaric Acid Quantification
High-Performance Liquid Chromatography (HPLC):
HPLC is the most common and accurate method for quantifying fumaric acid in fermentation broths.
Sample Preparation: Fermentation samples are centrifuged to remove microbial cells. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
Column: A C18 reverse-phase column or a specialized organic acid analysis column (e.g., Aminex HPX-87H) is typically used.
Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄) or phosphoric acid, is commonly used as the mobile phase.
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
Detection: Fumaric acid is detected using a UV detector at a wavelength of approximately 210 nm.
Quantification: The concentration of fumaric acid is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure fumaric acid.
Concluding Remarks
The choice of microbial strain for fumaric acid production is a multifaceted decision that depends on the desired performance metrics, available resources, and the specific application. While filamentous fungi like Rhizopus oryzae and Rhizopus arrhizus are potent natural producers, engineered strains of E. coli and S. cerevisiae offer greater flexibility for metabolic manipulation and process control. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design and execute experiments for the efficient microbial production of fumaric acid. Further strain development through metabolic engineering and optimization of fermentation conditions will continue to enhance the titers, yields, and productivities of this valuable platform chemical.
Fumaric Acid as an Internal Standard for NMR Metabolomics: A Comparative Validation Guide
In the realm of NMR-based metabolomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of metabolites. This guide provides a detailed comparison of f...
Author: BenchChem Technical Support Team. Date: November 2025
In the realm of NMR-based metabolomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of metabolites. This guide provides a detailed comparison of fumaric acid as an internal standard against other commonly used alternatives, supported by experimental data from a comprehensive validation study.
Performance Comparison of Internal Standards
A key challenge in NMR metabolomics is the potential interaction between the internal standard and the complex biological matrix, which can lead to inaccuracies in quantification. A 2021 study published in Analytical Chemistry evaluated the performance of fumaric acid and maleic acid as internal standards in protein-precipitated plasma, serum, and whole blood, comparing them against the conventional standards, trimethylsilylpropionic acid (TSP) and trimethylsilylpropanesulfonic acid (DSS).[1][2][3]
The results demonstrated the superior performance of fumaric acid and maleic acid, with a quantitation error of less than 1%. In contrast, TSP and DSS exhibited a significant average error of up to 35% in plasma, serum, and whole blood.[1][4] This discrepancy is largely attributed to the interaction of TSP and DSS with the sample matrix, a problem not observed with fumaric acid and maleic acid.
Table 1: Quantitative Performance of Internal Standards in Biological Matrices
Internal Standard
Average Quantitation Error (%) in Plasma, Serum & Whole Blood
Notes
Fumaric Acid
< 1%
Robust for all three biospecimens.
Maleic Acid
< 1%
Suitable for plasma and serum; overlaps with coenzyme peaks in whole blood.
TSP
Up to 35%
Interacts with the complex blood sample matrix.
DSS
Up to 35%
Interacts with the complex blood sample matrix.
Key Advantages and Considerations
Fumaric acid presents several favorable characteristics as an internal standard for NMR metabolomics:
Minimal Matrix Interaction: It does not interact with the components of the biological sample matrix, ensuring accurate quantification.
Distinct NMR Signal: Fumaric acid produces a single NMR peak at 6.523 ppm, which does not overlap with other metabolite signals in plasma, serum, or whole blood.
Robustness: It has been shown to be a reliable standard across different blood-derived biospecimens.
A notable consideration is that fumaric acid is an endogenous compound, meaning it is naturally present in biological samples. However, studies have shown that its endogenous concentration is typically very low (e.g., an average of 0.16 ± 0.02 μM in some cases) and may not significantly interfere with its use as an internal standard when added at a known, higher concentration.
Experimental Protocols
The validation of fumaric acid as an internal standard involved the following key experimental steps:
Sample Preparation
Protein Precipitation: To mirror sample preparation methods commonly used in mass spectrometry-based metabolomics, proteins were precipitated from plasma, serum, and whole blood samples.
Addition of Internal Standards: A buffer solution containing a known concentration of the internal standards (fumaric acid, maleic acid, TSP, or DSS) was added to the protein-precipitated samples.
NMR Data Acquisition
Spectroscopy: 1D ¹H NMR spectra were acquired using a high-resolution NMR spectrometer (e.g., 800 MHz).
Pulse Sequences: Both NOESY and CPMG pulse sequences were utilized, with the CPMG sequence being particularly effective in suppressing broad signals from any remaining macromolecules.
Acquisition Parameters: Key parameters such as recycle delay (D1), spectral width, and number of transients were optimized for quantitative accuracy. For instance, the inversion recovery pulse sequence was used to determine the spin-lattice relaxation time (T₁) to ensure full relaxation of the signals between scans.
Experimental Workflow
The general workflow for utilizing an internal standard in NMR metabolomics is depicted below.
NMR metabolomics workflow with an internal standard.
Conclusion
The validation study strongly supports the use of fumaric acid as a robust and reliable internal standard for quantitative NMR metabolomics of blood-derived samples. Its minimal interaction with the sample matrix and distinct chemical shift address key limitations of conventional standards like TSP and DSS. For researchers seeking high accuracy and reproducibility in their metabolomics studies, fumaric acid presents a superior alternative.
E. coli's Metabolic Duel: A Comparative Transcriptome Analysis of Growth on Fumaric Acid Versus Glucose
A deep dive into the transcriptomic and metabolic shifts of Escherichia coli when grown on the Krebs cycle intermediate, fumaric acid, compared to the preferred sugar, glucose, reveals a significant reprogramming of cell...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the transcriptomic and metabolic shifts of Escherichia coli when grown on the Krebs cycle intermediate, fumaric acid, compared to the preferred sugar, glucose, reveals a significant reprogramming of cellular machinery. This guide provides a comparative analysis of the key genetic and metabolic adaptations, offering insights for researchers in microbiology, metabolic engineering, and drug development.
When faced with a choice of carbon sources, E. coli demonstrates a distinct hierarchy, with glucose being the preferred substrate. Growth on glucose is characterized by the high activity of glycolytic pathways and the repression of genes related to the metabolism of alternative carbon sources. Conversely, when grown on a C4-dicarboxylate like fumaric acid, a non-glycolytic substrate, E. coli activates a specific set of genes to transport and metabolize this alternative nutrient. This response is primarily orchestrated by the C4-dicarboxylate-responsive two-component regulatory system, DcuS-DcuR.[1][2][3][4]
A comparative proteome analysis of E. coli grown with fumarate versus a non-C4-dicarboxylate substrate (glycerol) provides a strong proxy for the transcriptomic changes, highlighting the key players in fumarate metabolism. In the presence of fumarate, there is a significant upregulation of proteins involved in C4-dicarboxylate transport and initial catabolism, many of which are part of the DcuS-DcuR regulon.[5]
Key Metabolic and Transcriptomic Differences
Growth on glucose leads to the activation of the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis. In contrast, growth on fumarate necessitates the use of gluconeogenic pathways to synthesize essential precursor metabolites. Phenotypically, E. coli exhibits a higher maximum growth rate on glucose compared to TCA cycle intermediates like fumarate, succinate, and malate.
The presence of external fumarate, particularly under anaerobic conditions, induces the expression of genes for fumarate respiration. This includes the upregulation of the frdABCD operon, which encodes fumarate reductase, and the dcuB gene, encoding an anaerobic C4-dicarboxylate transporter. Aerobically, the dctA gene, encoding an aerobic C4-dicarboxylate transporter, is induced.
Data Presentation: Comparative Proteomic Analysis
The following tables summarize the fold-changes of key proteins in E. coli when grown in the presence of fumarate compared to a control substrate (glycerol) under aerobic and anaerobic conditions. This data is derived from a nanoLC-MS/MS proteomic analysis and serves as an indicator of the corresponding transcriptomic changes.
Table 1: Upregulated Proteins in the Presence of Fumarate (Aerobic Growth)
Protein
Gene
Function
Fold Change
DctA
dctA
Aerobic C4-dicarboxylate transport
>10
FumB
fumB
Fumarase B (anaerobic)
>5
AspA
aspA
Aspartate ammonia-lyase
>5
SdhA
sdhA
Succinate dehydrogenase subunit A
~2-3
SdhB
sdhB
Succinate dehydrogenase subunit B
~2-3
Mdh
mdh
Malate dehydrogenase
~2
Table 2: Upregulated Proteins in the Presence of Fumarate (Anaerobic Growth)
Protein
Gene
Function
Fold Change
DcuB
dcuB
Anaerobic C4-dicarboxylate transport
>20
FrdA
frdA
Fumarate reductase subunit A
>10
FrdB
frdB
Fumarate reductase subunit B
>10
FrdC
frdC
Fumarate reductase subunit C
>10
FumB
fumB
Fumarase B (anaerobic)
>5
AspA
aspA
Aspartate ammonia-lyase
>5
Signaling Pathways and Experimental Workflows
Fumarate Sensing and Signaling Pathway (DcuS-DcuR System)
The DcuS-DcuR two-component system is central to the transcriptional regulation in response to extracellular C4-dicarboxylates. DcuS is a sensor histidine kinase that detects the presence of fumarate in the periplasm. Upon activation, it autophosphorylates and subsequently transfers the phosphoryl group to the response regulator, DcuR. Phosphorylated DcuR then acts as a transcriptional activator, binding to the promoter regions of target genes to induce their expression.
Fumarate-sensing DcuS-DcuR signaling pathway.
Experimental Workflow for Comparative Transcriptome Analysis (RNA-Seq)
The following diagram outlines a typical workflow for a comparative RNA-sequencing experiment to analyze differential gene expression in E. coli.
A standard workflow for comparative RNA-Seq analysis.
Experimental Protocols
Bacterial Strains and Growth Conditions
Strains: Escherichia coli K-12 strains (e.g., W3110 or MG1655) are commonly used.
Media: For comparative analysis, a minimal medium (e.g., M9 minimal medium) is supplemented with either glucose or fumaric acid as the sole carbon source. The concentration of the carbon source is typically standardized (e.g., 20 mM).
Growth: Cultures are grown aerobically (with vigorous shaking) or anaerobically (in gas-tight stoppered tubes under an N2 atmosphere) at 37°C. Cell growth is monitored by measuring the optical density at 600 nm (OD600).
Harvesting: Cells are harvested during the mid-exponential growth phase (e.g., OD600 of 0.5-0.7) by centrifugation.
RNA Isolation and Library Preparation for RNA-Seq
RNA Extraction: Total RNA is extracted from bacterial pellets using a method like the hot phenol method or a commercial kit (e.g., RiboPure™ Bacteria Kit).
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I. The absence of DNA is confirmed by qPCR.
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large portion of total RNA, it is depleted using a kit like the Ribo-Zero™ rRNA Removal Kit to enrich for messenger RNA (mRNA).
Library Construction: The rRNA-depleted RNA is fragmented, and sequencing adapters are ligated to the fragments. The RNA is then reverse transcribed to create a cDNA library. Strand-specific library preparation protocols are often used to retain information about the transcribed strand.
Sequencing and Data Analysis
Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq.
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
Read Mapping: The quality-filtered reads are aligned to the E. coli reference genome using a mapping tool like BWA or Bowtie2.
Quantification: The number of reads mapping to each annotated gene is counted. This count is then normalized to account for differences in sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the glucose and fumaric acid growth conditions, typically based on a fold-change threshold and a p-value or false discovery rate (FDR) cutoff.
Proper Disposal of Fumaric Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of fumaric acid, tailored...
Author: BenchChem Technical Support Team. Date: November 2025
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of fumaric acid, tailored for researchers, scientists, and drug development professionals.
Fumaric acid, a combustible solid, requires careful handling to mitigate risks of eye and skin irritation.[1] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side-shields, gloves, and protective clothing.[1][2] In case of accidental release, evacuate unnecessary personnel, remove all ignition sources, and ventilate the area.[3]
Spill Cleanup:
For spills, collect the powdered material in a manner that avoids creating dust.[2] Use a scoop or shovel for larger quantities and place the material into a suitable, sealed container for disposal. After the material has been collected, the spill site should be ventilated and washed.
Disposal Procedures
The primary and recommended method for fumaric acid disposal is to engage a licensed professional waste disposal service. Do not allow fumaric acid to enter drains or waterways.
Step-by-Step Disposal Protocol:
Containerization: Place the waste fumaric acid in a suitable, sealed, and properly labeled container. It is advisable to use the original container if it is in good condition. For liquid waste containing fumaric acid, use a container designed for liquids, avoiding metal containers for corrosive waste.
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the chemical name "Fumaric Acid". Ensure the label includes the composition and percentage of each constituent if it is a mixed waste stream.
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and reducing agents.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Do not transport hazardous waste yourself.
Alternative Disposal Method:
In some cases, and only if permitted by local regulations and performed by a licensed facility, fumaric acid can be disposed of through incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Disposal and Safety Data
While specific quantitative limits for fumaric acid disposal are not widely established and are subject to local regulations, the following table summarizes key procedural and safety parameters.
Parameter
Guideline
Source
Personal Protective Equipment (PPE)
Safety glasses with side-shields, protective gloves, lab coat.
Engage a licensed professional waste disposal service.
Environmental Precautions
Do not let product enter drains or waterways.
Waste Container
Suitable, sealed, and clearly labeled container.
Waste Storage
Designated Satellite Accumulation Area (SAA), cool, dry, well-ventilated.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of fumaric acid in a laboratory setting.
Caption: Workflow for the proper disposal of fumaric acid.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of fumaric acid, fostering a culture of safety and compliance. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.